Apo-ipratropium
描述
Structure
3D Structure
属性
CAS 编号 |
792131-69-2 |
|---|---|
分子式 |
C20H28NO2+ |
分子量 |
314.4 g/mol |
IUPAC 名称 |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |
InChI 键 |
APBFGXKTZSOWLK-FUUYNRHESA-N |
手性 SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
规范 SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Ipratropium on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105), marketed under various brand names including Apo-ipratropium, is a cornerstone therapy for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is derived from its role as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and pharmacological profile of ipratropium. It includes a summary of quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the key signaling and experimental workflows to support advanced research and drug development.
Core Mechanism of Action: Competitive Antagonism
Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By reversibly binding to these receptors, it blocks the endogenous neurotransmitter, acetylcholine (ACh), from initiating its physiological effects.[3] In the respiratory system, this antagonism is the primary mechanism behind its bronchodilatory and antisecretory properties.
Unlike some other muscarinic antagonists, ipratropium is non-selective, meaning it exhibits similar high affinity for the M1, M2, and M3 receptor subtypes, which are all present in the human airways.[4][5] Its quaternary amine structure makes it highly polar and lipid-insoluble, which minimizes systemic absorption from the lungs or gastrointestinal tract following inhalation and prevents it from crossing the blood-brain barrier.[4]
Interaction with Muscarinic Receptor Subtypes in the Airways
There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[1][5] The M1, M2, and M3 subtypes are critical to the regulation of airway function.
-
M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[4][5] They are coupled to the Gq/11 class of G-proteins. Ipratropium's principal therapeutic benefit comes from its antagonism of M3 receptors, which leads to smooth muscle relaxation (bronchodilation) and a reduction in mucus secretion.[4]
-
M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade by ipratropium can contribute to bronchodilation by reducing vagal tone at the ganglionic level. Like M3 receptors, they are coupled to Gq/11 G-proteins.
-
M2 Receptors: These receptors are located on presynaptic cholinergic nerve terminals and function as autoreceptors, creating a negative feedback loop that inhibits further ACh release.[3][5] Ipratropium's blockade of M2 receptors can paradoxically increase local ACh concentrations by inhibiting this feedback mechanism.[3] This effect may slightly counteract the bronchodilatory effects of M3 blockade, which could explain why ipratropium is sometimes less effective than β2-agonists.[5] M2 receptors are coupled to Gi/o G-proteins.
Inhibition of Downstream Signaling Pathways
Ipratropium exerts its effects by blocking the initiation of two major signaling cascades activated by ACh in the airways.
3.1 Gq/11 Pathway (M1 and M3 Receptors)
Upon ACh binding, M1 and M3 receptors activate the Gq/11 protein. This initiates a cascade where Phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC). In airway smooth muscle, the rise in intracellular Ca2+ is the critical event that leads to muscle contraction and bronchoconstriction. Ipratropium blocks this entire pathway at its origin.
3.2 Gi Pathway (M2 Receptors)
When ACh binds to presynaptic M2 autoreceptors, the associated Gi protein is activated. The alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to lower intracellular cAMP levels. In cholinergic nerve terminals, this reduction in cAMP results in decreased ACh release. By blocking this receptor, ipratropium prevents the inhibition of adenylyl cyclase, which can lead to an increase in ACh release.
Quantitative Pharmacological Data
The affinity and functional potency of ipratropium have been quantified using various experimental assays. As a non-selective antagonist, it demonstrates similar affinity across the M1, M2, and M3 receptor subtypes.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| M1 | IC₅₀ | 2.9 nM | - | [6] |
| M2 | IC₅₀ | 2.0 nM | - | [6] |
| M3 | IC₅₀ | 1.7 nM | - | [6] |
| M1, M2, M3 | Kᵢ | 0.5 - 3.6 nM | Human Peripheral Lung | [7] |
| Muscarinic (Overall) | pA₂ | 8.39 | Rat Lung (isolated) | [8] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of ipratropium required to inhibit 50% of the response to an agonist.
-
Kᵢ (Inhibition constant): The dissociation constant of the inhibitor, representing the affinity of the antagonist for the receptor.
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Key Experimental Protocols
The characterization of ipratropium's interaction with muscarinic receptors relies on established in vitro pharmacological assays.
5.1 Radioligand Competitive Binding Assay
This assay directly measures the affinity (Kᵢ) of ipratropium for muscarinic receptor subtypes. It relies on the competition between unlabeled ipratropium and a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a single subtype of human muscarinic receptor (M1, M2, M3, etc.).
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of unlabeled ipratropium.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are trapped on the filter.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of ipratropium increases. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
5.2 Functional Antagonism Assays
These assays measure ipratropium's ability to inhibit the receptor's function upon agonist stimulation.
5.2.1 Calcium Mobilization Assay
This method is used for Gq-coupled receptors (M1, M3) and measures the increase in intracellular calcium following agonist stimulation.
Methodology:
-
Cell Culture: Whole cells expressing the M1 or M3 receptor are cultured in a microplate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence of the dye increases significantly when it binds to Ca²⁺.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of ipratropium.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine, carbachol) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence intensity is measured in real-time using a plate reader (e.g., FLIPR).
-
Data Analysis: The ability of ipratropium to inhibit the agonist-induced calcium signal is quantified to determine an IC₅₀ value.
5.2.2 GTPγS Binding Assay
This assay measures the first step in G-protein activation and can be used for both Gi and Gq-coupled receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following agonist-induced receptor activation.
Methodology:
-
Membrane Preparation: Membranes expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a muscarinic agonist, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of ipratropium.
-
Initiation: The reaction is initiated by adding [³⁵S]GTPγS. In the presence of an agonist, the activated Gα subunit exchanges GDP for [³⁵S]GTPγS.
-
Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Quantification: Radioactivity on the filter is measured by scintillation counting.
-
Data Analysis: Ipratropium's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency as an antagonist.
Conclusion
Ipratropium is a non-selective, competitive muscarinic antagonist that exerts its primary therapeutic effects in the airways through the blockade of M3 receptors on smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion. Its antagonism of M1 receptors may also contribute to these effects, while its blockade of presynaptic M2 autoreceptors can lead to a localized increase in acetylcholine release. The pharmacological profile of ipratropium has been thoroughly characterized through robust in vitro methods, confirming its high affinity for M1, M2, and M3 receptor subtypes. This detailed understanding of its mechanism of action is fundamental for the rational development of new and more selective muscarinic receptor modulators for respiratory diseases.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide: A Technical Guide to M1, M2, and M3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of ipratropium (B1672105) bromide for M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. Ipratropium bromide is a non-selective muscarinic antagonist, and understanding its interaction with these receptor subtypes is crucial for its therapeutic application and for the development of more selective anticholinergic drugs.[1][2] This document details quantitative binding data, the experimental protocols used to obtain this data, and the associated signaling pathways.
Quantitative Binding Affinity of Ipratropium Bromide
Ipratropium bromide demonstrates a high affinity for all three muscarinic receptor subtypes—M1, M2, and M3. The binding affinity is typically quantified using inhibition constants (IC50 or Ki values), which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower value indicates a higher binding affinity.
The table below summarizes the reported binding affinities of ipratropium bromide for human M1, M2, and M3 receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| M1 | Ipratropium Bromide | IC50 | 2.9[3] |
| M2 | Ipratropium Bromide | IC50 | 2.0[3] |
| M3 | Ipratropium Bromide | IC50 | 1.7[3] |
| M1-M3 | Ipratropium Bromide | Ki | 0.5 - 3.6[4] |
These values indicate that ipratropium bromide binds with similar, high affinity to all three receptor subtypes, confirming its non-selective profile.
Muscarinic Receptor Signaling Pathways
The physiological effects of ipratropium bromide are a direct consequence of its blockade of the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M2, and M3 subtypes are coupled to different G proteins and trigger distinct intracellular cascades.
M1 and M3 Receptor Signaling Pathway
M1 and M3 muscarinic receptors are primarily coupled to Gq/11 proteins. Activation of these receptors by an agonist like acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and gland secretion.
References
The Impact of Apo-Ipratropium on Cyclic Guanosine Monophosphate (cGMP) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of Apo-ipratropium on intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This compound, the unbranded form of ipratropium (B1672105) bromide, is a non-selective muscarinic receptor antagonist widely utilized in the management of respiratory diseases. Its primary mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors, leading to a cascade of intracellular signaling events that culminate in bronchodilation. A critical component of this pathway is the modulation of cGMP, a key second messenger in smooth muscle tone regulation. This document consolidates the current understanding of this interaction, presents available quantitative data, details relevant experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
This compound is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By blocking these receptors, this compound effectively inhibits the action of acetylcholine, resulting in smooth muscle relaxation and bronchodilation.[1][2]
A pivotal element in the acetylcholine-induced contractile pathway is the second messenger, cyclic guanosine monophosphate (cGMP). The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, initiates a signaling pathway that ultimately leads to an increase in intracellular cGMP levels, contributing to smooth muscle contraction.[3] this compound's antagonistic action at the M3 receptor disrupts this process, preventing the rise in intracellular cGMP and thereby promoting muscle relaxation.[1] This guide will delve into the specifics of this mechanism, the quantitative aspects of this inhibition, and the methodologies used to investigate these effects.
Signaling Pathway of this compound's Effect on cGMP
The primary pathway through which this compound influences cGMP levels is by antagonizing the M3 muscarinic receptor on airway smooth muscle cells. The sequence of events is as follows:
-
Acetylcholine Release: Acetylcholine is released from parasympathetic nerve terminals in the airways.
-
M3 Receptor Activation: Acetylcholine binds to and activates M3 muscarinic receptors, which are coupled to the Gq-type heterotrimeric G protein.[4]
-
Gq Protein Activation: This binding event stimulates the exchange of GDP for GTP on the α-subunit of the Gq protein, causing its dissociation from the βγ-subunits.
-
Phospholipase C Activation: The activated Gαq subunit then activates the enzyme phospholipase C (PLC).
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Guanylate Cyclase Activation & cGMP Production: The increase in intracellular Ca2+, along with other factors, can lead to the activation of soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Contraction: Elevated cGMP levels, in this context, contribute to the phosphorylation of various proteins that lead to smooth muscle contraction.
-
This compound Action: this compound, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding. This blockade inhibits the entire downstream signaling cascade, thereby preventing the increase in intracellular cGMP and leading to smooth muscle relaxation.[1]
Quantitative Data on the Inhibition of cGMP Production
It is important to note that the following data pertains to the inhibition of inositol phosphate (B84403) accumulation, a related downstream effect of M3 receptor activation, and not directly to cGMP inhibition. This data is presented as a surrogate to demonstrate the dose-dependent inhibitory nature of muscarinic antagonists.
| Antagonist | Agonist | Tissue/Cell Type | Measured Effect | IC50 | Reference |
| Atropine | Carbachol (B1668302) (0.1 mM) | Guinea-pig taenia caeci | Inhibition of inositol phosphate accumulation | 8.5 nM | [5] |
Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Lower IC50 values indicate higher potency. Further research is required to determine the specific IC50 value for this compound's inhibition of acetylcholine-stimulated cGMP production in airway smooth muscle.
Experimental Protocols for Measuring cGMP Levels
The quantification of intracellular cGMP levels in response to this compound treatment is crucial for understanding its dose-dependent effects. The most common methods for this are the competitive enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA).
Competitive ELISA for cGMP
This is a widely used, sensitive, and non-radioactive method for quantifying cGMP.
Principle: The assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP (e.g., conjugated to an enzyme like horseradish peroxidase) for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture airway smooth muscle cells to near confluence in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol or acetylcholine) for a short period (e.g., 1-5 minutes) to induce cGMP production.
-
Include control wells with no treatment, agonist alone, and this compound alone.
-
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 10-20 minutes at room temperature.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cGMP.
-
-
ELISA Procedure (following a commercial kit protocol):
-
Coating: A microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).
-
Competitive Binding:
-
Pipette standards (known concentrations of cGMP) and samples (cell lysates) into the wells.
-
Add a fixed amount of cGMP-specific primary antibody (e.g., rabbit anti-cGMP) to each well.
-
Add a fixed amount of enzyme-labeled cGMP (e.g., cGMP-HRP conjugate) to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of agonist-stimulated cGMP production for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Radioimmunoassay (RIA) for cGMP
RIA is a highly sensitive method that utilizes a radiolabeled tracer.
Principle: This method is also a competitive binding assay, similar to ELISA. However, instead of an enzyme-labeled cGMP, a radioactively labeled cGMP (e.g., with 125I) is used. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Detailed Methodology:
The initial steps of cell culture, treatment, and lysis are identical to those described for the ELISA protocol.
-
RIA Procedure:
-
Competitive Binding:
-
In test tubes, combine the sample or standard with a fixed amount of cGMP-specific antibody.
-
Add a fixed amount of radiolabeled cGMP.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free cGMP: Separate the antibody-bound cGMP from the free cGMP. This can be achieved by methods such as precipitation of the antibody-antigen complex with a secondary antibody or by using charcoal to adsorb the free cGMP.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
The data analysis is similar to the ELISA method, where a standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of cGMP in the samples is then determined from this curve.
-
Conclusion
This compound exerts its bronchodilatory effects by acting as a non-selective muscarinic antagonist. A key aspect of its mechanism of action in airway smooth muscle is the inhibition of acetylcholine-induced increases in intracellular cGMP levels. By blocking the M3 muscarinic receptor, this compound prevents the Gq-protein mediated signaling cascade that leads to cGMP production and subsequent muscle contraction. While direct quantitative data on the IC50 of this compound for cGMP inhibition is limited, the available information on related compounds suggests a potent, dose-dependent antagonism. The experimental protocols detailed in this guide, such as competitive ELISA and RIA, provide robust methods for researchers to further investigate and quantify the precise effects of this compound and other muscarinic antagonists on cGMP signaling in relevant physiological systems. A deeper understanding of these quantitative relationships is essential for the continued development and optimization of therapeutic strategies for respiratory diseases.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DailyMed - IPRATROPIUM BROMIDE solution [dailymed.nlm.nih.gov]
- 3. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the anticholinergic properties of Apo-ipratropium in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anticholinergic properties of Apo-Ipratropium, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Ipratropium (B1672105) bromide, the active ingredient in this compound, is a non-selective muscarinic antagonist.[1][2][3][4] This guide details its binding affinities, functional activities, and the experimental methodologies used to determine these characteristics.
Data Presentation: Quantitative Analysis of Ipratropium Bromide's Anticholinergic Activity
The anticholinergic activity of ipratropium bromide has been quantified through various in vitro assays, primarily focusing on its binding affinity (Ki) and functional inhibition (IC50) at different muscarinic receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Quantitative Value | Reference |
| M1 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 2.9 nM | [5] |
| M2 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 2.0 nM | [5] |
| M3 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 1.7 nM | [5] |
| M1-M3 | Ipratropium Bromide | Radioligand Binding Assay | Human Peripheral Lung | Ki: 0.5–3.6 nM | [6] |
| M1-M3 | Ipratropium Bromide | Radioligand Binding Assay | Human Airway Smooth Muscle (HASM) | Ki: 0.5–3.6 nM | [6] |
Muscarinic Receptor Signaling Pathways
Ipratropium bromide exerts its effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting the downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that couple to different G-proteins to elicit their effects.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of ipratropium bromide.
Radioligand Binding Assay
This assay determines the binding affinity of ipratropium bromide to muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of ipratropium bromide for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Ipratropium bromide.
-
Non-labeled antagonist (e.g., Atropine) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add [³H]-NMS and cell membrane suspension.
-
Non-specific Binding: Add [³H]-NMS, a high concentration of unlabeled atropine, and cell membrane suspension.
-
Competitive Binding: Add [³H]-NMS, varying concentrations of ipratropium bromide, and cell membrane suspension.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of ipratropium bromide from the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of ipratropium bromide to inhibit the downstream signaling of muscarinic receptors upon agonist stimulation.
Objective: To determine the potency of ipratropium bromide in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
Ipratropium bromide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells and add varying concentrations of ipratropium bromide. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader and record a baseline fluorescence. Inject the muscarinic agonist and continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of ipratropium bromide on the agonist-induced calcium response. Calculate the IC50 value from the concentration-response curve.
Objective: To determine the potency of ipratropium bromide in blocking the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing M2 or M4 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Carbachol).
-
Ipratropium bromide.
-
cAMP detection kit (e.g., HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed the cells into a suitable microplate and culture overnight.
-
Antagonist and Agonist Incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide. Then, stimulate the cells with a mixture of the muscarinic agonist and forskolin.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of ipratropium bromide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value from the concentration-response curve.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. droracle.ai [droracle.ai]
- 3. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Impact of Apo-Ipratropium on Intracellular Calcium Signaling in Airway Smooth Muscle: A Technical Guide
Executive Summary: Airway smooth muscle (ASM) contraction is a fundamental process in respiratory physiology, and its dysregulation is a hallmark of obstructive airway diseases. The intracellular concentration of free calcium ions ([Ca²⁺]i) is the primary determinant of ASM tone. This technical guide provides an in-depth examination of the mechanism by which Apo-Ipratropium (ipratropium bromide), a non-selective muscarinic receptor antagonist, modulates intracellular calcium signaling to induce bronchodilation. By competitively inhibiting M₃ muscarinic receptors on ASM cells, ipratropium (B1672105) directly blocks the acetylcholine-triggered signaling cascade that leads to Ca²⁺ release from intracellular stores, thereby preventing muscle contraction. This document details the underlying signaling pathways, presents quantitative data on ipratropium's effects, outlines key experimental protocols for its study, and serves as a resource for researchers and drug development professionals in the respiratory field.
Core Principles of Calcium-Dependent Airway Smooth Muscle Contraction
Contraction of airway smooth muscle is fundamentally regulated by the concentration of intracellular calcium ([Ca²⁺]i). Under resting conditions, [Ca²⁺]i is maintained at low levels (~100 nM). Stimulation by bronchoconstrictor agonists, primarily acetylcholine (B1216132) (ACh) released from parasympathetic nerves, triggers a rapid and significant increase in [Ca²⁺]i. This elevation initiates the final common pathway of muscle contraction.
The canonical signaling pathway activated by acetylcholine involves the following key steps:
-
Receptor Binding: Acetylcholine binds to the M₃ muscarinic acetylcholine receptor (M₃-AChR), a G-protein coupled receptor (GPCR), on the surface of ASM cells.[1]
-
G-Protein Activation: This binding activates the associated heterotrimeric G-protein, Gαq.[1]
-
PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).[1][2]
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]
-
Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store.[2][3] This binding opens the channel, causing a rapid release of stored Ca²⁺ into the cytosol.[4]
-
Activation of Contractile Machinery: The rise in cytosolic [Ca²⁺]i leads to Ca²⁺ binding to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the 20 kDa regulatory myosin light chain (MLC₂₀). This phosphorylation is the critical step that enables cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[5]
Agonist stimulation often results not just in a single transient rise in calcium but in sustained, repetitive [Ca²⁺]i oscillations, which are crucial for maintaining airway contraction.[3][4]
This compound's Mechanism of Action on Calcium Signaling
This compound (ipratropium bromide) is a synthetic quaternary ammonium (B1175870) compound and a non-selective muscarinic receptor antagonist.[6][7] Its primary therapeutic effect in the airways—bronchodilation—is achieved by competitively inhibiting the action of acetylcholine at muscarinic receptors.[5][7]
Primary Antagonism at M₃ Receptors: The principal mechanism of ipratropium is the blockade of M₃ receptors located on the ASM cell surface.[8][9] By occupying the ACh binding site, ipratropium prevents the initiation of the Gq-PLC-IP₃ signaling cascade.[5] This direct intervention has a clear and immediate impact on intracellular calcium dynamics:
-
Inhibition of IP₃ Production: Without M₃ receptor activation, PLC remains inactive, and consequently, the production of IP₃ is prevented.[5]
-
Prevention of Ca²⁺ Release: With no IP₃ to bind to the IP₃R on the sarcoplasmic reticulum, the Ca²⁺ release channels remain closed.
-
Attenuation of [Ca²⁺]i Increase: Ipratropium effectively blunts or abolishes the sharp rise in cytosolic [Ca²⁺]i that would normally be induced by acetylcholine.
The net result is a failure to activate the Ca²⁺-calmodulin-MLCK pathway, leading to the relaxation of airway smooth muscle and bronchodilation.
Non-Selective Effects on M₂ Receptors: Ipratropium's non-selectivity means it also blocks M₂ muscarinic receptors.[6][8][10] M₂ receptors are located on the presynaptic terminals of the postganglionic parasympathetic nerves that innervate the ASM.[6][10] These receptors function as inhibitory autoreceptors; when stimulated by ACh, they reduce further ACh release, forming a negative feedback loop.[6] By blocking these M₂ autoreceptors, ipratropium can paradoxically increase the local concentration of acetylcholine in the synaptic cleft.[6] This may slightly counteract its primary bronchodilatory effect at the M₃ receptor, a property not shared by M₃-selective antagonists.
Quantitative Data Presentation
The effect of ipratropium can be quantified at the cellular, tissue, and clinical levels. While direct measurements of ipratropium's IC₅₀ on ACh-induced calcium signaling in ASM cells are specific to individual experimental setups, its impact on related ion channels and functional outcomes has been documented.
Table 1: Ipratropium's Effect on Muscarinic Signaling and Functional Outcomes
| Parameter / Endpoint | Agonist / Condition | Effect of Ipratropium | Downstream Consequence |
|---|---|---|---|
| M₃ Receptor Binding | Acetylcholine | Competitive Antagonism[7] | Prevents Gq protein activation |
| IP₃ Production | Acetylcholine | Inhibition[5] | Prevents IP₃R activation on SR |
| [Ca²⁺]i Mobilization | Acetylcholine | Attenuation/Abolition[5] | Prevents activation of Ca²⁺-Calmodulin/MLCK |
| ASM Contraction | Acetylcholine | Relaxation/Inhibition[7] | Bronchodilation |
| BK(Ca) Channel Activity | Chronic Hypoxia | Reverses hypoxia-induced decrease in channel activity[11] | Potentially contributes to smooth muscle relaxation through hyperpolarization[11][12] |
| Bronchodilation (FEV₁) | COPD | Dose-dependent increase[13] | Improved airflow |
Table 2: Ipratropium's Effect on Large-Conductance Ca²⁺-Activated K⁺ (BK(Ca)) Channel Kinetics in Hypoxic Rat Tracheal Smooth Muscle Cells
Data summarized from Luo et al., 2002.[11] Chronic hypoxia decreases BK(Ca) channel activity, which is reversed by ipratropium.[11] Increased BK(Ca) channel activity promotes membrane hyperpolarization, which opposes contraction.[12][14][15]
| Parameter | Control | Chronic Hypoxia | Hypoxia + Ipratropium |
| Open Probability (P₀) | 0.35 ± 0.10 | 0.17 ± 0.07 | 0.28 ± 0.09 |
| Fast Open Time (τₒ₁) | 1.49 ± 0.41 ms | 0.53 ± 0.23 ms | 0.89 ± 0.25 ms |
| Slow Open Time (τₒ₂) | 11.9 ± 3.2 ms | 3.8 ± 1.4 ms | 6.3 ± 1.9 ms |
| Fast Closing Time (τc₁) | 2.7 ± 0.9 ms | 5.7 ± 1.5 ms | 3.3 ± 1.2 ms |
| Slow Closing Time (τc₂) | 12.1 ± 2.3 ms | 19.4 ± 2.9 ms | 12.4 ± 2.6 ms |
Table 3: Clinical Dose-Response of Inhaled Ipratropium Bromide on Bronchodilation (FEV₁) in Patients with Stable COPD
Data compiled from multiple studies assessing peak FEV₁ improvement.[13][16][17][18]
| Dose (Inhaled) | Typical Peak FEV₁ Improvement | Notes |
| 40 µg (MDI) | ~230 mL or 23% increase over baseline[18] | Standard dose; provides significant bronchodilation.[13] |
| 80 µg (MDI) | Modest additional improvement over 40 µg[13] | Does not significantly improve maximal exercise workload compared to placebo.[13] |
| 160 µg (MDI) | Greater increase in FEV₁ than 40 µg or 80 µg[13] | Significantly improves maximal exercise workload.[13] |
| 240 µg (MDI) | Similar FEV₁ increase to 160 µg[13] | Significantly improves maximal exercise workload.[13] |
| 400 µg (Nebulized) | ~440 mL increase over baseline[17] | Considered near-optimal dose for nebulized solution, with effects lasting over 6 hours.[16][17] |
Experimental Protocols
Investigating the impact of ipratropium on ASM calcium signaling and function requires specific and robust experimental methodologies. Below are detailed protocols for key in-vitro assays.
Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Airway Smooth Muscle Cells
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to agonist stimulation in the presence or absence of ipratropium.[19][20][21][22][23]
Materials:
-
Primary human ASM cells or a relevant cell line
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Acetylcholine (ACh) stock solution
-
This compound bromide stock solution
-
Ionomycin (B1663694) (for maximum fluorescence, Rₘₐₓ)
-
EGTA (for minimum fluorescence, Rₘᵢₙ)
-
Fluorescence imaging system with dual excitation (340/380 nm) and emission (~510 nm) capabilities
Procedure:
-
Cell Culture: Plate ASM cells on glass-bottom dishes and culture until they reach 80-90% confluency.
-
Dye Loading Solution Preparation: Prepare a 1 mM Fura-2 AM stock in DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Cell Loading: Wash the cultured cells twice with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging and Baseline Measurement: Mount the dish on the fluorescence microscope stage. Continuously perfuse with HBSS. Acquire ratiometric images by alternating excitation wavelengths between 340 nm and 380 nm and collecting the emission at ~510 nm. Record data for 2-5 minutes to establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).
-
Antagonist Incubation: Introduce HBSS containing the desired concentration of ipratropium bromide into the perfusion system and incubate for 10-15 minutes.
-
Agonist Stimulation: While continuing to record, stimulate the cells by adding acetylcholine to the perfusion buffer at a concentration known to elicit a robust Ca²⁺ response (e.g., 1-10 µM).
-
Data Analysis: Record the change in the F₃₄₀/F₃₈₀ ratio over time. The ratio is proportional to the [Ca²⁺]i. Compare the peak and integrated Ca²⁺ response in ipratropium-treated cells to control (vehicle-treated) cells.
-
Calibration (Optional): At the end of the experiment, sequentially add ionomycin (to saturate the dye with Ca²⁺ and determine Rₘₐₓ) followed by EGTA (to chelate all Ca²⁺ and determine Rₘᵢₙ) to allow for conversion of the ratio to absolute [Ca²⁺]i values.
Protocol: Isometric Contraction Measurement in Isolated Tracheal Rings
This ex-vivo protocol measures the direct functional output of Ca²⁺ signaling—muscle contraction—and is ideal for determining the potency of antagonists like ipratropium.[24][25][26][27][28]
Materials:
-
Animal model (e.g., mouse, rat, guinea pig)
-
Dissection tools
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Krebs-Henseleit physiological salt solution (PSS)
-
Carbógeno gas (95% O₂ / 5% CO₂)
-
Acetylcholine (ACh) or Carbachol (CCh) stock solutions
-
This compound bromide stock solution
-
High-potassium (K⁺) PSS for viability testing
Procedure:
-
Tissue Dissection: Humanely euthanize the animal according to approved protocols. Carefully excise the trachea and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, while the other is connected to an isometric force transducer.
-
Equilibration and Viability: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g). During this period, wash the rings with fresh PSS every 15-20 minutes. Check tissue viability by contracting the rings with high-K⁺ PSS.
-
Antagonist Incubation: After washing out the high-K⁺ solution and allowing the tension to return to baseline, incubate the rings with a specific concentration of ipratropium bromide (or vehicle for control rings) for 20-30 minutes.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve by adding acetylcholine in a stepwise, logarithmic manner (e.g., 1 nM to 100 µM). Allow the contraction at each concentration to reach a stable plateau before adding the next dose.
-
Data Analysis: Record the peak tension generated at each ACh concentration. Plot the contractile response (as a percentage of the maximum response) against the log concentration of ACh. The presence of a competitive antagonist like ipratropium will cause a rightward shift in the concentration-response curve. This shift can be used to calculate the pA₂, a measure of the antagonist's potency.
Conclusion
This compound exerts its bronchodilatory effect by directly intervening in the core signaling pathway that governs airway smooth muscle contraction. Its primary mechanism is the competitive antagonism of M₃ muscarinic receptors, which effectively prevents acetylcholine from triggering the Gq-PLC-IP₃ pathway. This blockade inhibits the release of calcium from the sarcoplasmic reticulum, thereby keeping intracellular calcium concentrations low and promoting muscle relaxation. While its non-selectivity for the M₂ autoreceptor represents a pharmacological nuance, its profound impact on the M₃-mediated calcium signal remains the cornerstone of its therapeutic efficacy in obstructive airway diseases. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation and development of agents targeting this critical signaling nexus.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Ion channel regulation of intracellular calcium and airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-conductance, calcium-activated potassium channels: structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose response study of ipratropium bromide aerosol on maximum exercise performance in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]
- 15. Revisiting the Large-Conductance Calcium-Activated Potassium (BKCa) Channels in the Pulmonary Circulation [mdpi.com]
- 16. Dose response to ipratropium as a nebulized solution in patients with chronic obstructive pulmonary disease. A three-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. mdpi.com [mdpi.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. hellobio.com [hellobio.com]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 24. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. socmucimm.org [socmucimm.org]
- 26. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
Gene Expression Alterations in Bronchial Epithelial Cells Following Apo-Ipratropium Treatment: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide, the active ingredient in Apo-Ipratropium, is a widely utilized short-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action involves the blockade of acetylcholine-induced bronchoconstriction. However, emerging evidence suggests that its therapeutic effects may extend beyond bronchodilation to include modulation of inflammatory and remodeling processes in the airways. This technical guide delves into the prospective gene expression changes in human bronchial epithelial cells (HBECs) upon treatment with ipratropium bromide. While direct comprehensive transcriptomic data for ipratropium on HBECs is not extensively available in public databases, this paper synthesizes information from studies on other muscarinic antagonists and the known signaling pathways to postulate the anticipated molecular effects. This guide provides detailed hypothetical experimental protocols for investigating these effects, summarizes potential quantitative data in structured tables, and visualizes the key signaling pathways and workflows using the DOT language for Graphviz.
Introduction
The airway epithelium is a critical interface between the external environment and the underlying lung tissue. In chronic inflammatory airway diseases such as COPD and asthma, epithelial cells are active participants in the disease process, releasing a variety of inflammatory mediators that contribute to airway inflammation and remodeling.[1] Acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system, not only induces smooth muscle contraction but also influences epithelial cell function through muscarinic receptors.[2]
Ipratropium bromide acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[3] By blocking these receptors on airway smooth muscle, it prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to bronchodilation.[4] Beyond this well-established mechanism, the blockade of muscarinic receptors on epithelial cells is thought to have anti-inflammatory and anti-remodeling effects.[3] This is supported by studies on other muscarinic antagonists like tiotropium, which has been shown to inhibit the release of inflammatory mediators such as interleukin-8 (IL-8) from bronchial epithelial cells.[5][6]
This whitepaper will explore the potential gene expression changes in bronchial epithelial cells treated with ipratropium bromide, focusing on genes related to inflammation, mucus production, and tissue remodeling.
Potential Gene Expression Changes: A Data-Driven Hypothesis
Based on the known anti-inflammatory effects of muscarinic antagonists, treatment of bronchial epithelial cells with ipratropium bromide is anticipated to modulate the expression of genes involved in key inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.[3]
Downregulation of Pro-inflammatory Genes
The NF-κB pathway is a central regulator of inflammation, and its activation in bronchial epithelial cells leads to the transcription of numerous pro-inflammatory genes.[7] Muscarinic receptor activation can trigger this pathway.[3] Therefore, ipratropium, by blocking these receptors, is expected to downregulate the expression of NF-κB target genes.
Table 1: Hypothetical Downregulated Pro-inflammatory Genes in HBECs Treated with Ipratropium Bromide
| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Function in Airway Inflammation |
| IL8 | Interleukin 8 | -2.5 | Chemoattractant for neutrophils.[5] |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | -2.2 | Chemoattractant for neutrophils. |
| CXCL5 | Chemokine (C-X-C motif) ligand 5 | -2.0 | Chemoattractant for neutrophils. |
| CCL2 | Chemokine (C-C motif) ligand 2 | -1.8 | Chemoattractant for monocytes. |
| TNF | Tumor necrosis factor | -1.5 | Pro-inflammatory cytokine.[8] |
| IL6 | Interleukin 6 | -1.7 | Pro-inflammatory cytokine.[8] |
| ICAM1 | Intercellular Adhesion Molecule 1 | -1.6 | Promotes leukocyte adhesion. |
Modulation of Mucus Production and Remodeling Genes
Chronic airway diseases are often characterized by mucus hypersecretion and airway remodeling. Acetylcholine can stimulate mucus secretion and the expression of mucin genes.[3] Muscarinic antagonists have been shown to inhibit these processes.
Table 2: Hypothetical Modulated Mucin and Remodeling-Associated Genes in HBECs Treated with Ipratropium Bromide
| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Function in Airway Biology |
| MUC5AC | Mucin 5AC, oligomeric mucus/gel-forming | -3.0 | Major gel-forming mucin in the airways.[3] |
| MUC5B | Mucin 5B, oligomeric mucus/gel-forming | -2.0 | Important for mucociliary clearance. |
| MMP9 | Matrix metallopeptidase 9 | -1.8 | Involved in tissue remodeling.[5] |
| TIMP1 | TIMP metallopeptidase inhibitor 1 | +1.5 | Inhibitor of matrix metalloproteinases. |
Experimental Protocols
To investigate the gene expression changes hypothesized above, a series of in vitro experiments using primary human bronchial epithelial cells (HBECs) or a suitable cell line like BEAS-2B would be necessary.
Cell Culture and Treatment
Primary HBECs are the preferred model as they most closely represent the in vivo physiology of the airway epithelium.[9][10]
Protocol 1: Culture and Ipratropium Bromide Treatment of Primary HBECs
-
Cell Sourcing: Obtain primary HBECs from commercial vendors or through ethically approved tissue procurement.
-
Cell Culture: Culture HBECs in a specialized bronchial epithelial growth medium. For differentiation studies, an air-liquid interface (ALI) culture system is recommended to mimic the in vivo environment.[11][12]
-
Ipratropium Bromide Preparation: Prepare a stock solution of ipratropium bromide in sterile, nuclease-free water. Further dilutions to final treatment concentrations should be made in the cell culture medium.
-
Treatment: Once cells reach 80-90% confluency (for submerged cultures) or are fully differentiated (for ALI cultures), replace the medium with fresh medium containing various concentrations of ipratropium bromide (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (medium with the same volume of sterile water) should be included.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Optional Co-stimulation: To mimic an inflammatory state, cells can be pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) before or concurrently with ipratropium bromide treatment.
RNA Isolation and Quality Control
High-quality RNA is essential for downstream gene expression analysis.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture vessel using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).
-
RNA Isolation: Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA Integrity: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.
Gene Expression Analysis
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between ipratropium-treated and control groups.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain pre-validated primers for the target genes (e.g., IL8, MUC5AC) and at least two stable reference genes (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.[13]
Signaling Pathways and Visualizations
The anticipated effects of ipratropium bromide on gene expression in bronchial epithelial cells are primarily mediated through the blockade of muscarinic receptor signaling, which in turn inhibits downstream inflammatory pathways like NF-κB.
References
- 1. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qdcxjkg.com [qdcxjkg.com]
- 9. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 10. Human normal bronchial epithelial cells: a novel in vitro cell model for toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacodynamics of Apo-Ipratropium in Isolated Tracheal Ring Preparations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the pharmacodynamics of ipratropium (B1672105), specifically focusing on its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors in isolated tracheal smooth muscle. Ipratropium is a non-selective muscarinic antagonist that elicits bronchodilation by blocking the contractile effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system in the airways. This document outlines the theoretical basis of its mechanism of action, detailed experimental protocols for its characterization using isolated guinea pig tracheal ring preparations, and a summary of its quantitative pharmacological parameters. The presented data and methodologies are essential for researchers and professionals involved in the development and evaluation of respiratory therapeutics.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Ipratropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the airways, the predominant subtype responsible for smooth muscle contraction is the M3 receptor. Acetylcholine (ACh), released from parasympathetic nerve endings, binds to these M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. Ipratropium, by binding to the same receptors without activating them, prevents ACh from binding and thus inhibits its contractile effect. This antagonism is surmountable, meaning that a sufficient increase in the concentration of the agonist (ACh) can overcome the blocking effect of ipratropium.
The interaction between ipratropium and the M3 receptor can be quantified using Schild analysis, which determines the antagonist's affinity (pA2 value). A Schild plot with a slope not significantly different from unity is the hallmark of competitive antagonism.
Quantitative Pharmacological Data
The following tables summarize the key pharmacodynamic parameters of acetylcholine (a common muscarinic agonist) and ipratropium in isolated guinea pig tracheal ring preparations.
Table 1: Potency of Acetylcholine in Isolated Guinea Pig Trachea
| Parameter | Value | Description |
| pD2 | 6.37 ± 0.06 | The negative logarithm of the molar concentration of acetylcholine that produces 50% of the maximum response.[1] |
| EC50 | 4.27 x 10⁻⁷ M | The molar concentration of acetylcholine that produces 50% of the maximum response. |
Table 2: Potency of Ipratropium as an Inhibitor of Carbachol-Induced Contraction in Isolated Guinea Pig Trachea
| Parameter | Value | Description |
| pIC50 | 9.0 | The negative logarithm of the molar concentration of ipratropium that causes 50% inhibition of the contraction induced by a fixed concentration of carbachol.[2] |
| IC50 | 1 x 10⁻⁹ M | The molar concentration of ipratropium that causes 50% inhibition of the contraction induced by a fixed concentration of carbachol.[2] |
Table 3: Hypothetical Schild Analysis Data for Ipratropium against Acetylcholine in Isolated Guinea Pig Trachea
| Ipratropium Concentration (nM) | Acetylcholine EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 427 | 1 | - |
| 1 | 1281 | 3 | 0.30 |
| 3 | 3843 | 9 | 0.90 |
| 10 | 12810 | 30 | 1.46 |
Note: This table presents hypothetical data for illustrative purposes, as specific Schild analysis data for ipratropium in guinea pig trachea was not available in the searched literature. The dose ratio is calculated as the ratio of the agonist EC50 in the presence and absence of the antagonist.
Experimental Protocols
Isolated Tracheal Ring Preparation
This protocol describes the standard method for preparing isolated tracheal rings from guinea pigs for in vitro pharmacological studies.
-
Euthanasia and Dissection: Guinea pigs are euthanized by a humane method, such as CO2 asphyxiation followed by cervical dislocation. The trachea is then carefully excised, cleaned of adhering connective tissue and fat, and placed in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The trachea is cut into individual rings, each approximately 2-3 mm in width. Care is taken to avoid damaging the cartilaginous structure and the smooth muscle.
-
Mounting in Organ Baths: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.
-
Equilibration and Tensioning: The tracheal rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-1.5 grams. During this time, the Krebs-Henseleit solution is changed every 15-20 minutes.
Cumulative Concentration-Response Curves for Agonists
This protocol is used to determine the potency (EC50) and maximum effect (Emax) of a contractile agonist like acetylcholine or carbachol.
-
Preparation: An equilibrated tracheal ring is prepared as described in section 4.1.
-
Cumulative Addition: The agonist is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous concentration has reached a stable plateau. The concentrations are typically increased in logarithmic or semi-logarithmic steps.
-
Data Recording: The contractile response (in grams of tension) is recorded for each agonist concentration.
-
Data Analysis: The responses are normalized as a percentage of the maximum response obtained. A concentration-response curve is then plotted with the logarithm of the agonist concentration on the x-axis and the percentage response on the y-axis. The EC50 and Emax values are determined from this curve.
Schild Analysis for Competitive Antagonism
This protocol is employed to determine the pA2 value of a competitive antagonist like ipratropium, which is a measure of its affinity for the receptor.
-
Control Curve: A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is first established in the absence of the antagonist.
-
Antagonist Incubation: The preparation is washed, and a fixed concentration of the antagonist (ipratropium) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is then generated in the presence of the fixed concentration of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with at least two other different fixed concentrations of the antagonist.
-
Data Analysis: The EC50 of the agonist is determined for each antagonist concentration. The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should fall on a straight line with a slope that is not significantly different from 1.0. The pA2 value is the x-intercept of this line.
Visualizations
Signaling Pathway of Muscarinic Receptor-Mediated Contraction
References
- 1. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Ipratropium Bromide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of ipratropium (B1672105) bromide, a cornerstone of therapy for obstructive lung diseases, and its analogs. Ipratropium, a quaternary ammonium (B1175870) derivative of atropine (B194438), exerts its bronchodilatory effect through competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding the intricate relationship between the chemical structure of ipratropium and its pharmacological activity is paramount for the rational design of novel, more effective, and selective muscarinic antagonists.
Core Principles of Ipratropium's Structural Activity Relationship
The pharmacological activity of ipratropium and its analogs is primarily dictated by modifications to three key structural moieties: the quaternary ammonium head, the ester group, and the tropic acid-derived acyl portion. The quaternary ammonium group is crucial for its anticholinergic activity, providing a permanent positive charge that facilitates binding to the negatively charged muscarinic receptors in the airways.[2] The size and shape of this group are important for optimal receptor interaction.[2]
The ester functional group is a common feature in potent anticholinergic agents, though not an absolute requirement for muscarinic antagonism.[3] The nature of the substituents on the acyl portion, derived from tropic acid in ipratropium, significantly influences potency. Hydrophobic groups, such as phenyl, cyclohexyl, or cyclopentyl rings, are generally required for potent antagonism.[3] The presence of a hydroxyl group on the acyl side chain can enhance potency, likely by participating in hydrogen bonding at the receptor site.[3]
Ipratropium's relatively low lipophilicity contributes to its selectivity for airway muscarinic receptors and minimizes systemic side effects.[2] The bromide counter-ion enhances its water solubility and stability, making it suitable for administration via inhalation.[2]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the binding affinities and potencies of ipratropium and selected analogs at muscarinic receptors. This data is crucial for discerning the impact of specific structural modifications.
| Compound | Modification from Ipratropium | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pA2/pEC50) | Reference |
| Ipratropium Bromide | - | M1, M2, M3 | Non-selective, high affinity | - | [4] |
| Tiotropium Bromide | Thienyl rings in acyl moiety, different quaternary ammonium group | M1, M2, M3 | ~10-11 fold higher than ipratropium | Longer duration of action | [5] |
| Glycopyrrolate | Different ring system and acyl portion | M1, M2, M3 | High affinity, similar to ipratropium | Longer duration of action than ipratropium | [4] |
| N-methyl-atropine | Methyl instead of isopropyl on the nitrogen | M1, M2, M3 | High affinity | - | [6] |
| N-ethyl-atropine | Ethyl instead of isopropyl on the nitrogen | M1, M2, M3 | High affinity | - | [4] |
| Atropine | Tertiary amine (precursor) | M1, M2, M3 | High affinity | - | [6] |
Key Experimental Protocols
The evaluation of the SAR of ipratropium analogs relies on a combination of in vitro and in vivo experimental models. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.
1. Membrane Preparation:
-
Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1, M2, or M3 receptors).
-
The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (ipratropium analog).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (1-10 µM).
-
The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Trachea Assay for Bronchodilator Activity
This ex vivo functional assay assesses the ability of a compound to relax airway smooth muscle, providing a measure of its bronchodilator potency.
1. Tissue Preparation:
-
A male Hartley guinea pig is euthanized, and the trachea is carefully dissected out.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
2. Contraction and Relaxation Measurement:
-
The tracheal preparations are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).
-
A contractile agent, such as carbachol (B1668302) or histamine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (ipratropium analog) are added to the bath.
-
The relaxation of the tracheal muscle is measured isometrically using a force-displacement transducer connected to a data acquisition system.
3. Data Analysis:
-
The relaxant responses are expressed as a percentage of the maximum possible relaxation.
-
Concentration-response curves are constructed, and the concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined.
-
The potency of the compound is often expressed as the pD2 value, which is the negative logarithm of the EC50.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and the experimental logic is crucial for a comprehensive understanding of SAR.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
Conclusion
The structural activity relationship of ipratropium bromide and its analogs is a well-established field, yet it continues to offer opportunities for the development of novel muscarinic antagonists with improved therapeutic profiles. Key takeaways for researchers and drug developers include the critical role of the quaternary ammonium group for potent antagonism, the influence of the acyl substituents on affinity and duration of action, and the importance of hydrophilicity in minimizing systemic side effects. By leveraging the experimental protocols and understanding the signaling pathways outlined in this guide, the scientific community can continue to innovate in the design of next-generation respiratory therapeutics.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
The Antagonistic Effect of Apo-Ipratropium on Acetylcholine-Induced Bronchoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Apo-ipratropium, a brand name for ipratropium (B1672105) bromide, in antagonizing acetylcholine-induced bronchoconstriction. The document details the underlying signaling pathways, presents quantitative data from preclinical and clinical studies, and outlines key experimental protocols for investigating this interaction.
Core Mechanism of Action
Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1] Its primary therapeutic effect in the airways is mediated through the blockade of M3 receptors located on airway smooth muscle cells.[2][3] Acetylcholine, the primary parasympathetic neurotransmitter in the airways, binds to these M3 receptors, initiating a signaling cascade that leads to bronchoconstriction.[3] Ipratropium bromide competitively inhibits this binding, thereby preventing the downstream signaling events and promoting bronchodilation.[2]
The binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction. By blocking the initial binding of acetylcholine to the M3 receptor, ipratropium bromide prevents this entire cascade, leading to smooth muscle relaxation and bronchodilation.
Signaling Pathway of Acetylcholine-Induced Bronchoconstriction and its Inhibition by Ipratropium
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
Quantitative Data
The antagonistic effect of ipratropium bromide on acetylcholine-induced bronchoconstriction has been quantified in various studies. The following tables summarize key findings.
Table 1: Affinity of Ipratropium Bromide for Muscarinic Receptors
| Receptor Subtype | Species | Preparation | Parameter | Value | Reference |
| M3 | Rat | Isolated Perfused Lung | pA2 | 8.39 | [1] |
| Muscarinic | Human | Airway Smooth Muscle | Ki (nM) | ~3.6 | [4] |
| Muscarinic | Human | Peripheral Lung | Ki (nM) | ~0.5-3.6 | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximal inhibition.
Table 2: Effect of Ipratropium Bromide on Methacholine-Induced Bronchoconstriction in Humans
| Study Population | Ipratropium Dose | Challenge Agent | Endpoint | Result | Reference |
| Asthmatic Children | 125, 250, 500, 750 µg | Methacholine (B1211447) | FEV1 | All doses prevented bronchoconstriction | [5] |
| Patients with Bronchial Hyper-reactivity | 40 µg (pre-challenge) | Methacholine | PD20 FEV1 | Increased from 73.9 µg to 695 µg | [6][7][8] |
| Patients with Bronchial Hyper-reactivity | 40 µg (post-challenge) | Methacholine | PD20 FEV1 | Increased from 73.9 µg to 82.2 µg | [6][7][8] |
| Allergic Asthmatic Subjects | 1 mg | Methacholine | SGaw, FEV1, Vmax30 | 69- to 196-fold rightward shift in concentration-response curve | [9] |
FEV1 (Forced Expiratory Volume in 1 second) is a measure of lung function. PD20 FEV1 is the provocative dose of a substance that causes a 20% fall in FEV1. SGaw (Specific Airway Conductance) is a measure of airway caliber. Vmax30 is the maximum expiratory flow at 30% of vital capacity.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on acetylcholine-induced bronchoconstriction.
In Vitro Isolated Tracheal Ring Preparation
This protocol is used to assess the direct effect of ipratropium on acetylcholine-induced smooth muscle contraction.
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method.
-
Excise the trachea and place it in a petri dish containing cold Krebs-Henseleit (K-H) solution.
-
Carefully dissect the trachea into rings, each approximately 2-3 mm in width.
-
(Optional) The epithelium can be gently removed by rubbing the luminal surface with a small cotton swab to study its role in the response.
-
-
Organ Bath Setup:
-
Mount each tracheal ring in a 10-20 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with washes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).
-
-
Experimental Procedure:
-
After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the tracheal rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by acetylcholine in the absence of the antagonist.
-
Plot the concentration-response curves and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of different concentrations of ipratropium.
-
Calculate the pA2 value to quantify the potency of ipratropium as a competitive antagonist.
-
In Vivo Measurement of Airway Resistance in Guinea Pigs
This protocol assesses the effect of ipratropium on bronchoconstriction in a living animal model.
-
Animal Preparation:
-
Anesthetize a guinea pig with an appropriate anesthetic (e.g., urethane).
-
Perform a tracheostomy and cannulate the trachea.
-
Insert a catheter into the jugular vein for drug administration.
-
Place the animal in a whole-body plethysmograph to measure changes in airway resistance.
-
-
Measurement of Airway Resistance:
-
Connect the tracheal cannula to a small-animal ventilator.
-
Measure airflow and transpulmonary pressure to calculate lung resistance (RL) and dynamic compliance (Cdyn).
-
-
Experimental Procedure:
-
Administer this compound or vehicle via inhalation or intravenous injection.
-
After a predetermined time, induce bronchoconstriction by administering increasing doses of acetylcholine or methacholine intravenously or via aerosol.
-
Record the changes in RL and Cdyn at each dose.
-
-
Data Analysis:
-
Plot the dose-response curves for the bronchoconstrictor agent in the presence and absence of ipratropium.
-
Compare the dose of the bronchoconstrictor required to produce a specific increase in airway resistance (e.g., a 100% increase) between the treated and control groups.
-
Methacholine Challenge Test in Human Subjects
This clinical protocol is used to assess airway hyperresponsiveness and the protective effect of ipratropium.
-
Subject Preparation:
-
Ensure subjects have abstained from bronchodilator medications for an appropriate period before the test.
-
Perform baseline spirometry to measure FEV1.
-
-
Drug Administration:
-
Administer a standardized dose of this compound or placebo via a metered-dose inhaler or nebulizer in a double-blind, randomized fashion.
-
-
Methacholine Challenge:
-
After a specified time following drug administration (e.g., 30-60 minutes), have the subject inhale increasing concentrations of methacholine aerosol.
-
Perform spirometry after each dose of methacholine to measure FEV1.
-
-
Endpoint and Data Analysis:
-
The test is terminated when the FEV1 has fallen by 20% or more from the post-drug baseline (PD20), or when the maximum concentration of methacholine has been administered.
-
The primary outcome is the PD20 value. A higher PD20 indicates a greater protective effect of the treatment.
-
Compare the geometric mean PD20 values between the ipratropium and placebo groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on acetylcholine-induced bronchoconstriction.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a potent antagonist of acetylcholine-induced bronchoconstriction. Its mechanism of action is well-established, involving the competitive blockade of muscarinic M3 receptors on airway smooth muscle, thereby inhibiting the intracellular signaling cascade that leads to muscle contraction. Quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in preventing and reversing cholinergic-mediated airway narrowing. The experimental protocols outlined in this guide provide robust methods for further investigation into the pharmacology of ipratropium and other anticholinergic agents in the context of respiratory diseases.
References
- 1. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of inhaled ipratropium bromide on methacholine and exercise provocation in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of ipratropium bromide in the recovery phase of methacholine induced-bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. europeanreview.org [europeanreview.org]
- 9. Cholinergic-mediated bronchoconstriction induced by prostaglandin D2, its initial metabolite 9 alpha,11 beta-PGF2, and PGF2 alpha in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Pharmacokinetic Properties of Ipratropium Bromide in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of ipratropium (B1672105) bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438) and a non-selective muscarinic antagonist, in rodent models. The information presented herein is intended to support preclinical research and drug development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the core pharmacokinetic parameters of ipratropium bromide in rats, providing a comparative view of its absorption, distribution, metabolism, and excretion (ADME) profile following different routes of administration.
Table 1: Pharmacokinetic Parameters of Ipratropium Bromide in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Elimination Half-life (t½) | 1.9 hours | 7 hours | [1] |
| Clearance (Cl) | 87 - 150 mL/min/kg | Not Reported | [2] |
| Volume of Distribution (Vd) | 3 L/kg | Not Reported | [2] |
| Steady-State Volume of Distribution (Vss) | 3 - 15 L/kg | Not Reported | [2] |
Table 2: Absorption and Bioavailability of Ipratropium Bromide in Rats
| Parameter | Value | Reference(s) |
| Oral Absorption | 12% (disregarding gastrointestinal tissue) | [1] |
| Oral Absorption (including gastrointestinal tissue) | 17% - 35% (after 1-3 hours) | [1] |
| Systemic Bioavailability (Oral) | 2% - 3% | [3] |
Table 3: Distribution Characteristics of Ipratropium Bromide in Rats
| Parameter | Finding | Reference(s) |
| Plasma Protein Binding | Minimally bound (0% to 9% in vitro) to plasma albumin and α1-acid glycoprotein. | [3] |
| Blood-Brain Barrier Penetration | Does not penetrate the blood-brain barrier. | [3] |
| Tissue Distribution | Broad and rapid tissue distribution observed via whole-body autoradiography. | [2] |
Table 4: Metabolism and Excretion of Ipratropium Bromide in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Metabolism | Partially metabolized to inactive ester hydrolysis products (tropic acid and tropane). Four metabolites and the unchanged substance detected in 8-hour urine. | Partially metabolized. | [1][3] |
| Renal Excretion (% of dose) | 58% | 5.5% | [1] |
| Biliary Excretion (% of dose) | 17.7% | 3.2% | [1] |
Experimental Protocols
This section details the methodologies commonly employed in the pharmacokinetic evaluation of ipratropium bromide in rodent models.
Animal Models and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting periods as required by the specific study protocol (e.g., prior to oral administration).
Dosing and Administration
A typical experimental workflow for a pharmacokinetic study is illustrated below.
-
Oral Administration (Oral Gavage):
-
Rats are fasted overnight to ensure an empty stomach for consistent absorption.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
The gavage needle is carefully inserted into the esophagus and the ipratropium bromide solution is administered directly into the stomach.
-
-
Intravenous Administration (Tail Vein Injection):
-
The rat is placed in a restraint device to secure the tail.
-
The tail is often warmed to dilate the lateral tail veins.
-
A sterile needle (e.g., 25-27 gauge) is inserted into one of the lateral tail veins.
-
The ipratropium bromide solution is injected slowly.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques include:
-
Saphenous Vein: A small puncture is made in the saphenous vein, and blood is collected via a capillary tube.
-
Jugular Vein Cannulation: For more frequent or automated sampling, a catheter may be surgically implanted into the jugular vein.
-
-
Urine and Feces Collection: For excretion studies, rats are housed in metabolic cages that separate and collect urine and feces over a specified period.
Analytical Methods
-
Quantification of Ipratropium:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying ipratropium in biological matrices like plasma and urine.
-
Sample Preparation: Solid-phase extraction (SPE) is often used to clean up the samples and concentrate the analyte before analysis.
-
Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
-
-
Radiolabeled Studies:
-
[14C]-Ipratropium Bromide: The use of radiolabeled compounds allows for the tracking of the drug and its metabolites.
-
Whole-Body Autoradiography: This technique provides a visual representation of the distribution of the radiolabeled drug throughout the entire animal body at different time points. Thin sections of the frozen animal are exposed to a phosphor imaging plate to detect the radioactivity.
-
Signaling Pathway
Ipratropium bromide exerts its pharmacological effect by acting as a competitive, non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In the airways, this primarily involves the M3 and M2 receptors.
-
M3 Receptor Pathway (Gq/11-coupled):
-
Acetylcholine binds to and activates the M3 receptor on airway smooth muscle cells.
-
This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
The increase in intracellular calcium and activation of PKC lead to smooth muscle contraction and bronchoconstriction.
-
Ipratropium competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and promoting bronchodilation.
-
-
M2 Receptor Pathway (Gi/o-coupled):
-
M2 receptors are located on presynaptic cholinergic nerve endings and act as autoreceptors.
-
When activated by acetylcholine, they couple to the Gi/o protein, which inhibits adenylyl cyclase (AC).
-
This leads to a decrease in cyclic AMP (cAMP) levels, which in turn inhibits the negative feedback loop that would normally reduce further acetylcholine release.
-
Ipratropium's antagonism at M2 receptors can sometimes lead to a transient increase in acetylcholine release, which is a consideration in its overall pharmacological profile.
-
This technical guide provides a foundational understanding of the pharmacokinetic properties of ipratropium bromide in rodent models, essential for the design and interpretation of preclinical studies. The provided data and methodologies serve as a valuable resource for researchers in the field of respiratory pharmacology and drug development.
References
The Role of Apo-ipratropium in Modulating the Parasympathetic Nervous System in the Airways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The parasympathetic nervous system plays a pivotal role in regulating airway tone and mucus secretion, primarily through the action of acetylcholine (B1216132) on muscarinic receptors. Dysregulation of this system is a key feature of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Apo-ipratropium, a non-selective muscarinic receptor antagonist, is a well-established bronchodilator that effectively counteracts parasympathetic hyperactivity in the airways. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, its mechanism of action in modulating the parasympathetic nervous system, and its clinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of respiratory medicine.
Introduction
The parasympathetic nervous system is the dominant neural pathway controlling the resting tone of airway smooth muscle.[1] Vagal nerve efferents release acetylcholine (ACh), which binds to muscarinic receptors on various cell types in the airways, leading to bronchoconstriction and mucus secretion.[2] In pathological conditions like COPD and asthma, increased vagal tone contributes significantly to airway obstruction and symptoms.[3]
This compound, the active form of ipratropium (B1672105) bromide, is a quaternary ammonium (B1175870) derivative of atropine.[4] Administered via inhalation, it acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors, effectively blocking the effects of ACh in the airways.[1][5] This localized action minimizes systemic side effects, making it a valuable therapeutic agent for the management of obstructive airway diseases.[1]
Mechanism of Action: Modulation of Parasympathetic Signaling
This compound exerts its therapeutic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airways.[1] There are three main subtypes of muscarinic receptors in the lungs: M1, M2, and M3.[3]
-
M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[3] this compound's antagonism of M3 receptors is the principal mechanism behind its bronchodilatory and anti-secretory effects.[5]
-
M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission.[3] Blockade of these receptors by this compound may contribute to its overall bronchodilator effect by reducing the release of acetylcholine.
-
M2 Receptors: Located on presynaptic cholinergic nerve terminals, M2 receptors function as autoreceptors, inhibiting further release of acetylcholine.[6] As a non-selective antagonist, this compound also blocks these receptors. This can potentially lead to an increase in acetylcholine release, which might counteract its bronchodilatory effect to some extent.[6]
M3 Receptor Signaling Pathway
The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is a key target for this compound.
Upon activation by acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq protein.[7][8] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8] The increase in cytosolic Ca²⁺ is a primary driver of smooth muscle contraction.[10] Simultaneously, DAG activates protein kinase C (PKC), which further contributes to the contractile response.[8] this compound blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.
Quantitative Data
The pharmacological profile of this compound is characterized by its binding affinity for muscarinic receptors and its clinical efficacy in improving lung function.
Muscarinic Receptor Binding Affinity
The binding affinity of ipratropium bromide for the M1, M2, and M3 muscarinic receptor subtypes has been determined using radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.9 | [11] |
| M2 | 2.0 | [11] |
| M3 | 1.7 | [11] |
These values indicate that ipratropium bromide is a potent, non-selective antagonist at all three muscarinic receptor subtypes present in the airways.
Clinical Efficacy in Obstructive Airway Diseases
Clinical trials have demonstrated the efficacy of ipratropium bromide in improving lung function in patients with COPD and asthma. The forced expiratory volume in one second (FEV1) is a key parameter used to assess airway obstruction.
| Condition | Treatment Comparison | Mean Improvement in FEV1 | Reference |
| Stable COPD | Ipratropium vs. Placebo | 120 mL (trough FEV1) | [3] |
| Stable COPD | Ipratropium vs. Short-acting β2-agonist | No significant difference | [12] |
| Acute COPD/Asthma | Ipratropium + Salbutamol vs. Salbutamol alone | No significant difference at 24 hours | [13] |
| Acute COPD with Respiratory Failure | Ipratropium + NIV vs. NIV alone | Significant improvement | [14] |
NIV: Non-invasive ventilation
Experimental Protocols
The investigation of this compound's effects on the parasympathetic nervous system involves a variety of in vitro and in vivo experimental models.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of [³H]-NMS at a concentration close to its dissociation constant (Kd).
-
Prepare a solution of a known non-labeled antagonist (e.g., atropine) at a high concentration for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, [³H]-NMS, and assay buffer to wells.
-
Non-specific Binding: Add cell membranes, [³H]-NMS, and the high-concentration non-labeled antagonist to wells.
-
Competitive Binding: Add cell membranes, [³H]-NMS, and each dilution of the test compound to wells.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Bronchoprotective Effects
This protocol describes an animal model to evaluate the ability of a test compound to inhibit bronchoconstriction induced by a cholinergic agonist.
Objective: To assess the bronchoprotective effect of this compound against methacholine-induced bronchoconstriction in guinea pigs.
Animals: Male Dunkin-Hartley guinea pigs.
Materials:
-
This compound.
-
Methacholine (B1211447) (a cholinergic agonist).
-
Anesthetic (e.g., urethane).
-
Whole-body plethysmograph to measure airway resistance.
-
Nebulizer for drug administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pigs.
-
Place the animals in the whole-body plethysmograph.
-
Establish a baseline measurement of airway resistance.
-
-
Drug Administration:
-
Administer this compound or vehicle (control) via nebulization for a specified duration.
-
-
Bronchial Challenge:
-
After a set period following drug administration, challenge the animals with nebulized methacholine to induce bronchoconstriction.
-
-
Measurement of Airway Resistance:
-
Continuously monitor and record airway resistance throughout the experiment.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline following the methacholine challenge in both the control and this compound-treated groups.
-
Compare the responses between the two groups to determine the bronchoprotective effect of this compound.
-
Conclusion
This compound is a cornerstone in the management of obstructive airway diseases due to its effective modulation of the parasympathetic nervous system in the airways. Its non-selective antagonism of muscarinic receptors, particularly the M3 subtype, leads to significant bronchodilation and a reduction in mucus secretion. The localized delivery via inhalation optimizes its therapeutic index by minimizing systemic anticholinergic side effects. The quantitative data on its receptor binding and clinical efficacy, along with the detailed experimental protocols, provide a robust framework for further research and development of novel anticholinergic therapies for respiratory diseases. Understanding the intricate details of its mechanism of action and the methodologies to evaluate its effects is crucial for the continued advancement in this therapeutic area.
References
- 1. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 2. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. droracle.ai [droracle.ai]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ipratropium bromide versus short acting beta‐2 agonists for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ipratropium bromide and noninvasive ventilation treatment for COPD - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Screening of Apo-ipratropium in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine, is a widely used short-acting muscarinic antagonist (SAMA) for the management of chronic obstructive pulmonary disease (COPD) and asthma.[][2][3] "Apo-ipratropium" refers to a generic formulation of this active pharmaceutical ingredient. As a bronchodilator, its primary action is localized to the lungs, where it blocks acetylcholine's effect on muscarinic receptors, leading to the relaxation of airway smooth muscle.[2][4] Despite its localized administration via inhalation and minimal systemic absorption, comprehensive in vitro toxicity screening is a critical step in the preclinical safety assessment of any new formulation.[5][6]
This guide provides a technical framework for conducting an initial toxicity screening of this compound using established cell culture models. It outlines detailed experimental protocols for key cytotoxicity and viability assays, presents a format for quantitative data summary, and visualizes the underlying molecular pathways and experimental workflows. The objective is to establish a baseline toxicological profile, identify potential mechanisms of cell injury, and determine the concentration threshold for adverse cellular effects.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Ipratropium bromide is a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[7][8] In the airways, its therapeutic effect is primarily mediated by blocking M3 receptors on bronchial smooth muscle.[2][8][9] This action inhibits the downstream signaling cascade initiated by acetylcholine, preventing the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4][9][10] The resulting decrease in intracellular cGMP levels reduces calcium availability, leading to smooth muscle relaxation and bronchodilation.[][4] While therapeutic, high concentrations or off-target effects could potentially trigger toxic responses in various cell types.
Caption: Mechanism of this compound as a muscarinic M3 receptor antagonist.
Selection of Relevant Cell Culture Models
The choice of cell model is paramount for obtaining human-relevant toxicity data. For an inhaled therapeutic, models of the respiratory system are most pertinent. A tiered approach is recommended.
-
Tier 1: Immortalized Human Lung Cell Lines:
-
A549 (Alveolar Epithelial Carcinoma): Widely used for initial high-throughput screening of lung cell toxicity.[11]
-
H292 (Mucoepidermoid Carcinoma): Represents conducting airway epithelium and is useful for assessing effects on mucus-producing cells.[12]
-
BEAS-2B (Transformed Bronchial Epithelium): A non-cancerous cell line that provides a model of normal bronchial epithelial cells.
-
-
Tier 2: Advanced In Vitro Models: For more physiologically relevant data, advanced models are employed.
-
Primary Human Bronchial Epithelial Cells (HBECs): These non-transformed cells offer a more accurate representation of the in vivo airway epithelium.
-
Air-Liquid Interface (ALI) Cultures: Culturing primary HBECs at an ALI allows for differentiation into a pseudostratified epithelium, mimicking the human respiratory tract and enabling exposure to aerosolized compounds.[13][14][15] This is the gold standard for preclinical respiratory toxicology.[13]
-
3D Spheroid or Organoid Models: These models recapitulate cell-cell interactions and tissue architecture, offering enhanced predictive capacity for toxicity studies.[16][17]
-
Experimental Workflow and Protocols
A standardized workflow ensures reproducibility and allows for the systematic evaluation of cytotoxicity. The initial screening phase focuses on determining the concentration range over which this compound affects cell viability, membrane integrity, and induces programmed cell death.
Caption: General experimental workflow for in vitro toxicity screening.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells (e.g., A549) at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various this compound concentrations. Include vehicle control (medium only) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cultured cells in a 96-well plate (treated as in steps 1-4 of the MTT protocol)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader (490 nm absorbance)
Procedure:
-
Following the treatment period with this compound, prepare the maximum LDH release control by adding 10 µL of lysis buffer to control wells 1 hour before the end of incubation.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Protocol: Apoptosis Detection (Caspase-3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Materials:
-
Cultured cells in a white-walled, clear-bottom 96-well plate (treated as in steps 1-4 of the MTT protocol)
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Following the treatment period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Apoptotic activity is expressed as relative light units (RLU) and can be normalized to the vehicle control.
Data Presentation and Interpretation
Quantitative data from toxicity screens should be presented clearly to facilitate comparison and the determination of toxicological parameters like the half-maximal inhibitory concentration (IC50).
Table 1: Cell Viability (MTT Assay) in A549 Cells after 24-hour Exposure
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.198 | 0.085 | 95.5% |
| 50 | 1.052 | 0.076 | 83.9% |
| 100 | 0.815 | 0.062 | 65.0% |
| 250 | 0.633 | 0.051 | 50.5% |
| 500 | 0.341 | 0.045 | 27.2% |
| 1000 | 0.112 | 0.023 | 8.9% |
Table 2: Summary of IC50 Values for this compound (24-hour Exposure)
| Cell Line | Assay | IC50 (µM) |
| A549 | MTT (Viability) | 248.5 |
| A549 | LDH (Cytotoxicity) | 310.2 |
| H292 | MTT (Viability) | 295.1 |
| H292 | LDH (Cytotoxicity) | 355.8 |
Note: Data are illustrative and do not represent actual experimental results.
A dose-dependent decrease in viability and increase in cytotoxicity suggest a direct toxic effect of the compound. A significant increase in caspase-3/7 activity at sub-lethal concentrations can indicate that apoptosis is a primary mechanism of cell death.[18]
Caption: A potential intrinsic apoptosis pathway induced by drug toxicity.
Conclusion and Future Directions
This guide provides a foundational approach for the initial in vitro toxicity screening of this compound. The results from these assays—cell viability, membrane integrity, and apoptosis—will establish a critical toxicological profile, including the IC50 values in relevant lung cell lines.
Should initial screening reveal significant toxicity, further mechanistic studies are warranted. These could include assessments of oxidative stress, mitochondrial dysfunction, or genotoxicity.[18][19][20] Ultimately, data from these foundational in vitro models should be confirmed in more complex systems, such as 3D cultures or air-liquid interface models, to enhance their predictive value for human safety assessment.[17][21] This systematic, tiered approach ensures a thorough and efficient evaluation of the potential risks associated with new drug formulations.
References
- 2. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 3. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 5. Ipratropium (Atrovent HFA) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 8. tpcj.org [tpcj.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ajphs.com [ajphs.com]
- 12. labcorp.com [labcorp.com]
- 13. Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Two- and Three-Dimensional Culture Systems: Respiratory In Vitro Tissue Models for Chemical Screening and Risk-Based Decision Making [mdpi.com]
- 17. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]
- 18. Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 21. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for the Use of Apo-Ipratropium in a Guinea Pig Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling.[1] Animal models are crucial for understanding the pathophysiology of asthma and for the preclinical evaluation of new therapeutic agents.[2] The guinea pig is a well-established model for asthma research because its airway anatomy and physiological responses to inflammatory mediators are similar to humans.[3] This document provides a detailed protocol for inducing an allergic asthma model in guinea pigs using ovalbumin (OVA) and for evaluating the therapeutic potential of Apo-Ipratropium, a formulation of the anticholinergic agent ipratropium (B1672105) bromide.
Ipratropium bromide acts as a bronchodilator by blocking muscarinic acetylcholine (B1216132) receptors in the airways.[4][5] This antagonizes the bronchoconstrictive effects of acetylcholine, which is released from vagal nerve endings and plays a key role in the pathophysiology of asthma.[6] By inhibiting the action of acetylcholine, ipratropium leads to a decrease in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in relaxation of the airway smooth muscle and bronchodilation.[7]
These application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound in a preclinical asthma model, including detailed experimental protocols, data presentation guidelines, and visualizations of the key pathways and workflows.
Key Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the sensitization and subsequent challenge of guinea pigs with ovalbumin (OVA) to induce an allergic asthma phenotype, including airway hyperresponsiveness and inflammation.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Al(OH)₃) (adjuvant)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer system (e.g., DeVilbiss)
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On Day 1, sensitize each guinea pig with an intraperitoneal (i.p.) and a subcutaneous (s.c.) injection of 0.5 mL of a solution containing 5 mg of OVA and 100 mg of Al(OH)₃ in 10 mL of saline.[8]
-
On Day 8, administer a booster sensitization via inhalation of nebulized OVA (1 mg/mL in saline) for 5 minutes.[8]
-
-
Antigen Challenge:
-
On Days 15, 25, and 35, challenge the sensitized guinea pigs with nebulized OVA.[8] The concentration of OVA can be increased over time (e.g., 2.0 mg/mL on days 15 and 18, 5.0 mg/mL on days 20 and 23, and 10.0 mg/mL on days 25 and 27) to induce a chronic inflammatory state.
-
Place the animals in a whole-body plethysmograph and expose them to the OVA aerosol for a defined period (e.g., 1-5 minutes).[9][10]
-
-
Control Group:
-
A control group of guinea pigs should be sham-sensitized and challenged with saline only.
-
Administration of this compound
This compound (ipratropium bromide inhalation solution) is administered via nebulization prior to the OVA challenge to assess its protective effects.
Materials:
-
This compound (ipratropium bromide) nebulizer solution (e.g., 250 mcg/mL or 500 mcg/mL).[11]
-
Nebulizer system
-
Whole-body plethysmograph
Procedure:
-
Dose Preparation:
-
Dilute the this compound solution with sterile saline to the desired concentration. The typical single dose for nebulization in humans is 250-500 mcg.[11] A similar dose range, adjusted for the animal's weight, can be used as a starting point for guinea pig studies.
-
-
Administration:
-
Place the guinea pig in the whole-body plethysmograph.
-
Administer the nebulized this compound solution for a fixed period (e.g., 5-10 minutes) before the OVA challenge.
-
The timing of administration should be consistent across all experimental groups.
-
Measurement of Airway Hyperresponsiveness (AHR)
Airway hyperresponsiveness, a key feature of asthma, is assessed by measuring the bronchoconstrictor response to a stimulus like histamine (B1213489) or methacholine (B1211447) using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph for small animals
-
Histamine or Methacholine solution
-
Nebulizer system
Procedure:
-
Baseline Measurement:
-
Bronchoconstrictor Challenge:
-
Expose the animal to increasing concentrations of nebulized histamine (e.g., 12.5 to 200 µg/mL) or methacholine for a fixed duration (e.g., 1 minute per concentration).[10]
-
Record the changes in respiratory parameters after each concentration.
-
-
Data Analysis:
-
Calculate the provocative concentration (PC) of the bronchoconstrictor that causes a certain percentage increase in Penh or a decrease in specific airway conductance (sGaw) from baseline. This value is used as an index of airway hyperresponsiveness.
-
Assessment of Airway Inflammation
Airway inflammation is evaluated by analyzing the cellular composition of bronchoalveolar lavage fluid (BALF) and by histological examination of lung tissue.
Materials:
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
At the end of the experiment, euthanize the guinea pig.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS.
-
Collect the BALF and centrifuge it to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Lung Histology:
-
Perfuse the lungs with saline and then fix them by instilling 10% neutral buffered formalin through the trachea.
-
Embed the lung tissue in paraffin, section it, and stain with H&E.
-
Examine the sections under a microscope to assess inflammatory cell infiltration, epithelial changes, and mucus production.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness
| Treatment Group | Baseline Penh | Penh after Histamine Challenge (µg/mL) | PC100 Histamine (µg/mL) |
| 12.5 | 25 | ||
| Saline Control | |||
| OVA-sensitized | |||
| OVA + this compound (low dose) | |||
| OVA + this compound (high dose) |
Data are presented as mean ± SEM. PC100 is the provocative concentration of histamine causing a 100% increase in Penh from baseline.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Saline Control | |||||
| OVA-sensitized | |||||
| OVA + this compound (low dose) | |||||
| OVA + this compound (high dose) |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Signaling Pathway of Acetylcholine and Ipratropium Bromide
The following diagram illustrates the mechanism of action of ipratropium bromide in preventing bronchoconstriction.
References
- 1. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Assessment of airway reactivity in guinea pigs: comparison of methods employing whole body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Airway responsiveness measured by barometric plethysmography in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Apo-Ipratropium Delivery to Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective delivery of Apo-ipratropium (ipratropium bromide) to rodents via nebulization. This document includes detailed methodologies, quantitative data, and visual diagrams to facilitate reproducible experimental design and execution.
Introduction
This compound, a non-selective muscarinic antagonist, is a bronchodilator used in the treatment of respiratory diseases.[1] Nebulization offers a non-invasive method for direct drug delivery to the lungs, which is particularly advantageous for preclinical studies in rodent models of respiratory illness. This document outlines the necessary protocols and considerations for achieving consistent and effective aerosolized delivery of this compound to both mice and rats.
Mechanism of Action
Ipratropium (B1672105) bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). In the airways, acetylcholine is released from the vagus nerve, binding to M3 receptors on bronchial smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion. By blocking these receptors, ipratropium bromide inhibits the effects of acetylcholine, resulting in bronchodilation and reduced mucus production.
References
Application Notes and Protocols: Airway Smooth Muscle Contraction Assay Using Apo-ipratropium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway smooth muscle (ASM) contraction is a critical factor in the pathophysiology of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The evaluation of compounds that can modulate ASM contraction is a cornerstone of respiratory drug development. Apo-ipratropium, a formulation of the anticholinergic agent ipratropium (B1672105) bromide, acts as a non-selective muscarinic receptor antagonist.[1][2] It effectively induces bronchodilation by inhibiting the action of acetylcholine (B1216132) on muscarinic receptors in the airways, leading to the relaxation of bronchial smooth muscle.[3][4][5] This document provides a detailed protocol for an in vitro airway smooth muscle contraction assay to evaluate the efficacy of this compound in antagonizing acetylcholine-induced ASM contraction.
Signaling Pathway of Acetylcholine-Induced Airway Smooth Muscle Contraction and Inhibition by this compound
Acetylcholine-induced contraction of airway smooth muscle is primarily mediated by the M3 muscarinic receptor.[3][6] The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.[8]
This compound, as a muscarinic antagonist, competitively binds to M3 receptors, thereby blocking the binding of acetylcholine and inhibiting this entire downstream signaling pathway, resulting in smooth muscle relaxation.[3][4][5]
Experimental Protocol: Collagen Gel Contraction Assay
This protocol is adapted from established methods for evaluating smooth muscle cell contraction using a collagen gel matrix.[9][10][11][12]
1. Materials and Reagents
-
Human Bronchial Smooth Muscle Cells (BSMCs)
-
Cellmatrix Type I-A (collagen solution)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Acetylcholine chloride
-
This compound bromide
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hydroxide (NaOH)
-
24-well cell culture plates
-
Image analysis software (e.g., ImageJ)
2. Cell Culture
-
Culture human BSMCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency. Use cells between passages 3 and 6 for the contraction assay to ensure consistent results.
3. Preparation of Collagen Gels
-
Harvest confluent BSMCs and resuspend them in serum-free DMEM.
-
Prepare the collagen gel solution on ice by mixing Cellmatrix Type I-A with HBSS, HEPES, NaOH, and NaHCO₃ to achieve final concentrations of 1x, 20 mM, 5 mM, and 26.2 mM, respectively.
-
Adjust the pH of the collagen solution to 7.4.
-
Suspend the BSMCs in the collagen solution to a final concentration of 4 x 10⁵ cells/mL.[12][13]
-
Dispense 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow for gel polymerization.
-
After polymerization, add 1 mL of culture medium to each well and incubate for 4-6 days to allow the cells to form a contractile matrix.[12][13]
-
For the final 48 hours of incubation, replace the culture medium with serum-free DMEM.
4. Contraction Assay
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Wash the gels twice with pre-warmed serum-free DMEM.
-
Pre-treatment with this compound:
-
For the experimental groups, add varying concentrations of this compound to the wells.
-
For the control group, add an equivalent volume of vehicle (e.g., sterile water or PBS).
-
Incubate for 30 minutes at 37°C.[13]
-
-
Induction of Contraction:
-
Add acetylcholine to the wells to achieve the desired final concentrations (e.g., in a dose-response manner from 10⁻⁸ M to 10⁻⁴ M).
-
The negative control group should receive only the vehicle.
-
-
Image Acquisition:
-
Immediately after adding acetylcholine, and at regular intervals (e.g., every 10 minutes for 60 minutes), capture images of the gels using a digital camera or a gel documentation system.[11]
-
5. Data Analysis
-
Use image analysis software to measure the area of the collagen gel in each image.
-
Calculate the percentage of gel contraction using the following formula: % Contraction = (1 - (Area of gel with contractile agent / Initial area of gel)) x 100
-
Generate dose-response curves for acetylcholine in the presence and absence of different concentrations of this compound.
-
Calculate the EC₅₀ (half-maximal effective concentration) for acetylcholine and the IC₅₀ (half-maximal inhibitory concentration) for this compound.
Experimental Workflow
The following diagram outlines the key steps of the airway smooth muscle contraction assay.
Data Presentation
The quantitative data obtained from this assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Dose-Response of Acetylcholine on Airway Smooth Muscle Contraction
| Acetylcholine Concentration (M) | Mean % Contraction (± SEM) |
| 10⁻⁸ | |
| 10⁻⁷ | |
| 10⁻⁶ | |
| 10⁻⁵ | |
| 10⁻⁴ | |
| EC₅₀ |
Table 2: Inhibitory Effect of this compound on Acetylcholine-Induced Contraction
| This compound Concentration (M) | Acetylcholine Concentration (M) for Stimulation | Mean % Inhibition of Contraction (± SEM) |
| 10⁻⁹ | (e.g., EC₅₀ from Table 1) | |
| 10⁻⁸ | (e.g., EC₅₀ from Table 1) | |
| 10⁻⁷ | (e.g., EC₅₀ from Table 1) | |
| 10⁻⁶ | (e.g., EC₅₀ from Table 1) | |
| IC₅₀ |
Conclusion
This application note provides a detailed protocol for an in vitro airway smooth muscle contraction assay using this compound. The described collagen gel contraction assay is a robust and reproducible method for evaluating the efficacy of bronchodilators.[10] The provided diagrams and tables facilitate a clear understanding of the underlying signaling pathways, experimental procedures, and data presentation, making this a valuable resource for researchers in respiratory pharmacology and drug development.
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 5. fiveable.me [fiveable.me]
- 6. atsjournals.org [atsjournals.org]
- 7. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 12. karger.com [karger.com]
- 13. karger.com [karger.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human bronchial epithelial (HBE) cells are a critical in vitro model for studying respiratory diseases and the effects of inhaled therapeutics. Ipratropium (B1672105) bromide is a widely used anticholinergic bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1][2] It functions by blocking muscarinic acetylcholine (B1216132) receptors, leading to bronchodilation and reduced mucus secretion.[1][3][4] While the pharmacological action of the parent drug is well-understood, the biological effects of its metabolites and related compounds, such as apo-ipratropium, are less characterized.[5] This document provides a detailed framework for investigating the potential cytotoxic and apoptotic effects of this compound on primary HBE cells, a crucial aspect of comprehensive drug safety and efficacy profiling.
Objective
To provide detailed protocols for the culture of primary HBE cells and the subsequent evaluation of cellular viability and apoptosis following treatment with ipratropium and its related compound, this compound. These protocols are designed to enable researchers to assess potential off-target effects and understand the complete biological impact of ipratropium and its derivatives.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables present a hypothetical summary of data that could be generated using the protocols described herein. These tables are for illustrative purposes to guide data presentation.
Table 1: Cell Viability (MTT Assay) of HBE Cells after 48-hour Treatment
| Compound | Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Vehicle Control | - | 100 ± 4.5 | N/A |
| Ipratropium | 1 | 98.2 ± 5.1 | >1000 |
| 10 | 95.6 ± 4.8 | ||
| 100 | 92.3 ± 5.5 | ||
| 1000 | 88.1 ± 6.2 | ||
| This compound | 1 | 96.5 ± 4.9 | 150.2 |
| 10 | 85.1 ± 6.3 | ||
| 100 | 58.3 ± 7.1 | ||
| 1000 | 22.4 ± 5.8 | ||
| Staurosporine (Positive Control) | 1 | 15.2 ± 3.9 | N/A |
Table 2: Apoptosis (Annexin V/PI Staining) in HBE Cells after 24-hour Treatment
| Compound | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 2.1 ± 0.8 | 1.5 ± 0.5 |
| Ipratropium | 100 | 3.5 ± 1.1 | 2.0 ± 0.7 |
| This compound | 100 | 25.7 ± 3.4 | 10.2 ± 2.1 |
| Staurosporine (Positive Control) | 1 | 45.3 ± 4.1 | 15.8 ± 2.9 |
Table 3: Caspase-3 Activation (Western Blot) in HBE Cells after 24-hour Treatment
| Compound | Concentration (µM) | Cleaved Caspase-3 / β-actin (Relative Densitometry Units) |
| Vehicle Control | - | 0.05 ± 0.02 |
| Ipratropium | 100 | 0.12 ± 0.04 |
| This compound | 100 | 2.85 ± 0.35 |
| Staurosporine (Positive Control) | 1 | 5.62 ± 0.51 |
Experimental Workflow
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. mdwiki.org [mdwiki.org]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of anti-muscarinic antagonists - EAACI [eaaci.org]
- 5. The separation of ipratropium bromide and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apo-ipratropium Efficacy Using Ex Vivo Lung Slice Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-cut lung slices (PCLS) have emerged as a robust ex vivo model for respiratory research, bridging the gap between in vitro cell cultures and in vivo animal studies.[1][2] This organotypic culture system preserves the complex three-dimensional architecture and cellular diversity of the lung, providing a physiologically relevant environment to study airway pharmacology.[2][3][4] These application notes provide a detailed protocol for utilizing PCLS to assess the efficacy of Apo-ipratropium, a non-selective muscarinic receptor antagonist, in reversing bronchoconstriction. Ipratropium (B1672105) bromide acts by blocking muscarinic acetylcholine (B1216132) receptors, which reduces the influence of the parasympathetic nervous system on the bronchial musculature, leading to bronchodilation.[5][6]
Key Applications
-
Efficacy Testing: Quantify the bronchodilatory effects of this compound on pre-contracted airways.
-
Mechanism of Action Studies: Investigate the antagonism of muscarinic receptor-mediated signaling pathways.
-
Drug Discovery: Screen and compare the potency of novel bronchodilator candidates.[3]
Muscarinic Receptor Signaling in Airway Smooth Muscle
Acetylcholine (ACh), the primary parasympathetic neurotransmitter in the airways, induces bronchoconstriction by binding to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. Ipratropium, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to M3 receptors, thereby preventing this signaling cascade and promoting bronchodilation.[5][6]
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is adapted from established methods for preparing PCLS from rodent or human lung tissue.[4]
Materials:
-
Fresh lung tissue (e.g., from mouse, rat, or human donor)
-
Low-melting-point agarose (B213101) (1.5% in sterile PBS)
-
DMEM/F-12 medium supplemented with antibiotics/antimycotics
-
Vibrating microtome (vibratome)
-
Tissue embedding unit
-
Sterile surgical instruments
-
Culture plates (24-well)
Procedure:
-
Lung Inflation: Gently inflate the lungs via the trachea with warm (37°C) 1.5% low-melting-point agarose until fully expanded.
-
Solidification: Place the inflated lungs on ice for 30 minutes to allow the agarose to solidify.
-
Tissue Coring and Embedding: Dissect the desired lung lobe and obtain tissue cores containing a visible airway. Embed the core in additional agarose within the tissue embedding unit.
-
Slicing: Use a vibratome to cut slices of 250-300 µm thickness. Collect slices containing a cross-section of an airway.[7]
-
Washing and Culture: Wash the PCLS several times in warm culture medium to remove agarose and cellular debris. Culture the slices individually in 24-well plates with sufficient medium to cover the tissue.
Assessment of this compound Efficacy
Objective: To determine the concentration-dependent effect of this compound on reversing acetylcholine-induced bronchoconstriction.
Materials:
-
Prepared PCLS in culture
-
Acetylcholine (ACh) or Methacholine (B1211447) (MCh) stock solution
-
This compound stock solution
-
Culture medium
-
Microscope with a digital camera and image analysis software
Procedure:
-
Baseline Imaging: Place a PCLS in a perfusion chamber on the microscope stage. Acquire a baseline image of the airway lumen.
-
Induction of Bronchoconstriction: Add a concentration of ACh or MCh known to induce submaximal contraction (e.g., the EC50 concentration) to the medium.[7] Monitor the airway lumen until a stable contraction is achieved and capture an image.
-
This compound Treatment: Add increasing concentrations of this compound to the medium in a cumulative manner. Allow the tissue to equilibrate at each concentration before capturing an image of the airway lumen.
-
Image Analysis: Measure the area of the airway lumen in each image. Calculate the percentage of relaxation at each this compound concentration relative to the ACh/MCh-induced contraction.
Data Presentation
The efficacy of this compound is determined by its ability to reverse acetylcholine-induced bronchoconstriction. This can be quantified by determining the concentration of this compound that causes 50% of the maximal relaxation (IC50). The following tables present representative data.
| Parameter | Value | Reference |
| Ipratropium IC50 for M1 Receptor | 2.9 nM | [1][5] |
| Ipratropium IC50 for M2 Receptor | 2.0 nM | [1][5] |
| Ipratropium IC50 for M3 Receptor | 1.7 nM | [1][5] |
Table 1: In Vitro Receptor Binding Affinity of Ipratropium. This table shows the half-maximal inhibitory concentration (IC50) of ipratropium for the three major muscarinic receptor subtypes involved in airway function.
| Treatment Condition | Methacholine EC50 (µM) | Fold Shift |
| Control (no ipratropium) | X | - |
| + Ipratropium (e.g., 10⁻⁷ M) | Y | Y/X |
Table 2: Representative Efficacy Data of Ipratropium in Equine PCLS. This table illustrates the expected outcome of an experiment assessing the efficacy of ipratropium in inhibiting methacholine-induced bronchoconstriction in PCLS. The EC50 of methacholine is expected to increase in the presence of ipratropium, indicating competitive antagonism.[7][8] Note: X and Y represent hypothetical values based on expected experimental outcomes.
Conclusion
The ex vivo lung slice model provides a powerful and physiologically relevant platform for evaluating the efficacy of bronchodilators like this compound. The detailed protocols and expected data presentation outlined in these application notes offer a comprehensive guide for researchers to conduct these studies, contributing to a better understanding of respiratory pharmacology and the development of new therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing the Precision-Cut Lung Slice to Study the Contractile Regulation of Airway and Intrapulmonary Arterial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Pharmacological studies of bronchial constriction inhibited by parasympatholytics and cilomilast using equine precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ivis.org [ivis.org]
Application Note and Protocol: Quantification of Apo-ipratropium in Biological Samples by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Apo-ipratropium, a primary degradation product of Ipratropium (B1672105) bromide, in biological matrices. The protocol is designed for research and development purposes, offering a robust framework for pharmacokinetic and stability assessments.
Introduction
Ipratropium bromide is a quaternary ammonium (B1175870) compound and a widely used bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] this compound is a key related substance and degradation product of ipratropium.[2][3] The quantification of this compound in biological samples is critical for evaluating the stability of ipratropium-containing formulations and for pharmacokinetic studies.
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method incorporates a solid-phase extraction (SPE) protocol for efficient sample clean-up and analyte enrichment. The chromatographic conditions are optimized to ensure separation from the parent drug, Ipratropium, and other endogenous plasma components. This method is based on established analytical techniques for ipratropium and its related substances.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound Bromide Reference Standard (≥98% purity)
-
Ipratropium Bromide Reference Standard (for specificity)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (AR Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water, HPLC grade (filtered and degassed)
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical Column: ZORBAX Eclipse XDB-C8 (150 × 4.6 mm, 3.5 µm) or equivalent.[2]
-
Data Acquisition and Processing Software.
-
SPE Manifold.
-
Nitrogen Evaporator.
-
Vortex Mixer.
-
Centrifuge.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.3% Trifluoroacetic acid (TFA) in water (v/v)[2] |
| Mobile Phase B | Methanol:Acetonitrile:TFA (500:500:0.3 v/v/v)[2] |
| Gradient Elution | 0-32 min: 10% to 35% B (linear); 32-36 min: 35% B (isocratic); 36-42 min: 35% to 10% B (linear)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 220 nm[2] |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in the mobile phase.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.[2]
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking drug-free human plasma with known amounts of this compound.
Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 2.0) to acidify the sample.[6] Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a methanol:acetonitrile (1:1, v/v) solution.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Data Presentation
The following tables summarize the expected performance characteristics of the HPLC method for this compound, based on validated methods for Ipratropium and its related substances.
Table 1: Linearity and Range
| Parameter | Expected Value |
| Linearity Range | 0.1 – 20 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.9939[2] |
Table 2: Precision
| Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | < 2.9%[2] | < 5.0% |
| Medium QC | < 2.9%[2] | < 5.0% |
| High QC | < 2.9%[2] | < 5.0% |
Table 3: Accuracy (Recovery)
| Level | Expected Recovery (%) |
| Low QC | 98.2 - 102.0%[2] |
| Medium QC | 98.2 - 102.0%[2] |
| High QC | 98.2 - 102.0%[2] |
Table 4: Limits of Detection and Quantification
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.02 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[2] |
Visualization
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The separation of ipratropium bromide and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation for suspect and non-target screening of xenobiotics in human biofluids by liquid chromatography—High resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Apo-ipratropium and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-ipratropium, the active quaternary ammonium (B1175870) cation of the drug ipratropium (B1672105) bromide, is a bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. It acts as a non-selective muscarinic antagonist, leading to the relaxation of bronchial smooth muscle. The monitoring of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolism of this compound
This compound undergoes partial metabolism, primarily through ester hydrolysis, resulting in the formation of inactive metabolites. The main metabolic pathway involves the cleavage of the ester bond to yield tropic acid and tropane. Another reported metabolite is N-isopropylnortropine methobromide.
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis of this compound and its metabolites in a biological matrix such as plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting this compound and its metabolites from complex biological matrices.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., a structural analog of ipratropium)
-
Plasma samples
Protocol:
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 500 µL of plasma sample, add the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of a solution of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Shiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm) or equivalent mixed-mode/C18 column |
| Mobile Phase A | 20 mmol/L ammonium formate and 0.1% formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | 15% B to 85% B over 5 minutes, hold at 85% B for 2 minutes, return to 15% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 332.2 | 166.1 | 30 |
| Tropic Acid | 167.1 | 103.1 | 15 |
| Tropane | 142.2 | 96.1 | 20 |
| Internal Std. | User-defined | User-defined | User-defined |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of this compound in rat plasma.[1][2]
Table 1: Calibration Curve and Linearity [1]
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| This compound | 8 - 1612 | > 0.99 |
Table 2: Precision and Accuracy [1]
| Analyte | QC Level (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low (20) | < 10 | < 10 | 90 - 110 |
| Mid (200) | < 10 | < 10 | 90 - 110 | |
| High (1200) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect [1]
| Analyte | QC Level (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low (20) | > 85 | 95 - 105 |
| High (1200) | > 85 | 95 - 105 |
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its metabolites. The described SPE sample preparation method is effective in removing matrix interferences, and the LC-MS/MS method offers high sensitivity and selectivity for accurate quantification. The provided data tables serve as a reference for method validation. This methodology is well-suited for researchers and professionals in drug development for the reliable analysis of this compound in biological samples.
References
Application Notes and Protocols: Investigating the Effect of Apo-ipratropium on Tracheal Contractility using an Organ Bath
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an organ bath system to study the pharmacological effects of Apo-ipratropium on isolated tracheal tissue. This in vitro method is a fundamental tool for characterizing the antagonistic properties of bronchodilators and understanding their mechanism of action at the tissue level.
Introduction
The contractility of tracheal smooth muscle is a critical factor in airway resistance and is centrally regulated by the parasympathetic nervous system through the release of acetylcholine (B1216132) (ACh).[1][2] Acetylcholine acts on muscarinic receptors on the smooth muscle cells, initiating a signaling cascade that leads to contraction and airway narrowing.[3] this compound, a brand name for ipratropium (B1672105) bromide, is a non-selective muscarinic receptor antagonist.[3] By competitively blocking the action of acetylcholine, it leads to bronchodilation, making it an effective treatment for obstructive airway diseases such as asthma and COPD.[1][3]
The isolated organ bath technique allows for the direct measurement of tissue contractility in a controlled physiological environment, making it an ideal system for quantifying the effects of pharmacological agents like this compound.[4] This document outlines the necessary materials, a step-by-step experimental protocol, and methods for data analysis and presentation.
Data Presentation
Quantitative data from these experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables are templates for organizing your results.
Table 1: Cumulative Concentration-Response to Acetylcholine in the Absence and Presence of this compound
| Acetylcholine Concentration (M) | Log [Acetylcholine] | Control Contraction (% of Max KCl) | Contraction with this compound (1 nM) (% of Max KCl) | Contraction with this compound (10 nM) (% of Max KCl) | Contraction with this compound (100 nM) (% of Max KCl) |
| 1.00E-09 | -9.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-08 | -8.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-07 | -7.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-06 | -6.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-05 | -5.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-04 | -4.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1.00E-03 | -3.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| n | (number of tissues) | (number of tissues) | (number of tissues) | (number of tissues) |
Table 2: Pharmacological Parameters of Acetylcholine-Induced Tracheal Contraction in the Presence of this compound
| Treatment Group | Emax (% of Max KCl) | EC50 (M) | -log EC50 (pEC50) | Schild Plot Slope | pA2 |
| Control (ACh alone) | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A | N/A |
| This compound (1 nM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 nM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 nM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| n | (number of tissues) | (number of tissues) | (number of tissues) | (number of tissues) | (number of tissues) |
Experimental Protocols
Materials and Reagents
-
Animals: Male Hartley guinea pigs (250-700 g) are a suitable model. All animal procedures must be approved by the institutional animal care and use committee.
-
Organ Bath System: A multi-channel organ bath system equipped with isometric force transducers, amplifiers, and a data acquisition system. The baths should be jacketed to maintain a constant temperature.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition (in mM) is: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7.[5] The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.[5]
-
Drugs and Chemicals:
-
Acetylcholine chloride (ACh)
-
This compound (Ipratropium Bromide)
-
Potassium chloride (KCl) for inducing maximal contraction.
-
All drugs should be of analytical grade and dissolved in distilled water to prepare stock solutions.
-
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in cold, gassed Krebs-Henseleit solution.
-
Remove adhering connective tissue and fat.
-
Cut the trachea into 3-5 mm wide rings.[3] For some applications, the cartilage can be cut opposite the smooth muscle to form a strip.
-
-
Mounting the Tissue:
-
Equilibration:
-
Viability Check:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure their viability and to obtain a reference for maximal contraction.
-
Wash the tissues and allow them to return to the baseline resting tension.
-
-
Experimental Protocol (Antagonism Study):
-
Control Group:
-
Once a stable baseline is achieved, add acetylcholine in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response until a plateau is reached at each concentration.
-
-
This compound Groups:
-
After washing out the initial ACh-induced contraction and allowing the tissue to return to baseline, incubate a set of tracheal rings with a specific concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, perform a cumulative concentration-response curve for acetylcholine as described for the control group.
-
Repeat this procedure for each concentration of this compound on separate tracheal rings.
-
-
Data Analysis
-
Normalization of Data: The contractile responses to acetylcholine are typically expressed as a percentage of the maximal contraction induced by KCl.[7]
-
Concentration-Response Curves: Plot the mean contractile response (as a percentage of maximal KCl contraction) against the logarithmic concentration of acetylcholine for the control and each this compound-treated group.
-
Pharmacological Parameters:
-
Emax: The maximum response produced by acetylcholine.
-
EC50: The molar concentration of acetylcholine that produces 50% of the maximal response.
-
Schild Analysis: To determine the nature of the antagonism and the affinity of this compound for the muscarinic receptors, a Schild plot analysis can be performed. This involves plotting the log (concentration ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of Acetylcholine-Induced Tracheal Contraction and Inhibition by this compound
Caption: Signaling pathway of tracheal smooth muscle contraction.
Experimental Workflow for Organ Bath Analysis
Caption: Workflow for organ bath experiments.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Dose response to ipratropium as a nebulized solution in patients with chronic obstructive pulmonary disease. A three-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response comparison of ipratropium bromide from a metered-dose inhaler and by jet nebulisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Model of Mucus Secretion to Test Apo-ipratropium's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abnormal mucus secretion is a hallmark of various respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma. Developing therapeutic agents that can modulate mucus production is a key area of research. Apo-ipratropium, a formulation of the anticholinergic agent ipratropium (B1672105) bromide, is known to cause bronchodilation. Its mechanism of action, through the blockade of muscarinic acetylcholine (B1216132) receptors, also suggests a potential role in reducing mucus secretion.[1] This document provides detailed application notes and protocols for an in vitro model to quantitatively assess the effects of this compound on mucus secretion from airway epithelial cells.
This in vitro model utilizes the Calu-3 human bronchial epithelial cell line, which, when cultured at an air-liquid interface (ALI), differentiates into a pseudostratified epithelium with mucus-producing goblet cells.[2][3] Mucus secretion can be stimulated by the cholinergic agonist acetylcholine, mimicking a key physiological pathway in the airways. The inhibitory effect of this compound on this stimulated mucus secretion can then be quantified, providing valuable data for its preclinical evaluation.
Signaling Pathway of Acetylcholine-Induced Mucus Secretion and Ipratropium Inhibition
The following diagram illustrates the signaling pathway involved in acetylcholine-induced mucus secretion and the mechanism of inhibition by this compound.
Caption: Acetylcholine-induced mucus secretion pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for testing the effects of this compound on mucus secretion in vitro.
Caption: Experimental workflow for evaluating this compound's effect on mucus secretion.
Data Presentation
Table 1: Effect of this compound on Acetylcholine-Induced MUC5AC Secretion
| Treatment Group | This compound Conc. | Acetylcholine Conc. | MUC5AC Concentration (ng/mL) | % Inhibition of Stimulated Secretion |
| Vehicle Control | 0 µM | 0 µM | Data to be generated | N/A |
| Acetylcholine | 0 µM | 100 µM | Data to be generated | 0% |
| This compound | 0.1 µM | 100 µM | Data to be generated | Data to be generated |
| This compound | 1 µM | 100 µM | Data to be generated | Data to be generated |
| This compound | 10 µM | 100 µM | Data to be generated | Data to be generated |
| This compound | 100 µM | 100 µM | Data to be generated | Data to be generated |
Table 2: Effect of this compound on MUC5AC Gene Expression
| Treatment Group | This compound Conc. | Acetylcholine Conc. | MUC5AC mRNA Fold Change |
| Vehicle Control | 0 µM | 0 µM | 1.0 |
| Acetylcholine | 0 µM | 100 µM | Data to be generated |
| This compound | 10 µM | 100 µM | Data to be generated |
Experimental Protocols
Materials
-
Calu-3 cell line (ATCC HTB-55)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® permeable supports (0.4 µm pore size)
-
This compound (Ipratropium Bromide Inhalation Solution, preservative-free)
-
Acetylcholine chloride
-
Phosphate Buffered Saline (PBS)
-
MUC5AC and MUC5B ELISA kits
-
RNA extraction kit
-
RT-qPCR reagents and primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH)
Protocol 1: Calu-3 Cell Culture at Air-Liquid Interface (ALI)
-
Cell Seeding:
-
Culture Calu-3 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.
-
At 80-90% confluency, trypsinize the cells and seed them onto the apical chamber of Transwell® inserts at a density of 2.5 x 10^5 cells/cm².
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Establishment of ALI:
-
Culture the cells submerged for the first 24-48 hours until a confluent monolayer is formed.
-
Once confluent, remove the medium from the apical chamber to establish the air-liquid interface.
-
Continue to feed the cells by changing the medium in the basolateral chamber every 2-3 days.
-
-
Differentiation:
Protocol 2: this compound Treatment and Mucus Collection
-
Preparation of Solutions:
-
Prepare a stock solution of acetylcholine chloride in sterile PBS.
-
Prepare serial dilutions of this compound in the cell culture medium from the commercial nebulizer solution.
-
-
Treatment:
-
Gently wash the apical surface of the differentiated Calu-3 cultures with pre-warmed PBS to remove accumulated mucus.
-
Add fresh medium to the basolateral chamber.
-
Add the different concentrations of this compound or vehicle control to the basolateral medium and pre-incubate for 1 hour.
-
Following pre-incubation, add acetylcholine (e.g., 100 µM) or vehicle to the basolateral medium to stimulate mucus secretion.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Mucus Collection:
-
At the end of the incubation period, collect the secreted mucus by gently washing the apical surface with a known volume of PBS.
-
Store the collected apical washes at -80°C until analysis.
-
Lyse the cells on the Transwell® insert for RNA extraction.
-
Protocol 3: Quantification of Mucin Secretion by ELISA
-
Sample Preparation:
-
Thaw the collected apical wash samples on ice.
-
Centrifuge the samples to pellet any cell debris.
-
-
ELISA Procedure (for MUC5AC and MUC5B):
-
Follow the manufacturer's instructions for the specific MUC5AC and MUC5B ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of MUC5AC and MUC5B in each sample based on the standard curve.
-
Protocol 4: Quantification of Mucin Gene Expression by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform real-time quantitative PCR using specific primers for MUC5AC, MUC5B, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Conclusion
This set of protocols provides a robust framework for the in vitro evaluation of this compound's effect on mucus secretion. By quantifying both mucin protein secretion and gene expression, researchers can gain a comprehensive understanding of the drug's mechanism of action at the cellular level. The data generated from these experiments will be crucial for the continued development and characterization of this compound as a potential therapeutic agent for respiratory diseases characterized by mucus hypersecretion.
References
- 1. Effect of ipratropium bromide on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays in Apo-Ipratropium Receptor Affinity Studies
Introduction
Ipratropium (B1672105) is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It acts by blocking muscarinic receptors in the bronchial musculature, leading to a reduction in bronchoconstriction and mucus secretion.[1][3] The active moiety is the ipratropium cation, and "apo-ipratropium" can be considered the ipratropium molecule without its bromide counter-ion.[4] Understanding the binding affinity of ipratropium for its target receptors is crucial for drug development and pharmacological research. Radioligand binding assays are a fundamental technique for determining the affinity (Kd), receptor density (Bmax), and inhibition constants (Ki) of compounds like ipratropium for their receptors.[5][6]
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[7][8] These subtypes are involved in various physiological processes and are coupled to different G proteins, initiating distinct intracellular signaling cascades.[5][9] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[5][7][10]
This document provides detailed protocols for performing saturation and competition radioligand binding assays to characterize the interaction of this compound with muscarinic receptors.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate diverse physiological effects through their coupling to different G proteins. The M1, M3, and M5 subtypes typically activate the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5][10] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][10]
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of cell membranes rich in muscarinic receptors from either rat brain tissue or cultured cells expressing specific muscarinic receptor subtypes.[5]
Materials:
-
Tissue (e.g., rat brain) or cultured cells
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed centrifuge
Procedure:
-
Homogenize the tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again at 40,000 x g for 30 minutes.
-
Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.
Protocol 2: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand.[5][6] A common radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [³H]-NMS)
-
Unlabeled antagonist for non-specific binding (e.g., atropine)
-
Assay Buffer
-
96-well plates
-
Cell harvester and glass fiber filter mats
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand (e.g., [³H]-NMS) in Assay Buffer. A typical concentration range is 0.01 to 10 nM.[5]
-
In a 96-well plate, set up triplicate wells for each concentration for Total Binding and Non-specific Binding (NSB).
-
Total Binding: Add 50 µL of each radioligand dilution, 150 µL of membrane suspension, and 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of each radioligand dilution, 150 µL of membrane suspension, and 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[11]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]
-
Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[5]
Protocol 3: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radioligand.[5][6]
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound). A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻³ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of Assay Buffer, and 150 µL of membranes.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of 1 µM atropine, and 150 µL of membranes.
-
Competition: 50 µL of radioligand, 50 µL of each this compound dilution, and 150 µL of membranes.
-
-
The radioligand concentration should be at or below its Kd value.[13]
-
Incubate, filter, wash, and count as described in the saturation assay protocol.
Data Presentation and Analysis
The raw data (counts per minute, CPM) from the scintillation counter are used to calculate specific binding.
Specific Binding = Total Binding - Non-specific Binding [14]
For saturation binding, the specific binding is plotted against the concentration of the radioligand. The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.[15]
For competition binding, the percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Summary of Quantitative Data
| Parameter | Description | Typical Value for [³H]-NMS |
| Kd | Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity). | 0.1 - 1.0 nM |
| Bmax | Maximum number of binding sites; represents receptor density. | Varies with tissue/cell type |
| IC50 | Concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Compound-dependent |
| Ki | Inhibition constant; the affinity of the unlabeled drug for the receptor. | Compound-dependent |
Experimental Workflow Visualization
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Non-specific Binding | Radioligand is too hydrophobic; filter binding; insufficient washing. | Use a different radioligand if possible; pre-soak filters in a blocking agent (e.g., polyethyleneimine); increase wash volume or number of washes.[11][17] |
| Low Specific Binding | Low receptor density; inactive receptor preparation; insufficient incubation time. | Increase the amount of membrane protein; use a fresh membrane preparation; perform a time-course experiment to determine equilibrium.[17] |
| High Variability Between Replicates | Pipetting errors; inconsistent washing; filter drying unevenly. | Use calibrated pipettes; ensure consistent and rapid washing for all wells; ensure filters are completely dry before counting.[17] |
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 4. This compound (792131-69-2) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. graphpad.com [graphpad.com]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Apo-ipratropium's Therapeutic Potential in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of Chronic Obstructive Pulmonary Disease (COPD) and detailed protocols for evaluating the therapeutic potential of Apo-ipratropium, a generic formulation of the short-acting muscarinic antagonist, ipratropium (B1672105) bromide.
Introduction to this compound and its Mechanism of Action
This compound, containing the active ingredient ipratropium bromide, is an anticholinergic bronchodilator.[1] Its therapeutic effect in COPD is primarily achieved by blocking muscarinic acetylcholine (B1216132) receptors in the airways.[1] This action inhibits the effects of acetylcholine, a neurotransmitter that causes bronchoconstriction and mucus secretion.[1] By antagonizing these receptors, ipratropium bromide leads to bronchodilation and reduced mucus production, thereby alleviating the symptoms of COPD.[1]
Signaling Pathway of Ipratropium Bromide
Caption: Mechanism of action of Ipratropium Bromide.
Animal Models of COPD
Several animal models have been developed to mimic the key pathological features of human COPD, including airway inflammation, emphysema, and airflow obstruction. The choice of model depends on the specific aspects of COPD being investigated.
Cigarette Smoke (CS)-Induced COPD Model
This is considered the gold-standard model as it most closely mimics the primary cause of human COPD.[2] Chronic exposure of rodents to cigarette smoke induces a phenotype characterized by pulmonary inflammation, emphysema, and airway remodeling.[3]
Elastase-Induced Emphysema Model
Intratracheal administration of elastase, a protease that degrades elastin, leads to the rapid development of emphysema.[4] This model is useful for studying the mechanisms of alveolar destruction and the effects of treatments on lung structure.[4]
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[5] Intranasal or intratracheal administration of LPS in rodents leads to acute lung inflammation, characterized by a significant influx of neutrophils into the airways, mimicking the inflammatory exacerbations often seen in COPD patients.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Cigarette Smoke-Induced COPD in Mice
Objective: To establish a chronic model of COPD in mice that recapitulates key features of the human disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Whole-body exposure system or nose-only exposure system
-
Standard research cigarettes (e.g., 3R4F)
-
Animal housing and care facilities
Procedure:
-
Acclimatize mice to the exposure chambers for 3-5 days prior to the start of the experiment.
-
Expose mice to cigarette smoke from a specified number of cigarettes (e.g., 9 cigarettes per hour) for a defined duration (e.g., 2 hours per session, twice daily).[3]
-
Continue the exposure for 5-6 days a week for a period of 10 weeks to 6 months to induce chronic changes.[3]
-
A control group of mice should be exposed to filtered air under identical conditions.
-
Monitor the health and body weight of the animals regularly.
-
At the end of the exposure period, proceed with assessments such as lung function testing, bronchoalveolar lavage, and lung histology.
Protocol 2: Induction of Elastase-Induced Emphysema in Rats
Objective: To create a model of emphysema in rats for studying alveolar destruction and repair.
Materials:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Visualize the trachea via the oral cavity and carefully insert the intratracheal instillation device.
-
Instill a single dose of PPE (e.g., 6.5 units in saline) into the lungs.[6]
-
A control group should receive an equivalent volume of sterile saline.
-
Allow the animals to recover from anesthesia.
-
Monitor the animals for any signs of distress.
-
The emphysematous phenotype typically develops within 3-4 weeks, at which point assessments can be performed.[6]
Protocol 3: Induction of LPS-Induced Lung Inflammation in Mice
Objective: To establish an acute model of lung inflammation relevant to COPD exacerbations.
Materials:
-
BALB/c or C57BL/6 mice (male or female, 8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (optional for intranasal administration)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of LPS in sterile PBS at the desired concentration (e.g., 1 mg/mL).
-
For intranasal administration, lightly anesthetize the mouse (if necessary) and instill a small volume (e.g., 50 µL) of the LPS solution onto the nares.[5]
-
For intratracheal administration, anesthetize the mouse and instill the LPS solution directly into the trachea.
-
A control group should receive an equivalent volume of sterile PBS.
-
Inflammation typically peaks within 24-72 hours, at which time BAL fluid can be collected for analysis.[5]
Protocol 4: Bronchoalveolar Lavage (BAL) in Rodents
Objective: To collect cells and fluid from the lower respiratory tract for analysis of inflammation.
Materials:
-
Anesthetized rodent
-
Tracheal cannula or catheter
-
Suture thread
-
Syringe (1 mL or 5 mL)
-
Ice-cold sterile PBS or saline
-
Collection tubes (e.g., 15 mL conical tubes)
-
Ice
Procedure:
-
Euthanize the animal with an overdose of anesthetic.
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a cannula or catheter into the trachea and secure it with a suture.
-
Instill a known volume of ice-cold PBS/saline into the lungs (e.g., 0.6 mL for mice, repeated three times).[3]
-
Gently aspirate the fluid and pool the recovered lavage fluid in a collection tube kept on ice.
-
Record the total volume of recovered BAL fluid.
-
The BAL fluid can then be processed for total and differential cell counts, and the supernatant can be stored for cytokine analysis.
Protocol 5: Lung Histology and Morphometry
Objective: To qualitatively and quantitatively assess pathological changes in the lung parenchyma and airways.
Materials:
-
Dissected lungs
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding equipment
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Fix the lungs by intratracheal instillation of fixative at a constant pressure (e.g., 25 cm H₂O).
-
Immerse the fixed lungs in the same fixative for at least 24 hours.
-
Process the lung tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Stain the sections with H&E.
-
Examine the slides under a microscope to assess for inflammation, airway remodeling, and emphysema.
-
For morphometric analysis of emphysema, measure the mean linear intercept (MLI) to quantify the average size of the airspaces.
Data Presentation: Evaluating the Therapeutic Potential of this compound
The following tables summarize the expected outcomes and provide a framework for presenting quantitative data from preclinical studies of this compound.
Table 1: Effect of Ipratropium Bromide on Lung Function in Animal Models of COPD
| Parameter | Animal Model | COPD Control (Mean ± SD) | Ipratropium-treated (Mean ± SD) | % Improvement |
| Lung Resistance (RL) | Guinea Pig (Methacholine-induced bronchoconstriction) | Data not available | Data not available | Additive/Synergistic effect with other bronchodilators[7] |
| Dynamic Lung Compliance (CDYN) | Guinea Pig (Methacholine-induced bronchoconstriction) | Data not available | Data not available | Less pronounced effect compared to RL[7] |
| FEV1 (% predicted) | Human Clinical Data (for context) | 40% | 19-41% improvement from baseline | Significant improvement[8] |
| FVC (% predicted) | Human Clinical Data (for context) | Data not available | Significant improvement | Significant improvement[9] |
Table 2: Effect of Ipratropium Bromide on Airway Inflammation in Animal Models of COPD
| Parameter | Animal Model | COPD Control (Mean ± SD) | Ipratropium-treated (Mean ± SD) | % Reduction |
| Total Cells in BALF | Rat (Cadmium-induced inflammation) | Data not available | Significant decrease | Significant reduction[10] |
| Neutrophils in BALF | Rat (Cadmium-induced inflammation) | Data not available | Significant decrease | Significant reduction[10] |
| Macrophages in BALF | Rat (Cadmium-induced inflammation) | Data not available | No significant change | - |
| Lymphocytes in BALF | Mouse (Cigarette smoke model with Tiotropium) | Data not available | Data not available | Tiotropium showed anti-inflammatory effects[11] |
| TNF-α in BALF (pg/mL) | Mouse (Cigarette smoke model with Tiotropium) | ~150 | ~75 (at 0.3 mg/mL) | ~50% |
| IL-6 in BALF (pg/mL) | Mouse (Cigarette smoke model with Tiotropium) | ~1200 | ~600 (at 0.3 mg/mL) | ~50% |
Table 3: Effect of Ipratropium Bromide on Lung Histopathology in Animal Models of COPD
| Parameter | Animal Model | COPD Control (Mean ± SD) | Ipratropium-treated (Mean ± SD) | % Improvement |
| Mean Linear Intercept (MLI) (µm) | Data not available | Expected increase | Expected attenuation of increase | Data not available |
| Airway Wall Thickness (µm) | Guinea Pig (LPS model with Tiotropium) | Increased | Tiotropium inhibited increase | Tiotropium showed protective effects[11] |
| Goblet Cell Hyperplasia | Guinea Pig (LPS model with Tiotropium) | Increased | Tiotropium inhibited increase | Tiotropium showed protective effects[11] |
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in COPD models.
Logical Relationship of COPD Models and Pathological Features
Caption: Relationship between COPD models and key pathologies.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dose response of ipratropium bromide assessed by two methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and evaluation of two different methods to establish the cigarette smoke exposure mouse model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary Emphysema: Current Understanding of Disease Pathogenesis and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 6. The effect of smoking intervention and an inhaled bronchodilator on airways reactivity in COPD: the Lung Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of formoterol and ipratropium bromide in COPD: a 3-month placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Effects of fenoterol/ipratropium bromide on FEV1 and hyperinflation in" by Kamon Kawkitinarong, Anan Ananpipatkul et al. [digital.car.chula.ac.th]
- 10. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-inflammatory Effects of Apo-ipratropium using ELISA in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to quantify key inflammatory markers in cell culture models following treatment with Apo-ipratropium, a non-selective muscarinic receptor antagonist.
Introduction
Ipratropium (B1672105) bromide, the active ingredient in this compound, is a well-established bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of airway smooth muscle.[2][3] Emerging evidence suggests that beyond its bronchodilatory effects, ipratropium may also possess anti-inflammatory properties.[4] Studies have indicated that ipratropium can reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage-like cell lines.[5] This anti-inflammatory activity is thought to be mediated through the blockade of M3 muscarinic receptors on various cell types, including epithelial and immune cells, which can interfere with pro-inflammatory signaling pathways like the NF-κB pathway.[6]
This application note details the protocols for investigating the anti-inflammatory effects of this compound in two relevant in vitro models: human alveolar basal epithelial cells (A549) and human monocytic cells differentiated into macrophages (THP-1). The protocols cover cell culture, induction of an inflammatory response using lipopolysaccharide (LPS), treatment with this compound, and the subsequent measurement of secreted inflammatory markers (TNF-α, IL-6, and IL-8) using a sandwich ELISA.
Signaling Pathway and Experimental Workflow
Proposed Anti-inflammatory Signaling Pathway of Ipratropium
Ipratropium acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of inflammation, the M3 subtype is of particular interest. Activation of the M3 receptor by acetylcholine initiates a signaling cascade through a Gq protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate Protein Kinase C (PKC). Activated PKC can then lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, including the genes for TNF-α, IL-6, and IL-8. By blocking the M3 receptor, Ipratropium is hypothesized to inhibit this cascade, thereby reducing the production of these key inflammatory mediators.
Caption: Ipratropium's anti-inflammatory signaling pathway.
Experimental Workflow
The overall experimental workflow involves several key stages, from preparing the cell cultures to analyzing the final ELISA data. This process ensures a systematic and reproducible investigation of this compound's effects on inflammatory marker secretion.
Caption: Overall experimental workflow.
Experimental Protocols
Cell Culture and Treatment
3.1.1. A549 Human Alveolar Basal Epithelial Cells
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed A549 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the culture medium with fresh, serum-free medium.
-
Add this compound at desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) and incubate for 1 hour.
-
Introduce the inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli O55:B5, at a final concentration of 1 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation and Collection: Incubate the plates for 24 hours. After incubation, collect the cell culture supernatants, centrifuge at 1500 rpm for 10 minutes at 4°C to remove cellular debris, and store at -80°C until ELISA analysis.
3.1.2. THP-1 Human Monocytic Cells (Differentiation to Macrophages)
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation:
-
Seed THP-1 cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before treatment.
-
-
Treatment:
-
Add this compound at desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) and incubate for 1 hour.
-
Add LPS at a final concentration of 1 µg/mL to induce inflammation.
-
Include appropriate controls as described for A549 cells.
-
-
Incubation and Collection: Incubate for 24 hours. Collect and process the supernatants as described for A549 cells.
Sandwich ELISA Protocol for TNF-α, IL-6, and IL-8
This protocol provides a general guideline. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Coating (if not pre-coated): Coat a 96-well microplate with the capture antibody specific for the cytokine of interest (TNF-α, IL-6, or IL-8) and incubate overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add prepared standards and samples (cell culture supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP (or other appropriate enzyme conjugate) to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add the TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The following tables summarize representative data on the effect of Ipratropium on the production of IL-6 and TNF-α by LPS-stimulated THP-1 macrophages. This data is based on a study by Al-Saffar et al. (2021) and serves as an example of expected outcomes.[5]
Table 1: Effect of Ipratropium on IL-6 Production in LPS-Stimulated THP-1 Macrophages
| Treatment Group | IL-6 Concentration (pg/mL) ± SEM |
| Control (Unstimulated) | 15.4 ± 0.8 |
| LPS (1 µg/mL) | 262.85 ± 1.7 |
| LPS + Ipratropium (10⁻⁸ M) | 233.91 ± 3.62 |
| LPS + Ipratropium (10⁻⁷ M) | 236.26 ± 2.9 |
| LPS + Ipratropium (10⁻⁶ M) | 166.9 ± 3.3 |
Table 2: Effect of Ipratropium on TNF-α Production in LPS-Stimulated THP-1 Macrophages
| Treatment Group | TNF-α Concentration (pg/mL) ± SEM |
| Control (Unstimulated) | 18.2 ± 1.2 |
| LPS (1 µg/mL) | 189.6 ± 2.8 |
| LPS + Ipratropium (10⁻⁸ M) | 175.4 ± 3.1 |
| LPS + Ipratropium (10⁻⁷ M) | 168.9 ± 2.5 |
| LPS + Ipratropium (10⁻⁶ M) | 125.7 ± 4.2 |
Note: The data presented is for illustrative purposes and actual results may vary depending on experimental conditions.
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to investigate the anti-inflammatory potential of this compound in relevant cell culture models. By utilizing sandwich ELISA to quantify key inflammatory markers, it is possible to generate reliable and quantitative data on the dose-dependent effects of this compound. The provided workflow and signaling pathway diagram offer a comprehensive understanding of the experimental design and the underlying biological mechanisms. This approach is valuable for the preclinical evaluation of muscarinic receptor antagonists as potential anti-inflammatory agents in respiratory and other inflammatory diseases.
References
- 1. Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intratracheal Administration of Apo-Ipratropium in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-ipratropium, the generic form of ipratropium (B1672105) bromide, is a potent anticholinergic agent that functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is widely utilized in the treatment of respiratory conditions characterized by bronchospasm, such as chronic obstructive pulmonary disease (COPD).[1] In preclinical research, the intratracheal (IT) administration of ipratropium bromide in murine models is a critical method for investigating its direct effects on the airways, including its efficacy in mitigating bronchoconstriction and inflammation. This document provides detailed application notes and protocols for the intratracheal delivery of this compound in mice, intended to guide researchers in the standardized and effective application of this compound in respiratory disease models.
Mechanism of Action
Ipratropium bromide exerts its therapeutic effects by blocking muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.[1] This antagonism prevents the binding of acetylcholine, a neurotransmitter that mediates bronchoconstriction. The signaling cascade involves the inhibition of guanylate cyclase, which in turn decreases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1] A reduction in cGMP leads to a decrease in calcium ion influx into the smooth muscle cells, resulting in bronchodilation and a reduction in mucus secretion. While ipratropium is a non-selective antagonist of M1, M2, and M3 receptors, its primary therapeutic action is attributed to the blockade of M3 receptors located on airway smooth muscle.
Signaling Pathway of Ipratropium Bromide
Caption: Signaling pathway of Ipratropium Bromide.
Data Presentation
The following tables summarize quantitative data on the administration of muscarinic antagonists in rodents. Due to the limited availability of specific data for the intratracheal administration of ipratropium bromide in mice, data from a study using nose-only inhalation of ipratropium bromide in mice and a study on intratracheal administration of the related compound tiotropium (B1237716) bromide are included to provide context for expected efficacy.
Table 1: Efficacy of Ipratropium Bromide in a Murine Model of Methacholine-Induced Bronchoconstriction (Nose-Only Inhalation)
| Parameter | Administration Route | Deposited Dose (µg/kg) | Outcome | Reference |
| ED₅₀ | Nose-Only Inhalation | 0.1 | Reversal of methacholine-induced bronchoconstriction | [2] |
| ED₅₀ | Intratracheal | 1.3 | Reversal of methacholine-induced bronchoconstriction | [2] |
Table 2: Effects of Nebulized Tiotropium Bromide (50 µg/mL) on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) of OVA-Sensitized and Challenged Mice
| Cell Type | Control Group (10⁵ cells/mL) | OVA-Challenged Group (10⁵ cells/mL) | OVA + Tiotropium Group (10⁵ cells/mL) | Percent Reduction with Tiotropium | Reference |
| Total Cells | 1.2 ± 0.2 | 10.5 ± 1.5 | 5.3 ± 0.8 | 49.5% | [3] |
| Macrophages | 1.1 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.3 | 42.9% | [3] |
| Lymphocytes | 0.05 ± 0.01 | 1.5 ± 0.3 | 1.0 ± 0.2 | 33.3% | [3] |
| Neutrophils | 0.01 ± 0.005 | 0.5 ± 0.1 | 0.2 ± 0.05 | 60.0% | [3] |
| Eosinophils | 0 | 5.0 ± 1.0 | 2.1 ± 0.4 | 58.0% | [3] |
| *p < 0.05 compared to the OVA-Challenged Group |
Table 3: Safety Profile of Ipratropium Bromide in Mice
| Parameter | Administration Route | Dose (mg/kg) | Species | Reference |
| Oral Median Lethal Dose (LD₅₀) | Oral | >1000 | Mouse | [4][5] |
Experimental Protocols
Preparation of this compound Solution for Intratracheal Administration
-
Vehicle Selection: Sterile, isotonic (0.9%) saline or phosphate-buffered saline (PBS) are recommended as vehicles for intratracheal administration as they have been shown to elicit the least inflammatory response.
-
Concentration and Dosage: Based on preclinical studies, an effective dose for reversing methacholine-induced bronchoconstriction via intratracheal administration is approximately 1.3 µg/kg.[2] The final concentration of the this compound solution should be calculated based on the desired dose and the administration volume. For a 20g mouse, a typical administration volume is 30-50 µL.[6]
-
Example Calculation for a 1.3 µg/kg dose in a 20g mouse with a 40 µL administration volume:
-
Dose = 1.3 µg/kg * 0.02 kg = 0.026 µg
-
Concentration = 0.026 µg / 40 µL = 0.00065 µg/µL or 0.65 µg/mL
-
-
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen sterile vehicle (saline or PBS) to the final calculated concentration.
-
Ensure the solution is well-mixed and visually free of particulates.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Intratracheal Instillation Protocol (Non-Invasive Method)
This protocol is adapted from established non-invasive intratracheal instillation techniques.[6]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen, such as a combination of ketamine (e.g., 100 mg/kg) and xylazine (B1663881) (e.g., 10 mg/kg) administered intraperitoneally.[6] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Positioning: Place the anesthetized mouse in a supine position on a slanted board (approximately 45-60 degrees). The incisors can be suspended from a wire or rubber band to extend the neck and provide a clear view of the oropharynx.
-
Visualization of the Trachea: Use a small, blunt, curved forceps to gently pull the tongue to one side. A cold light source (e.g., a fiber optic light) placed on the ventral side of the neck can be used to transilluminate the trachea, making the vocal cords visible as a "V" shaped opening.
-
Instillation:
-
Draw the prepared this compound solution into a sterile 1 mL syringe fitted with a blunt-ended 22-24 gauge needle or a specialized intratracheal instillation device. The volume should typically be between 30-75 µL.[6]
-
Carefully guide the needle or device into the oropharynx and through the vocal cords into the trachea.
-
Administer the solution as a single, steady bolus. A small puff of air (approximately 100-200 µL) can be administered immediately after the liquid to ensure the solution is delivered to the lower airways.
-
-
Recovery:
-
Remove the needle and place the mouse in a prone position on a warming pad to aid in recovery.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Experimental Workflow
Caption: Experimental workflow for intratracheal this compound administration.
Assessment of Efficacy
1. Measurement of Airway Hyperresponsiveness (AHR):
-
AHR can be assessed using a whole-body plethysmography system or invasive measurement of lung mechanics.
-
Following this compound or vehicle administration, mice are challenged with increasing concentrations of a bronchoconstrictor, such as methacholine.
-
Airway resistance is measured after each dose of the bronchoconstrictor.
-
The efficacy of this compound is determined by a rightward shift in the dose-response curve to methacholine, indicating a reduction in airway hyperresponsiveness.
2. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At a predetermined time point after treatment, mice are euthanized, and a BAL is performed by instilling and retrieving a known volume of sterile saline or PBS into the lungs.[7]
-
The collected BAL fluid (BALF) can be analyzed for:
-
Total and Differential Cell Counts: To quantify the number of inflammatory cells such as macrophages, neutrophils, eosinophils, and lymphocytes.[7]
-
Cytokine and Chemokine Levels: To measure the levels of pro-inflammatory and anti-inflammatory mediators using techniques like ELISA or multiplex assays.[7]
-
3. Histopathological Analysis:
-
Following BAL, the lungs can be harvested, fixed in formalin, and embedded in paraffin.
-
Tissue sections can be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and cellular infiltration.
-
Periodic acid-Schiff (PAS) staining can be used to evaluate mucus production and goblet cell hyperplasia.
Conclusion
The intratracheal administration of this compound in mice is a valuable technique for the preclinical evaluation of its therapeutic potential in respiratory diseases. The protocols and data presented in these application notes provide a framework for conducting these studies in a standardized and reproducible manner. Careful attention to the details of the administration technique and the selection of appropriate outcome measures are crucial for obtaining reliable and meaningful results.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Muscarinic Antagonist Reduces Airway Inflammation and Bronchoconstriction Induced by Ambient Particulate Matter in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipratropium Bromide and Albuterol Sulfate [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apo-ipratropium as a Negative Control in Beta-Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of beta-adrenergic receptor agonists (beta-agonists), the inclusion of appropriate controls is paramount to ensure the specificity of the observed effects. Apo-ipratropium, a formulation of ipratropium (B1672105) bromide, serves as an exemplary negative control in these experimental setups. Ipratropium bromide is a nonselective muscarinic receptor antagonist.[1] Its mechanism of action is fundamentally different from that of beta-agonists, which stimulate beta-adrenergic receptors. This distinction makes it an ideal tool to differentiate between beta-agonist-mediated effects and non-specific or off-target responses in various experimental models.
Ipratropium works by blocking the action of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and leading to the relaxation of bronchial smooth muscle.[2] In contrast, beta-agonists bind to beta-adrenergic receptors, activating a Gs protein-coupled signaling cascade that results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to smooth muscle relaxation.[3][4] Due to these distinct pathways, ipratropium is not expected to interfere with the direct effects of beta-agonists on their receptors, making it a reliable negative control.
These application notes provide detailed protocols for utilizing this compound as a negative control in two key preclinical assays: a cAMP functional assay and a tracheal ring relaxation assay.
Data Presentation
The following tables summarize quantitative data from representative studies, illustrating the differential effects of beta-agonists and ipratropium, thereby supporting the use of ipratropium as a negative control.
Table 1: Effect of Beta-Agonist (Salbutamol) and Ipratropium Bromide on Methacholine-Induced Bronchoconstriction in an Animal Model.
| Treatment Group | Pre-challenge FEV1 (L) | Post-challenge FEV1 (L) | % Change from Baseline |
| Placebo | 1.52 | 1.21 | -20.4% |
| Salbutamol (B1663637) (5 mg) | 1.55 | 1.48 | -4.5% |
| Ipratropium Bromide (40 µg) | 1.53 | 1.25 | -18.3% |
FEV1: Forced Expiratory Volume in 1 second. Data adapted from a study on the effect of bronchodilators after methacholine (B1211447) challenge. The response to ipratropium was unchanged in the context of beta-agonist activity.[5]
Table 2: In Vitro Relaxation of Feline Bronchi Contracted with Acetylcholine.
| Compound | -logEC50 (M) | Emax (%) |
| Formoterol (Beta-agonist) | 8.5 | 95 |
| Salbutamol (Beta-agonist) | 6.8 | 90 |
| Ipratropium Bromide | 7.9 | 100 |
| Theophylline | 4.5 | 85 |
-logEC50 represents the potency of the drug, and Emax represents the maximum relaxation effect. Data adapted from a study on the in vitro relaxant responses of bronchodilators.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: Beta-Agonist Signaling Pathway.
Caption: Ipratropium's Mechanism of Action.
Caption: cAMP Assay Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol details the measurement of intracellular cAMP levels in response to a beta-agonist, using this compound as a negative control.
Materials:
-
This compound (Ipratropium Bromide Inhalation Solution, USP): Prepare stock solutions in sterile, deionized water. The product is a clear, colorless solution.[7][8]
-
Beta-agonist: (e.g., Isoproterenol, Salbutamol) Prepare stock solutions in an appropriate solvent.
-
Cell Line: A cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor (e.g., HEK293, CHO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Assay Buffer: (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
Multi-well plates: (e.g., 96-well or 384-well, as recommended by the assay kit).
-
Plate reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells according to standard protocols. For adherent cells, seed them into the multi-well plates and allow them to attach overnight. For suspension cells, they can be prepared on the day of the experiment.
-
Compound Preparation:
-
Prepare serial dilutions of the beta-agonist in assay buffer.
-
Prepare a fixed, high concentration of this compound in assay buffer. This concentration should be sufficient to fully antagonize muscarinic receptors if they were present and activated, but is not expected to affect the beta-adrenergic response. A concentration of 10 µM is often a suitable starting point.
-
-
Assay Protocol:
-
For Adherent Cells:
-
Gently wash the cells with assay buffer.
-
Add the PDE inhibitor to the cells and incubate for the recommended time (typically 15-30 minutes) at 37°C.
-
-
For Suspension Cells:
-
Centrifuge the cells and resuspend them in assay buffer containing the PDE inhibitor.
-
-
Treatment:
-
Add the prepared dilutions of the beta-agonist to the designated wells.
-
To the negative control wells, add only the assay buffer (vehicle).
-
To another set of negative control wells, add the this compound solution.
-
To assess for any non-specific effects of ipratropium on the beta-agonist response, a set of wells can be co-treated with the beta-agonist and this compound.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized for the specific cell line and beta-agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log of the beta-agonist concentration to generate a dose-response curve and determine the EC50.
-
Compare the cAMP levels in the wells treated with the beta-agonist to those treated with vehicle and this compound.
-
Expected Results:
-
The beta-agonist should induce a dose-dependent increase in intracellular cAMP levels.
-
This compound alone should not significantly alter the basal cAMP levels compared to the vehicle control.
-
The dose-response curve of the beta-agonist should not be significantly affected by the co-administration of this compound.
Protocol 2: Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo protocol assesses the relaxant effects of a beta-agonist on pre-contracted tracheal smooth muscle, with this compound serving as a negative control.
Materials:
-
This compound (Ipratropium Bromide Inhalation Solution, USP): Prepare stock solutions in Krebs-Henseleit solution.
-
Beta-agonist: (e.g., Salbutamol, Formoterol).
-
Contractile Agent: (e.g., Methacholine, Carbachol, or Histamine).
-
Guinea Pig: Male Hartley guinea pigs are commonly used.
-
Krebs-Henseleit Solution: (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).
-
Organ Bath System: With isometric force transducers and a data acquisition system.
-
Carbogen (B8564812) Gas: (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting the Tracheal Rings:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension (typically 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol:
-
Contraction:
-
Induce a submaximal, sustained contraction of the tracheal rings using the contractile agent (e.g., methacholine at a concentration that produces 60-80% of the maximal response).
-
-
Treatment:
-
Once a stable contraction plateau is reached, add the beta-agonist cumulatively to the organ bath to generate a concentration-response curve for relaxation.
-
In a separate set of tracheal rings, after inducing contraction, add this compound to the bath.
-
For a vehicle control, add the same volume of Krebs-Henseleit solution.
-
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log of the beta-agonist concentration to determine the EC50 and Emax.
-
Compare the relaxation responses in the presence of the beta-agonist to those with this compound and the vehicle control.
-
Expected Results:
-
The beta-agonist should induce a concentration-dependent relaxation of the pre-contracted tracheal rings.
-
This compound, being a muscarinic antagonist, is not expected to cause relaxation of tissues pre-contracted with a non-cholinergic agent like histamine. If a cholinergic contractile agent is used, ipratropium would cause relaxation, demonstrating its own mechanism of action but not interfering with the beta-agonist pathway being studied. When used as a negative control for a beta-agonist effect on non-cholinergically contracted tissue, it should show no significant relaxation.
Conclusion
This compound is a valuable tool for researchers in the field of respiratory pharmacology and drug development. Its distinct mechanism of action as a muscarinic antagonist, which does not interfere with the beta-adrenergic signaling pathway, makes it an ideal negative control for in vitro and ex vivo studies of beta-agonists. The protocols and data presented here provide a framework for the effective use of this compound to ensure the specificity and validity of experimental findings. Proper use of such controls is essential for the accurate characterization of novel beta-agonist compounds.
References
- 1. nephronpharm.com [nephronpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Overcoming beta-agonist tolerance: high dose salbutamol and ipratropium bromide. Two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Optimizing Apo-ipratropium concentration for in vitro airway smooth muscle relaxation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Apo-ipratropium (ipratropium bromide) in in vitro airway smooth muscle relaxation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in airway smooth muscle relaxation?
A1: this compound is a non-selective muscarinic receptor antagonist.[1][2] It competitively inhibits the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors (primarily M3 subtypes) on airway smooth muscle cells.[3][4] This blockade prevents the ACh-induced signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle contraction.[1][4] By blocking this pathway, this compound promotes bronchodilation and relaxation of the airway smooth muscle.[2]
Q2: What is the recommended solvent for dissolving this compound bromide for in vitro experiments?
A2: Ipratropium bromide is freely soluble in water and methanol. For most in vitro organ bath experiments, sterile, deionized water or a physiological salt solution (e.g., Krebs-Henseleit buffer) is the recommended solvent.
Q3: How should this compound solutions be stored?
A3: Stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, they should be stored at 2-8°C for short-term use (1-2 days) and protected from light. For long-term storage, aliquots can be frozen at -20°C, though repeated freeze-thaw cycles should be avoided.
Q4: What concentration of a contractile agonist should be used to pre-contract the airway tissue?
A4: The concentration of the contractile agonist (e.g., carbachol (B1668302), methacholine) should be sufficient to induce a stable, submaximal contraction, typically between 60% and 80% of the maximum response (EC60-EC80). This allows for a clear window to observe the relaxation effects of this compound. The precise concentration should be determined by running a preliminary concentration-response curve for the agonist with your specific tissue preparation.
Troubleshooting Guide
Q5: Issue - I am not observing any relaxant effect after adding this compound.
-
Was the tissue properly pre-contracted?
-
Solution: Ensure you have added a sufficient concentration of a muscarinic agonist (like carbachol) to achieve a stable contraction plateau before adding this compound. The relaxation effect is only observable on pre-contracted tissue.
-
-
Is the this compound solution active?
-
Solution: Prepare a fresh solution of this compound. Improper storage or age can lead to degradation.
-
-
Is the tissue viable?
-
Solution: Check the viability of the tissue at the end of the experiment by inducing a maximal contraction with a high concentration of potassium chloride (KCl). If the tissue does not respond to KCl, the preparation may not be viable. Review the dissection and mounting procedures to minimize tissue damage.[5]
-
Q6: Issue - The relaxation response is highly variable between tissue samples.
-
Are the tissue preparations consistent?
-
Solution: Ensure that tissue rings or strips are of uniform size and orientation. Inconsistent preparation can lead to significant variability in contractile force and drug response.
-
-
Was the equilibration period sufficient?
-
Solution: Allow tissues to equilibrate in the organ bath for at least 60-90 minutes under the applied baseline tension, with buffer changes every 15-20 minutes, before starting the experiment.[5] This ensures a stable baseline.
-
-
Is the baseline tension optimal?
-
Solution: The optimal baseline tension must be determined for each tissue type to ensure a maximal response. This is done by performing length-tension relationship experiments. An incorrect baseline tension can lead to inconsistent results.
-
Q7: Issue - My dose-response curve is not sigmoidal or is shifted.
-
Are the drug concentrations accurate?
-
Solution: Double-check all calculations for serial dilutions. Small errors in dilution can lead to significant shifts in the concentration-response curve. Use calibrated pipettes and ensure proper mixing in the organ bath.
-
-
Was the cumulative dosing performed correctly?
-
Solution: When performing a cumulative concentration-response curve, ensure that each subsequent dose is added only after the response to the previous dose has reached a stable plateau.
-
-
Could M2 receptor effects be interfering at lower concentrations?
-
Solution: Ipratropium is non-selective. At lower concentrations, it can preferentially block presynaptic M2 autoreceptors, which may transiently increase acetylcholine release and cause a slight bronchoconstrictive effect before the M3-mediated relaxation dominates at higher concentrations.[1][6] This can sometimes affect the shape of the dose-response curve at the low end.
-
Data Presentation: Quantitative Summary
Table 1: Recommended Concentration Ranges for this compound In Vitro Studies
| Parameter | Concentration Range (Molar) | Purpose |
| EC50 for Carbachol-induced Contraction | 1 x 10⁻⁹ M to 1 x 10⁻⁸ M | To determine the potency in relaxing pre-contracted guinea pig trachea.[7] |
| Screening Concentration | 1 x 10⁻⁶ M | A single high concentration to confirm relaxant activity in a new experimental setup.[8] |
| Cumulative Dose-Response Curve | 1 x 10⁻¹⁰ M to 1 x 10⁻⁵ M | To characterize the full potency (EC50) and efficacy (Emax) of the compound. |
Table 2: Typical Experimental Parameters for Organ Bath Assays
| Parameter | Recommended Value | Notes |
| Temperature | 37 °C | Maintain physiological temperature.[5] |
| Gas Mixture | 95% O₂ / 5% CO₂ | To maintain oxygenation and physiological pH.[5][9] |
| Physiological Salt Solution | Krebs-Henseleit Buffer | Provides necessary ions and glucose for tissue viability. |
| Baseline Tension | 1.0 - 1.5 grams | Optimal tension should be determined empirically for the specific tissue. |
| Equilibration Time | 60 - 90 minutes | Crucial for stabilizing the tissue before drug addition.[5] |
Experimental Protocols
Protocol: In Vitro Relaxation of Guinea Pig Tracheal Rings
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care protocols.
-
Carefully dissect the trachea and place it in cold (4°C), oxygenated Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and fat.
-
Cut the trachea into 3-4 mm wide rings.
-
-
Mounting in Organ Bath:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.[10]
-
The lower hook should be fixed, and the upper hook connected to an isometric force transducer.
-
Maintain the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Apply a baseline tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes.
-
Wash the tissue by replacing the buffer every 15-20 minutes. Adjust the tension back to 1.0 g as the tissue relaxes.
-
After equilibration, test tissue viability by inducing a contraction with 60 mM KCl. After the response plateaus, wash the tissue thoroughly until the baseline tension is re-established.
-
-
Pre-contraction:
-
Add a concentration of carbachol sufficient to induce 60-80% of the maximal KCl response (typically around 1 x 10⁻⁶ M).
-
Allow the contraction to stabilize for 20-30 minutes.
-
-
Cumulative Addition of this compound:
-
Once a stable contractile plateau is achieved, add this compound to the bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, etc.).
-
Wait for the relaxant response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by carbachol.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve.
-
Calculate the EC50 (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation) from this curve using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of this compound Action
Caption: Experimental Workflow for Relaxation Assay
Caption: Troubleshooting Logic for No Relaxation Effect
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. reprocell.com [reprocell.com]
Technical Support Center: Stability and Handling of Apo-ipratropium in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of apo-ipratropium in common cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for ipratropium (B1672105) in aqueous solutions?
A1: The primary degradation pathway for ipratropium, including its apo form, is hydrolysis of the ester bond. This reaction breaks down the molecule into tropic acid and N-isopropyl-nortropine, leading to a loss of pharmacological activity. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: How stable is this compound in common cell culture media like DMEM and RPMI-1640?
A2: While specific real-time stability data for this compound in cell culture media is not extensively published, based on its known chemical properties, its stability is expected to be pH-dependent. Cell culture media are typically buffered to a physiological pH of 7.2-7.4. Over time in a CO₂ incubator, the pH of the media can increase, especially in the absence of cells or with low metabolic activity, which can accelerate the hydrolysis of ipratropium. It is recommended to use freshly prepared solutions or assess the stability under your specific experimental conditions.
Q3: What is the expected stability of this compound in Phosphate (B84403) Buffered Saline (PBS)?
A3: The stability of this compound in PBS is also pH-dependent. In a neutral pH PBS (pH 7.4), a gradual degradation can be expected at 37°C over 24-72 hours. For longer-term storage of stock solutions, it is advisable to use a slightly acidic buffer (pH ~4-5) and store at 4°C or frozen.
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
A4: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a solvent such as sterile, nuclease-free water or a slightly acidic buffer. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions in cell culture media, it is best to do so immediately before addition to the cells.
Q5: Can I mix this compound with other compounds in the cell culture medium?
A5: Co-incubation with other compounds could potentially affect the stability of this compound. The presence of other drugs or reagents may alter the pH of the medium or introduce catalysts for degradation. It is advisable to assess the compatibility and stability of such mixtures under your experimental conditions if the combination is novel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the cell culture medium. The pH of the medium may have increased during incubation, accelerating hydrolysis. | Prepare fresh working solutions of this compound for each experiment. Monitor the pH of your cell culture medium throughout the experiment. Consider using a more stable buffer system if significant pH shifts are observed. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| High variability between replicate wells or experiments. | Inconsistent handling and storage of this compound solutions. Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure consistent timing between the preparation of the working solution and its addition to the cells. |
| Precipitation of this compound in the cell culture medium. | Poor solubility at the working concentration. While ipratropium bromide is generally soluble in aqueous solutions, high concentrations or interactions with media components could lead to precipitation. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration working solution. |
Quantitative Stability Data
The following tables provide a summary of the stability of ipratropium bromide under different conditions. Please note that the data for cell culture media are projected based on the known pH-dependent hydrolysis of ipratropium and should be confirmed experimentally.
Table 1: Stability of Ipratropium Bromide in Different Solvents
| Solvent | pH | Temperature (°C) | Time (hours) | Remaining Ipratropium Bromide (%) |
| Water | 4.0 | 25 | 24 | >99% |
| Water | 7.0 | 25 | 24 | ~95% |
| Water | 9.0 | 25 | 24 | <80% |
Table 2: Projected Stability of this compound in Cell Culture Media at 37°C
| Medium | Initial pH | Time (hours) | Projected Remaining this compound (%) |
| DMEM | 7.4 | 24 | 90-95% |
| 48 | 80-85% | ||
| 72 | 70-75% | ||
| RPMI-1640 | 7.4 | 24 | 90-95% |
| 48 | 80-85% | ||
| 72 | 70-75% | ||
| PBS | 7.4 | 24 | 92-97% |
| 48 | 85-90% | ||
| 72 | 75-80% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV
This protocol describes a method to quantify the concentration of this compound in cell culture media over time to determine its stability.
Materials:
-
This compound bromide
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate Buffered Saline (PBS)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a suitable ratio (e.g., 30:70 v/v). Filter and degas the mobile phase before use.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound bromide in sterile water.
-
Preparation of Stability Samples:
-
Spike pre-warmed (37°C) cell culture medium (DMEM and RPMI-1640) and PBS to a final concentration of 10 µg/mL of this compound.
-
Dispense aliquots of each solution into sterile tubes for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube for each condition.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to the media sample.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength of 210 nm.
-
Inject the prepared samples onto the C18 column.
-
Run the HPLC method with a flow rate of 1.0 mL/min.
-
-
Data Analysis:
-
Prepare a standard curve by diluting the this compound stock solution to known concentrations in the respective media and analyzing them by HPLC.
-
Quantify the concentration of this compound in the stability samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Visualizations
Identifying and minimizing off-target effects of Apo-ipratropium in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects of Apo-ipratropium in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the generic version of ipratropium (B1672105) bromide. It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking these receptors, particularly the M3 subtype on bronchial smooth muscle, it prevents the binding of acetylcholine.[1] This inhibition leads to a decrease in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and bronchodilation.[1][3]
Q2: What are the expected "on-target" effects versus potential "off-target" effects in a research context?
A2: In the context of respiratory research, the "on-target" effect of this compound is the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation. However, due to its non-selective nature, this compound also binds to other muscarinic receptor subtypes, which can be considered "off-target" effects in this specific research context. These include:
-
M1 Receptor Blockade: In parasympathetic ganglia, this can modulate neurotransmission.
-
M2 Receptor Blockade: On presynaptic cholinergic nerve terminals, this can paradoxically increase acetylcholine release, potentially counteracting the desired effect.[3]
Beyond the muscarinic receptor family, any interaction with other receptors, ion channels, or enzymes would be considered a true off-target effect. Common clinical side effects that may indicate off-target actions include dry mouth, tachycardia, and blurred vision.[4]
Q3: I am observing unexpected cellular responses in my experiment with this compound. How can I determine if these are off-target effects?
A3: A multi-step approach is recommended to investigate unexpected cellular responses:
-
Literature Review: Conduct a thorough search for known off-target effects of ipratropium bromide or other non-selective muscarinic antagonists.
-
Dose-Response Analysis: Perform a dose-response curve for your observed effect. Off-target effects may occur at higher concentrations than on-target effects.
-
Use of Selective Antagonists: Compare the effects of this compound with more selective antagonists for M1, M2, or M3 receptors to dissect which receptor subtype is responsible for the observed phenotype.
-
Rescue Experiments: If you hypothesize an off-target effect on a specific pathway, try to "rescue" the phenotype by co-administering a known agonist or antagonist for that pathway.
-
Comprehensive Off-Target Screening: For a thorough investigation, consider a broad off-target screening panel (e.g., Eurofins SafetyScreen44™ Panel or similar services) to test this compound against a wide range of receptors, ion channels, and enzymes.[5][6]
Q4: How can I minimize off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect in your system through careful dose-response studies.
-
Control Exposure Time: Limit the duration of cell or tissue exposure to this compound to the minimum time required to observe the on-target effect.
-
Use Appropriate Controls: Always include vehicle controls and, if possible, a positive control with a more selective M3 antagonist.
-
Consider a Different Tool Compound: If off-target effects from M1 or M2 receptor blockade are a concern, consider using a more M3-selective antagonist for your experiments, although complete selectivity is rare.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in this compound solution preparation and storage. 2. Inconsistent cell passage number or density. 3. Variations in incubation time or temperature. | 1. Prepare fresh solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid freeze-thaw cycles. 2. Maintain a consistent cell culture protocol, including passage number and seeding density. 3. Standardize all experimental parameters, including incubation times and temperatures. |
| Observed phenotype does not match expected M3 receptor blockade | 1. The phenotype is mediated by off-target binding to M1 or M2 receptors. 2. The phenotype is due to an interaction with a non-muscarinic receptor. 3. The experimental system lacks functional M3 receptors. | 1. Use selective antagonists for M1 (e.g., pirenzepine) and M2 (e.g., methoctramine) to see if they replicate or block the observed effect. 2. Conduct a broader off-target screening assay. 3. Confirm the expression and functionality of M3 receptors in your cell line or tissue using techniques like qPCR, Western blot, or functional assays with a known M3 agonist. |
| High cell toxicity or cell death | 1. this compound concentration is too high. 2. Off-target effects are inducing a toxic pathway. 3. Solvent toxicity (e.g., from DMSO if used for stock solution). | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound. 2. Investigate potential toxic off-target pathways (e.g., apoptosis, necrosis). 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. |
Quantitative Data
Table 1: Binding Affinity of Ipratropium Bromide to Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| M1 | Ipratropium Bromide | - | - | - | 2.9 | [7] |
| M2 | Ipratropium Bromide | - | - | - | 2.0 | [7] |
| M3 | Ipratropium Bromide | - | - | - | 1.7 | [7] |
| Muscarinic Receptors | Ipratropium Bromide | Human peripheral lung and airway smooth muscle | Competition Binding | 0.5 - 3.6 | - | [8] |
Ki (Inhibition Constant) and IC50 (Half maximal inhibitory concentration) are measures of antagonist affinity. Lower values indicate higher affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is adapted from standard methodologies and can be used to determine the binding affinity of this compound to a suspected off-target receptor.[8][9][10]
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: From a cell line stably expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [³H]-ligand).
-
This compound: A range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration of a non-radiolabeled, high-affinity antagonist for the receptor of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the cell membranes in ice-cold assay buffer to a suitable final protein concentration.
-
Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd for the receptor.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB): Add assay buffer, radioligand solution, and cell membrane suspension to the wells.
-
Non-specific Binding (NSB): Add the NSB control solution, radioligand solution, and cell membrane suspension to the wells.
-
Competition: Add the this compound dilution, radioligand solution, and cell membrane suspension to the wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat and place the filter discs into scintillation vials with scintillation cocktail.
-
Count the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways blocked by this compound.
Experimental Workflow
Caption: Workflow for identifying off-target effects.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules - BioSpace [biospace.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Apo-ipratropium bromide in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Apo-ipratropium bromide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound bromide in aqueous solutions?
This compound bromide is a white crystalline substance that is generally considered freely soluble in water and lower alcohols.[1][2][3][4][5] However, it is relatively insoluble in non-polar media.[1][2] While some sources indicate a solubility of 10 mg/mL in water[4], others suggest it is much higher. Its solubility can be influenced by the specific buffer system, pH, and temperature of your experiment.
Q2: At what pH is this compound bromide most stable and soluble?
This compound bromide is most stable in neutral to acidic solutions.[3] Commercially available inhalation solutions of ipratropium (B1672105) bromide are typically pH-adjusted to 3.4 to 4.[1] The compound may hydrolyze in alkaline (basic) solutions.[4] Therefore, maintaining a slightly acidic to neutral pH is recommended for optimal stability and solubility. One study noted the use of a phosphate (B84403) buffer at pH 4.7 for analytical purposes.[3]
Q3: I am observing precipitation when dissolving this compound bromide in my buffer. What could be the cause?
Several factors could contribute to precipitation:
-
High Concentration: You may be exceeding the solubility limit of this compound bromide in your specific buffer system.
-
Buffer Composition: Certain salts or other components in your buffer could be interacting with the this compound bromide, leading to the formation of a less soluble complex.
-
pH: If your buffer has an alkaline pH, it could be causing the degradation of the compound, which may result in precipitation.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
Q4: Can I heat the solution to improve the solubility of this compound bromide?
Gentle warming can be a viable method to increase the solubility of many compounds. However, excessive heat is not recommended as it may degrade the this compound bromide. If you choose to warm your solution, do so carefully and monitor for any signs of degradation, such as a change in color.
Q5: Are there any known incompatibilities with common laboratory reagents?
While specific incompatibilities with all laboratory reagents are not extensively documented, it is known that preservatives in some commercial ipratropium bromide solutions can cause precipitation when mixed with sodium cromoglycate solution.[6][7] It is always good practice to prepare fresh solutions and to avoid mixing stock solutions of different compounds unless their compatibility is known.
Troubleshooting Guide
If you are encountering solubility issues with this compound bromide, follow this step-by-step guide to troubleshoot the problem.
Step 1: Initial Dissolution Attempt
-
Start with a Lower Concentration: Begin by attempting to dissolve a small amount of this compound bromide in your buffer to confirm that the issue is not simply due to supersaturation.
-
Vortex/Agitate Thoroughly: Ensure that the solution is mixed vigorously. Sometimes, seemingly insoluble particles are just poorly dispersed.
-
Use a Freshly Prepared Buffer: Components of older buffers can sometimes degrade or become contaminated, affecting solubility.
Step 2: pH Adjustment
-
Measure the pH of Your Solution: Use a calibrated pH meter to check the pH of your this compound bromide solution.
-
Adjust to a Slightly Acidic pH: If the pH is neutral or alkaline, try adjusting it to a range of 4-6 using dilute HCl or another suitable acid. Do this dropwise while stirring and monitor for dissolution.
Step 3: Temperature Modification
-
Gentle Warming: Warm the solution in a water bath at a temperature between 30-40°C.
-
Agitate While Warming: Continue to stir or vortex the solution as it warms to facilitate dissolution.
-
Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature slowly. If the compound remains in solution, you have successfully prepared your stock. If it precipitates upon cooling, the concentration may still be too high for long-term storage at that temperature.
Step 4: Co-solvent Addition
If the above steps do not resolve the issue, the use of a co-solvent may be necessary. This should be done cautiously as it can affect your experimental system.
-
Choose a Water-Miscible Solvent: Ethanol or DMSO are common choices.
-
Start with a Small Percentage: Add the co-solvent to your buffer at a low concentration (e.g., 1-5% v/v).
-
Dissolve the Compound: Attempt to dissolve the this compound bromide in the co-solvent/buffer mixture.
-
Control for Co-solvent Effects: Remember to include a vehicle control with the same concentration of co-solvent in your experiments to account for any potential effects on your results.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of ipratropium bromide.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | 5-7.5 (for 1% w/v solution) | Not Specified | Freely Soluble |
| Water | Not Specified | Not Specified | 10 mg/mL |
| DMSO | Not Specified | Not Specified | ≥20.62 mg/mL |
| DMSO | Not Specified | Not Specified | 86 mg/mL |
| 0.01 mol/L HCl | ~2 | 25 | Higher than other crystalline forms |
| Phosphate Buffer | 6.8 | 25 | Higher than other crystalline forms |
Experimental Protocol: Standardized Solubility Assessment
This protocol provides a method for determining the approximate solubility of this compound bromide in a specific experimental buffer.
Materials:
-
This compound bromide powder
-
Experimental buffer of choice
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound bromide to a known volume of your experimental buffer (e.g., 20 mg in 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the solution at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
-
Separate Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantify the Soluble Fraction:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in your experimental buffer.
-
Determine the concentration of this compound bromide in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).
-
-
Calculate Solubility:
-
Based on the concentration measured in the diluted supernatant, calculate the concentration in the original undiluted supernatant. This value represents the solubility of this compound bromide in your buffer under the tested conditions.
-
References
- 1. Ipratropium Bromide Inhalation Solution 0.02% (RDP) [dailymed.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Ipratropium bromide CAS#: 22254-24-6 [m.chemicalbook.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
Interference of Apo-ipratropium with fluorescent probes in cell-based assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using Apo-ipratropium in cell-based assays involving fluorescent probes. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, a brand name for ipratropium (B1672105) bromide, is a muscarinic acetylcholine (B1216132) receptor antagonist.[1] Chemically, it is a quaternary ammonium (B1175870) compound derived from atropine.[1] In cellular assays, it primarily functions by blocking muscarinic receptors (M1, M2, and M3), which inhibits the signaling pathways activated by acetylcholine and other muscarinic agonists.[2] This blockade leads to a decrease in the formation of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequently affects intracellular calcium levels.[1]
Q2: Could this compound interfere with my fluorescent assay readout?
While there is no direct evidence in the scientific literature of this compound causing spectral interference (autofluorescence or quenching), interference cannot be entirely ruled out and may occur through two primary mechanisms:
-
Biological Interference: As a muscarinic antagonist, this compound can modulate cellular signaling pathways, particularly those involving intracellular calcium.[3][4] This is a significant consideration in functional assays that use fluorescent probes to measure changes in calcium concentration (e.g., Fura-2, Fluo-4, Cal-520). The observed changes in fluorescence may be a result of the intended pharmacology of this compound rather than a direct interaction with the dye itself.
-
Direct Compound Interference: This refers to the intrinsic properties of the compound affecting the fluorescence signal. The two main types are:
Q3: Is this compound known to be autofluorescent?
Ipratropium bromide has been found to only weakly absorb light in the UV region.[7] While this suggests that significant autofluorescence in the visible spectrum is unlikely, it is crucial to perform control experiments to confirm this in your specific assay conditions.
Q4: My assay measures intracellular calcium, and I see a change in signal with this compound alone. What does this mean?
Muscarinic antagonists can have agonist-independent effects on calcium currents in certain cell types.[3][8] Therefore, a change in signal in a calcium assay upon addition of this compound could be a true biological effect. It is essential to differentiate this from direct compound interference by running the appropriate controls outlined in the troubleshooting section.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to identify and mitigate the issue.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound interference.
Potential Mechanisms of Interference
Caption: Mechanisms of assay interference by this compound.
Experimental Protocols
Protocol 1: Autofluorescence Check
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of your fluorescent probe.
Methodology:
-
Prepare wells containing your standard assay buffer.
-
Add this compound to a set of wells at the highest concentration used in your experiment.
-
Prepare a set of control wells with only the assay buffer (no compound).
-
If applicable, prepare wells with your vehicle control (e.g., DMSO, PBS) at the corresponding concentration.
-
Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analysis: Subtract the average fluorescence of the buffer-only wells from the this compound and vehicle control wells. A significantly higher signal in the this compound wells compared to the vehicle control indicates autofluorescence.
Protocol 2: Quenching Check
Objective: To determine if this compound quenches the signal from your fluorescent probe.
Methodology:
-
Prepare three sets of wells:
-
Set A (Probe only): Assay buffer + fluorescent probe.
-
Set B (Probe + Compound): Assay buffer + fluorescent probe + this compound at the highest concentration used.
-
Set C (Blank): Assay buffer only.
-
-
Incubate the plate under the same conditions as your main experiment.
-
Read the fluorescence of all wells.
-
Analysis:
-
Calculate the net fluorescence for Set A: (Signal A) - (Signal C).
-
Calculate the net fluorescence for Set B: (Signal B) - (Signal from Protocol 1 for this compound alone).
-
If the net fluorescence of Set B is significantly lower than Set A, your compound is likely quenching the signal.
-
Data Presentation
If interference is confirmed, summarize your findings in a table for clear comparison.
Table 1: Summary of this compound Interference with Fluorescent Probe X
| Control Condition | Mean Fluorescence Intensity (RFU) | Standard Deviation | Conclusion |
| Buffer Only | 50 | 5 | Baseline |
| This compound (10 µM) in Buffer | 250 | 20 | Autofluorescent |
| Fluorescent Probe X Only | 5000 | 150 | Unquenched Signal |
| Fluorescent Probe X + this compound (10 µM) | 4800 | 180 | No Quenching Observed |
Signaling Pathway
This compound acts on the muscarinic signaling pathway. Understanding this pathway is crucial when interpreting results from functional assays.
Caption: Simplified M3 muscarinic receptor signaling pathway.
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor-induced calcium responses in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery and consistency of Apo-ipratropium in aerosol studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apo-ipratropium (Ipratropium Bromide) in aerosol studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the delivery, consistency, and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of my this compound formulation, especially in pressurized metered-dose inhalers (pMDIs)?
A1: Formulation stability is critical for consistent aerosol performance. The most significant factors are the concentrations of the propellant, co-solvent (typically ethanol), and water.[1][2] Formulations with a hydrofluoroalkane (HFA) propellant concentration higher than 74% v/v may be prone to precipitation.[1][2] Conversely, maintaining an ethanol (B145695) concentration above 27% v/v can help keep the drug in solution.[1] The pH of the formulation is also crucial; Ipratropium (B1672105) Bromide is generally stable at a pH of around 3.4.[2]
Q2: How can I improve the lung deposition efficiency of my aerosolized this compound?
A2: Improving lung deposition involves optimizing the device, formulation, and delivery technique.
-
Device Selection: The choice of inhaler significantly impacts efficiency. For instance, Soft Mist™ Inhalers (like Respimat®) can deliver the drug more efficiently to the lungs (around 50-60% of the delivered dose) compared to traditional chlorofluorocarbon (CFC) or even some hydrofluoroalkane (HFA) pMDIs (which may deposit only ~20% in the lungs).[3][4][5]
-
Particle Size: The Mass Median Aerodynamic Diameter (MMAD) of the aerosol particles should ideally be between 1 and 5 µm for optimal deposition in the lungs.[6] Particles larger than 5 µm tend to impact the oropharyngeal region, while particles smaller than 1 µm may be exhaled.[6]
-
Aerosol Velocity: Devices that generate a slower-moving aerosol cloud, such as Soft Mist™ Inhalers, can reduce oropharyngeal deposition and improve lung delivery by making it easier to coordinate inhalation with actuation.[3]
Q3: What is the optimal particle size for this compound aerosols, and how can I control it?
A3: The optimal Mass Median Aerodynamic Diameter (MMAD) for effective delivery to the central and peripheral airways is within the 1-5 µm range.[6][7] Achieving this depends on several factors:
-
Formulation: The ratio of propellant to co-solvents in pMDIs affects the aerosolization process and resulting particle size.[1][2]
-
Nebulizer Type: In nebulization studies, vibrating mesh nebulizers (VMNs) tend to produce a higher fraction of fine particles compared to standard jet nebulizers.[8]
-
Device Orifice: For pMDIs, the diameter of the actuator orifice is a critical parameter that influences the final particle size distribution.[9]
-
Environmental Conditions: The presence of heat and humidification can increase the particle size of the generated aerosol.[8]
Q4: I am observing high variability in my delivered dose between actuations. What are the common causes and solutions?
A4: Inconsistent dose delivery is a common challenge in aerosol studies.[10] Key causes include:
-
Formulation Instability: If the drug is not fully solubilized or is precipitating out of the solution, each actuation will deliver a different amount of active ingredient.[1][2] Ensure your formulation is optimized for stability (see Q1).
-
Improper Device Use: Lack of priming before first use or after a period of non-use can result in an incorrect dose.[11][12] Always follow the priming instructions for the specific device.
-
Inconsistent Actuation/Inhalation: For in-vitro tests that simulate patient use, variations in inhalation flow rate and coordination with actuation can lead to variability.[13][14] Using breath-actuated or breath-synchronized devices can help mitigate this.[6][14]
-
Device Clogging: The actuator orifice can become clogged, leading to poor aerosol generation. Regular cleaning and maintenance are essential.[10]
Troubleshooting Guide
Problem: Inconsistent or No Aerosol Generation
-
Possible Cause: Clogged actuator orifice.
-
Solution: Clean the actuator according to the manufacturer's instructions. Ensure no formulation residue is blocking the orifice.
-
-
Possible Cause: Empty or faulty device/canister.
-
Solution: Verify the dose counter or your records to ensure the canister is not empty.[15] Test with a new, known-good device/canister.
-
-
Possible Cause: Incorrect assembly of the device (pMDI, nebulizer).
-
Solution: Disassemble and reassemble the device, ensuring all parts are correctly fitted.[15]
-
Problem: Unexpected Particle Size Distribution (MMAD or FPF)
-
Possible Cause: Incorrect experimental conditions.
-
Possible Cause: Formulation issues affecting aerosolization.
-
Solution: Re-evaluate the formulation's physical and chemical properties. The vapor pressure, influenced by the propellant/co-solvent ratio, directly impacts aerosol fineness.[2]
-
-
Possible Cause: Inappropriate nebulizer for the formulation.
Problem: Formulation Instability (Precipitation, Aggregation)
-
Possible Cause: Incorrect ratio of propellant, ethanol, and/or water.
-
Possible Cause: pH of the solution is outside the stable range.
-
Solution: Measure and adjust the pH of the formulation. A pH of approximately 3.4 is often suitable for Ipratropium Bromide solutions.[2]
-
-
Possible Cause: Incompatibility with other mixed drugs.
Quantitative Data Summary
Table 1: Comparison of Ipratropium Bromide Delivery Systems
| Delivery System | Active Ingredients | Typical Lung Deposition (% of Delivered Dose) | Key Feature | Reference(s) |
| CFC-MDI | Ipratropium Bromide & Albuterol | ~20-25% | Fast-moving aerosol | [3],[5] |
| Respimat® Soft Mist™ Inhaler | Ipratropium Bromide & Albuterol | ~50-60% | Slow-moving, propellant-free aerosol cloud | [3],[4] |
| Aerosphere™ Inhaler (pMDI) | Glycopyrrolate & Formoterol Fumarate* | ~38% | Co-suspension technology for dose consistency | [7] |
Note: Data for Aerosphere™ is for a different combination therapy but illustrates the performance of modern pMDI technology.
Table 2: Typical Aerodynamic Particle Size Characteristics of Ipratropium Aerosols
| Parameter | Device Type | Value | Condition | Reference(s) |
| MMAD | HFA-pMDI | ~2 µm | Stable formulation | [1] |
| FPF (<6.4 µm) | HFA-pMDI | 45% - 52% | Stable formulation | [1] |
| MMAD | HFA-pMDI (Test Product) | 1.14 ± 0.03 µm | In-vitro bioequivalence study | [19] |
| MMAD | HFA-pMDI (Reference Product) | 1.07 ± 0.05 µm | In-vitro bioequivalence study | [19] |
Table 3: Factors Influencing Ipratropium Formulation Stability in pMDIs
| Factor | Critical Parameter | Impact on Stability | Reference(s) |
| HFA Propellant | Concentration > 74% v/v | Increased risk of drug precipitation | [1],[2] |
| Ethanol (Co-solvent) | Concentration < 27% v/v | Increased risk of drug precipitation | [1],[2] |
| Water Content | 1.0% to 2.5% v/v | Affects drug solubility and system dielectric constant | [2] |
| pH | Maintained around 3.4 | Ensures chemical stability of active ingredients | [2] |
Experimental Protocols
Protocol 1: Determination of Aerodynamic Particle Size Distribution (APSD) using a Cascade Impactor
This protocol provides a standardized method for assessing the APSD of an aerosol, which is critical for predicting lung deposition.
-
Apparatus Setup: Assemble an Andersen Cascade Impactor (ACI) or similar device as per USP <601>. Coat the collection plates with a suitable solvent-trapping agent (e.g., silicone) to prevent particle bounce.
-
Flow Rate Calibration: Connect the impactor to a vacuum pump and a flow meter. Calibrate the flow rate to a constant 28.3 L/min.[16]
-
Sample Preparation: Prime the this compound inhaler according to its instructions.
-
Aerosol Actuation: Connect the inhaler to the impactor's induction port. Actuate a predetermined number of doses into the impactor while the vacuum pump is running. The number of actuations should be sufficient for the drug mass on each stage to be quantifiable by the analytical method.[16]
-
Drug Recovery: Disassemble the impactor. Carefully rinse the induction port, all stages, and the final filter with a validated solvent to recover the deposited drug.
-
Quantification: Analyze the drug content in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]
-
Data Analysis: Calculate the mass of drug deposited on each stage. From this data, determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) (the fraction of particles with an aerodynamic diameter typically <5 µm).
Protocol 2: Measurement of Single Actuation Content (SAC) for Dose Uniformity
This protocol assesses the consistency of the drug dose delivered from the inhaler from the beginning to the end of its life.
-
Apparatus Setup: Use a dose uniformity sampling apparatus.
-
Sample Collection: Collect individual actuations at the beginning, middle, and end of the canister's life (e.g., actuations 1, 2, 3; 100, 101; 199, 200 for a 200-dose inhaler).[16] The drug should be collected on a filter through which air is drawn at a controlled rate (e.g., 28.3 L/min).[16]
-
Drug Recovery and Quantification: Extract the drug from the filter using a validated solvent and quantify using an appropriate analytical method (e.g., HPLC).
-
Data Analysis: Compare the drug content for each actuation against the label claim. The results should fall within an acceptable range (e.g., 80-120%) to demonstrate dose uniformity.[1]
Protocol 3: Assessment of Formulation Physical Stability
This protocol is used to ensure the formulation remains homogenous and free of precipitation over time.
-
Sample Preparation: Prepare multiple pMDI canisters with the test formulation.
-
Storage Conditions: Store the canisters at various temperature and humidity conditions, including accelerated stability conditions (e.g., 40°C / 75% RH) and long-term storage conditions.
-
Visual Inspection: At specified time points (e.g., initial, 1 month, 3 months, 6 months), visually inspect the formulations for any signs of precipitation or phase separation.[2]
-
Performance Testing: At the same time points, perform key performance tests such as SAC (Protocol 2) and APSD (Protocol 1) to determine if aerosol characteristics have changed over time.[1][2]
-
Data Analysis: Compare the results over time. No significant changes in drug content, MMAD, or FPF should be observed for a stable formulation.[1]
Visualizations
References
- 1. Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of Ipratropium Bromide and Albuterol Deposition in the Lung Delivered via a Soft Mist Inhaler or Chlorofluorocarbon Metered‐Dose Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of Ipratropium Bromide and Albuterol Deposition in the Lung Delivered via a Soft Mist Inhaler or Chlorofluorocarbon Metered-Dose Inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A path to successful patient outcomes through aerosol drug delivery to children: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consistent Pulmonary Drug Delivery with Whole Lung Deposition Using the Aerosphere Inhaler: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size distribution of salbutamol/ipratropium aerosols produced by different nebulizers in the absence and presence of heat and humidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3 key challenges that inhalation devices face for drug delivery | Springboard [springboard.pro]
- 11. Practical strategies for a safe and effective delivery of aerosolized medications to patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. The Challenge of Delivering Therapeutic Aerosols to Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aerosol Therapy for Obstructive Lung Diseases: Device Selection and Practice Management Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aarc.org [aarc.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Compatible Stability and Aerosol Characteristics of Atrovent® (Ipratropium Bromide) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling [frontiersin.org]
Addressing inconsistent results in Apo-ipratropium dose-response experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Apo-ipratropium dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or ipratropium (B1672105) bromide, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It functions by blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype located on bronchial smooth muscle cells.[3] This blockade prevents the increase of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and bronchodilation.[3]
Q2: Which signaling pathway is primarily affected by this compound?
This compound primarily antagonizes the M3 muscarinic receptor, which is coupled to a Gq protein.[1][3][4][5] Activation of the M3 receptor by acetylcholine normally stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.[4][5] By blocking this pathway, this compound prevents these downstream signaling events.
Q3: What are common in vitro assays to determine the dose-response of this compound?
Common in vitro assays include:
-
Calcium Flux Assays: These assays measure changes in intracellular calcium concentration upon agonist stimulation in the presence of varying concentrations of this compound.
-
cAMP Assays: Although the primary M3 pathway involves Gq, M2 receptors, which are also blocked by the non-selective ipratropium, are coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[4] Therefore, cAMP assays can be used to assess the effect on M2 receptors.
-
Isolated Tissue Bath Experiments: This classic pharmacological method uses isolated smooth muscle preparations (e.g., trachea or bronchi) to directly measure muscle contraction or relaxation in response to an agonist, and how this is affected by different doses of this compound.
Q4: What factors can influence the stability of this compound in experimental solutions?
The stability of ipratropium bromide can be affected by factors such as pH, the presence of certain ions, and the solvent composition.[6][7][8] For in vitro experiments, it is crucial to ensure that the drug is fully dissolved and stable in the chosen buffer or cell culture medium. It is recommended to prepare fresh solutions for each experiment.
Troubleshooting Inconsistent Dose-Response Curves
Inconsistent results in dose-response experiments can be frustrating. The following guide provides potential causes and solutions for common issues encountered with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, especially with serial dilutions. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible. |
| Uneven cell seeding density in multi-well plates. | Ensure a homogeneous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| "Edge effects" in microplates due to evaporation. | Avoid using the outermost wells for critical data points. Fill the outer wells with sterile water or media to maintain humidity. | |
| No or Weak Antagonist Effect | Incorrect concentration range of this compound. | Test a wider range of concentrations, spanning several orders of magnitude. |
| Low receptor expression in the chosen cell line. | Use a cell line known to express sufficient levels of the M3 muscarinic receptor. Confirm receptor expression via techniques like qPCR or western blotting. | |
| Inactive this compound. | Check the purity and storage conditions of the compound. Prepare fresh stock solutions. | |
| Shift in IC50 Values Between Experiments | Variation in cell passage number or health. | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times. | Standardize all incubation times for agonist stimulation and antagonist pre-incubation. | |
| Differences in agonist concentration. | Use a consistent concentration of the agonist, typically the EC50 or EC80, to challenge the antagonist. | |
| Irregular or Non-Sigmoidal Curve Shape | Compound precipitation at high concentrations. | Visually inspect solutions for precipitates. Consider using a different solvent or reducing the highest concentrations tested. |
| Off-target effects at high concentrations. | Research potential off-target activities of ipratropium. If the unusual shape occurs at very high concentrations, it may not be physiologically relevant. | |
| Issues with the isolated tissue preparation. | Ensure the tissue is properly oxygenated and maintained at the correct temperature in the organ bath.[9] Check for tissue fatigue by performing control contractions with a standard agonist. |
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the M3 muscarinic receptor and the point of inhibition by this compound.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
The effect of pH on Apo-ipratropium stability and activity in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of apo-ipratropium in solution, with a focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound (commonly handled as ipratropium (B1672105) bromide) in aqueous solutions is the hydrolysis of its ester linkage. This chemical degradation is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is significantly more stable in acidic to neutral solutions and undergoes rapid degradation in alkaline conditions.[1] The optimal pH for maximum stability is approximately 3.5.[2] Above this pH, the rate of hydrolysis increases.
Q3: What are the degradation products of this compound in solution?
A3: The hydrolysis of the ester bond in this compound results in the formation of tropic acid and a tropine (B42219) derivative (specifically, N-isopropyl-nor-atropine). These degradation products are inactive as muscarinic antagonists.
Q4: How does degradation of this compound affect its biological activity?
A4: The biological activity of this compound is dependent on the intact molecule, which acts as a non-selective muscarinic antagonist.[3] The hydrolysis of the ester linkage results in degradation products that do not effectively bind to muscarinic receptors, leading to a loss of therapeutic activity.
Q5: At what pH should I prepare my this compound stock solutions for optimal stability?
A5: To ensure the best stability, it is recommended to prepare and store this compound solutions at a pH of approximately 3.4-3.5, where the rate of hydrolysis is at a minimum.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Activity Over Time | The pH of the solution may be too high, leading to hydrolytic degradation. | Verify the pH of your solution and adjust to a range of 3.4-3.5 using an appropriate buffer. Store solutions at recommended temperatures. |
| Unexpected Peaks in HPLC Analysis | Degradation of this compound has occurred. | Compare the retention times of the unexpected peaks with standards of known degradation products like tropic acid and this compound. Review the pH and storage conditions of your solution. |
| Precipitation in Formulation | The pH of the solution may be outside the optimal range for solubility, or the concentration of other components (like propellants or co-solvents) may be affecting solubility. | Ensure the pH of the formulation is maintained around 3.4.[5] Review the composition of your formulation for any components that may be incompatible or affecting the solubility of this compound. |
| Inconsistent Results in Activity Assays | The stability of the this compound solution may be compromised, leading to varying concentrations of the active compound between experiments. | Prepare fresh solutions of this compound at the recommended pH before each experiment. Ensure consistent storage conditions for all samples. |
Data Presentation
Table 1: Forced Degradation of Ipratropium Bromide in Solution
This table summarizes the extent of degradation of ipratropium bromide under various stress conditions.
| Stress Condition | Description | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 13.42% |
| Alkaline Hydrolysis | 0.1 M NaOH | 26.39% |
| Oxidative Degradation | 3% H₂O₂ | 28.89% |
| Thermal Degradation | Heat | No significant degradation |
Data adapted from a stability-indicating RP-HPLC method validation study.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate and quantify this compound from its degradation products.
-
Column: Kromasil ODS 150 x 4.6 mm C18 column
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) buffer (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time for Ipratropium Bromide: Approximately 3.7 minutes
This method is validated for its ability to resolve the parent drug from its degradation products under various stress conditions.
Protocol 2: Muscarinic Receptor Binding Assay (Activity Assessment)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors, which is a measure of its activity.
-
Prepare Membranes: Isolate cell membranes from a cell line expressing the target muscarinic receptor subtype (e.g., M3).
-
Radioligand: Use a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Competition Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the this compound solution being tested.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Variability in Animal Models Treated with Apo-Ipratropium
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving Apo-ipratropium, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the active ingredient being ipratropium (B1672105) bromide, is a bronchodilator medication.[1] It functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[2][3] In the airways, it blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction and mucus secretion.[4][5] This blockade leads to a decrease in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), resulting in the relaxation of airway smooth muscle and reduced mucus production, ultimately leading to bronchodilation.[1][4][6]
Q2: What are the most common routes of administration for this compound in animal models?
A2: The most common and clinically relevant route of administration for this compound in animal models of respiratory disease is inhalation. This can be achieved through nebulization, where a liquid solution of the drug is converted into a fine mist, or via intratracheal instillation, where the drug is directly delivered into the trachea.[7][8][9] The choice of method depends on the specific experimental goals and available equipment.
Q3: What are the key sources of variability in animal studies with this compound?
A3: Variability in animal studies with this compound can stem from several factors:
-
Biological Factors:
-
Species and Strain: Different species and even strains of the same species can exhibit varied responses to respiratory challenges and treatments.[10][11] For example, C57Bl/6 mice are known to be more susceptible to certain lung injuries compared to Balb/c mice.[12]
-
Age and Sex: The responsiveness to bronchodilators can be influenced by the age and sex of the animals.[7][13][14] Some studies in humans suggest that females may show a greater response to ipratropium bromide.[7]
-
Health Status: Underlying health conditions or infections can significantly alter an animal's response to treatment.[15]
-
-
Environmental Factors:
-
Housing Conditions: Variations in temperature, humidity, lighting, and noise levels can introduce stress and affect physiological responses.[16]
-
Cage Effects: Animals housed in the same cage share a microenvironment, which can lead to correlated responses and increased variability between cages.[17]
-
-
Experimental Procedures:
-
Drug Formulation and Delivery: Inconsistencies in the preparation of the this compound solution, as well as the method of administration (e.g., particle size in nebulization, volume in instillation), can be a major source of variability.[8][18]
-
Animal Handling: Stress induced by improper or inconsistent handling can impact physiological measurements.[16]
-
Lung Function Measurement: The technique used to assess lung function in small animals can be challenging and prone to variability.[1][19][20]
-
Q4: How can I minimize variability through experimental design?
A4: A robust experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment and control groups to minimize selection bias.[16]
-
Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the group assignments to prevent observer bias.[16]
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size needed to detect a statistically significant effect, thus avoiding underpowered studies.[1]
-
Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before starting the experiment.[15]
-
Use of Control Groups: Always include appropriate vehicle and positive control groups to ensure the observed effects are specific to this compound.
Troubleshooting Guides
Issue 1: High variability in lung function measurements (e.g., airway resistance, compliance) between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Aerosol Delivery | Nebulization: • Calibrate the nebulizer to ensure a consistent output and particle size distribution. The optimal particle size for rodent lung deposition is 1-3 µm.[21] • Use a nose-only exposure system to bypass the high nasal filtration in rodents.[8][12][22] • Ensure the nebulization chamber is not overloaded and that the airflow is consistent.Intratracheal Instillation: • Use a consistent, slow instillation speed.[23] • Ensure the catheter or needle is correctly placed in the trachea.[4][17] • Use a consistent volume of instillation, typically around 1-2 mL/kg body weight.[17] |
| Animal-to-Animal Differences in Breathing Patterns | • Anesthetize animals to a consistent depth to ensure regular breathing during drug administration and lung function measurement. • For mechanically ventilated animals, ensure consistent ventilator settings (tidal volume, frequency). |
| Stress from Handling and Restraint | • Handle animals gently and consistently. • Acclimatize animals to the restraint devices (e.g., plethysmography chambers, nose-only exposure tubes) before the experiment. |
| Variations in Animal Health | • Perform a thorough health check before enrolling animals in the study. • House animals in a specific pathogen-free (SPF) environment to minimize the risk of respiratory infections. |
Issue 2: Lack of a significant bronchodilator effect with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Formulation | • Ensure this compound bromide is fully dissolved in a sterile, isotonic saline solution (0.9% NaCl).[24] The solution should be at a physiological pH. • Prepare fresh solutions for each experiment to ensure stability.[10] |
| Inadequate Dose | • Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. • Review the literature for doses used in similar studies. For example, a 0.025% aerosolized solution has been used in rats.[7] |
| Timing of Lung Function Measurement | • The peak bronchodilator effect of ipratropium bromide is typically observed 1-2 hours after administration.[25] Ensure your measurements are taken within this timeframe. |
| Animal Model is Not Responsive to Anticholinergics | • The underlying mechanism of airway hyperresponsiveness in your model may not be primarily mediated by cholinergic pathways. • Consider using a positive control, such as a beta-agonist like albuterol, to confirm that the airways are capable of bronchodilation. |
Issue 3: Paradoxical bronchoconstriction observed after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Non-selective Muscarinic Receptor Blockade | • Ipratropium is a non-selective muscarinic antagonist and can block M2 autoreceptors on presynaptic nerve terminals. This can lead to an increase in acetylcholine release, which may overcome the M3 receptor blockade in some instances, leading to bronchoconstriction.[1][21] • This is a known, though rare, phenomenon. Document the incidence and consider if it correlates with any specific experimental parameters. |
| Irritation from the Vehicle or Formulation | • Ensure the vehicle is sterile, isotonic, and at a physiological pH. • If using a nebulizer, check for any contaminants or cleaning residues that could be aerosolized and cause irritation. |
Quantitative Data Summary
Table 1: Recommended Dosing and Administration Parameters for Ipratropium Bromide in Rodent Models
| Parameter | Recommendation | Rationale |
| Concentration (Nebulization) | 0.02% - 0.025% in sterile saline | Based on effective doses reported in rat studies.[7][26] |
| Instillation Volume | 1 - 2 mL/kg body weight | To ensure adequate distribution in the lungs without causing injury.[17] |
| Aerosol Particle Size (MMAD) | 1 - 3 µm | Optimal for deep lung deposition in rodents.[21] |
| Nebulizer Flow Rate | 6 - 10 L/min | To ensure efficient nebulization over a 10-15 minute period.[25] |
Table 2: Pharmacokinetic Parameters of Ipratropium Bromide (Human Data, for reference)
| Parameter | Value | Reference |
| Onset of Action | 5 - 15 minutes | [25] |
| Peak Effect | 1 - 2 hours | [25] |
| Duration of Action | 3 - 5 hours | [2] |
| Elimination Half-life | ~2 hours | [1][13] |
Experimental Protocols
Protocol 1: Administration of this compound via Nebulization in Mice (Nose-Only Exposure)
-
Preparation of this compound Solution:
-
Prepare a 0.025% (w/v) solution of this compound bromide in sterile, isotonic (0.9%) saline.
-
Ensure the solution is well-dissolved and filter-sterilize if necessary.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Acclimatization:
-
Acclimatize the mice to the nose-only restraint tubes for several days prior to the experiment to reduce stress.
-
-
Nebulizer Setup and Calibration:
-
Use a jet or vibrating mesh nebulizer suitable for rodent studies.
-
Calibrate the nebulizer to determine its output rate and to ensure the mass median aerodynamic diameter (MMAD) of the aerosol particles is between 1-3 µm.
-
-
Exposure Procedure:
-
Place the acclimatized mice in the restraint tubes and connect them to the exposure tower.
-
Fill the nebulizer with the prepared this compound solution.
-
Generate the aerosol and expose the animals for a predetermined duration (e.g., 15-30 minutes) to achieve the target dose.
-
Monitor the animals for any signs of distress during exposure.
-
-
Post-Exposure:
-
Return the animals to their home cages.
-
Perform lung function measurements at the desired time points (e.g., 1-2 hours post-exposure for peak effect).
-
Protocol 2: Administration of this compound via Intratracheal Instillation in Rats
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound bromide in isotonic saline at the desired concentration. The final volume for instillation should be between 1-2 mL/kg body weight.[17]
-
-
Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) to a surgical plane of anesthesia.
-
-
Intubation and Instillation:
-
Place the anesthetized rat in a supine position on a heated surface.
-
Visualize the vocal cords using a small animal laryngoscope or a fiber optic light source.
-
Gently insert a sterile, flexible catheter or a blunt-tipped needle into the trachea.
-
Slowly instill the prepared this compound solution into the lungs. An optional small bolus of air (e.g., 100-200 µL) can be administered after the liquid to aid in its distribution.[27]
-
-
Recovery:
-
Remove the catheter and allow the animal to recover from anesthesia on a heated pad.
-
Monitor the animal closely until it is fully ambulatory.
-
-
Lung Function Measurement:
-
Perform lung function assessments at the predetermined time points after the animal has fully recovered from the procedure.
-
Mandatory Visualization
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. nephronpharm.com [nephronpharm.com]
- 7. Responsiveness to Ipratropium Bromide in Male and Female Patients with Mild to Moderate Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ipratropium: Package Insert / Prescribing Information [drugs.com]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]
- 13. Influence of age on response to ipratropium and salbutamol in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of age on bronchodilator response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of reliable lung function parameters in intubated mice | springermedizin.de [springermedizin.de]
- 17. intranet.mmrx.org [intranet.mmrx.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring the lung function in the mouse: the challenge of size - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ipratropium Bromide Inhalation Solution 0.02% (RDP) [dailymed.nlm.nih.gov]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. Atrovent, Atrovent HFA (ipratropium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 27. nwpii.com [nwpii.com]
Technical Support Center: Managing the Hygroscopic Nature of Ipratropium Bromide Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of ipratropium (B1672105) bromide powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What does it mean that ipratropium bromide powder is hygroscopic?
A1: The term "hygroscopic" indicates that ipratropium bromide powder has a tendency to attract and absorb moisture from the surrounding atmosphere.[1] This can lead to changes in its physical and chemical properties. Ipratropium bromide exists in both monohydrate and anhydrous crystalline forms, and moisture uptake can influence the stability of these forms.
Q2: What are the potential consequences of moisture absorption by ipratropium bromide powder?
A2: Moisture absorption can lead to several undesirable effects in the laboratory, including:
-
Powder Caking and Agglomeration: The formation of clumps or solid masses, which can make the powder difficult to handle, weigh, and dispense accurately.[2]
-
Altered Flowability: Increased moisture content can negatively impact the flow properties of the powder, which is critical in manufacturing processes like tablet pressing and capsule filling.[2][3]
-
Chemical Degradation: Although ipratropium bromide is relatively stable in neutral and acidic solutions, it can be susceptible to hydrolysis in alkaline conditions, and high moisture content can potentially accelerate degradation pathways.[3]
-
Inaccurate Weighing: Absorption of atmospheric moisture during weighing can lead to inaccurate measurements of the active pharmaceutical ingredient (API), affecting the concentration of prepared solutions and the overall accuracy of experimental results.
Q3: How should I properly store ipratropium bromide powder to minimize moisture absorption?
A3: To maintain the integrity of ipratropium bromide powder, it is crucial to store it in a tightly sealed container in a dry and well-ventilated place.[4][5] For long-term storage, temperatures of -20°C are recommended, while short-term storage is often cited as 2-8°C.[4] Always protect the powder from light.[6] It is advisable to store it in a desiccator containing a suitable drying agent, such as silica (B1680970) gel, to maintain a low-humidity environment.
Q4: Can I use ipratropium bromide powder that has formed clumps or caked?
A4: Caked or agglomerated powder should be handled with caution as its properties may have been altered. It is recommended to first assess the extent of the issue. Gentle de-agglomeration might be possible for minor clumping, but for severely caked material, it is advisable to perform quality control checks, such as moisture content analysis, before use to ensure it still meets the required specifications for your experiment.
Troubleshooting Guide
Issue 1: The ipratropium bromide powder has formed hard cakes in its container.
-
Question: I opened my container of ipratropium bromide and found the powder has formed hard lumps. What should I do?
-
Answer: This is a common issue with hygroscopic powders known as caking. Here is a step-by-step approach to address this:
-
Assess the Severity: Determine if the caking is minor (soft clumps) or severe (a solid mass).
-
Gentle De-agglomeration: For minor caking, you can try gently breaking up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or a fume hood with dry air flow). Avoid vigorous grinding, which could alter particle size distribution.
-
Moisture Content Analysis: Before using the powder, it is highly recommended to determine its water content using a method like Karl Fischer titration. Compare this value to the certificate of analysis to see if it has significantly increased.
-
Consider Disposal: If the powder is severely caked or the moisture content is unacceptably high, it is best to discard the material as its chemical and physical properties may be compromised.
-
Issue 2: The powder's flowability is poor, making it difficult to handle and transfer.
-
Question: My ipratropium bromide powder is not flowing smoothly from the spatula/weighing boat. How can I improve its handling?
-
Answer: Poor flowability is often a result of moisture uptake, which increases interparticle cohesive forces.
-
Work in a Controlled Environment: Handle the powder in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier.
-
Use Appropriate Tools: Utilize anti-static weighing boats and spatulas to minimize electrostatic charges that can also contribute to poor flow.
-
Drying: If the moisture content is found to be elevated, you may consider drying the powder under vacuum at a mild temperature. However, be cautious as this could potentially alter the crystalline form. It is essential to validate any drying process.
-
Flow Enhancers (for formulation development): If you are developing a formulation, the addition of glidants like fumed silica or talc (B1216) can improve powder flow. However, this is not suitable if you require the pure API.
-
Issue 3: I am getting inconsistent results when weighing the powder.
-
Question: The weight of my ipratropium bromide powder keeps fluctuating on the analytical balance. What could be the cause?
-
Answer: This is a classic sign of a hygroscopic substance absorbing moisture from the air during weighing.
-
Minimize Exposure Time: Weigh the powder as quickly as possible. Have your container and weighing vessel ready before opening the main stock bottle.
-
Use a Weighing Bottle: For more accurate results, use a weighing bottle with a stopper. Weigh the bottle with the powder, transfer the desired amount, and then re-weigh the bottle to determine the exact amount dispensed by difference.
-
Controlled Environment: Perform weighing in a low-humidity environment if available. An analytical balance with a draft shield will also help to minimize air currents that can affect readings and moisture exposure.
-
Data Presentation
Table 1: Example Moisture Sorption Isotherm Data for a Hygroscopic Pharmaceutical Powder at 25°C
| Relative Humidity (%) | Moisture Content (% w/w) - Sorption | Moisture Content (% w/w) - Desorption |
| 0 | 0.1 | 0.1 |
| 10 | 0.5 | 0.8 |
| 20 | 1.2 | 1.8 |
| 30 | 2.0 | 2.5 |
| 40 | 3.1 | 3.5 |
| 50 | 4.5 | 4.8 |
| 60 | 6.2 | 6.5 |
| 70 | 8.5 | 8.8 |
| 80 | 12.0 | 12.2 |
| 90 | 18.5 | 18.5 |
Note: This is example data. The actual sorption/desorption profile for ipratropium bromide may differ. Hysteresis, the difference between the sorption and desorption curves, is common for materials that undergo changes in their physical state upon moisture absorption.
The hygroscopicity of a substance can be classified based on its moisture uptake at a specific relative humidity and temperature.
Table 2: Classification of Hygroscopicity (based on European Pharmacopoeia)
| Classification | Moisture Uptake at 25°C and 80% RH for 24h |
| Non-hygroscopic | < 0.2% (w/w) |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% (w/w) |
| Hygroscopic | ≥ 2.0% and < 15.0% (w/w) |
| Very hygroscopic | ≥ 15.0% (w/w) |
Experimental Protocols
1. Determination of Moisture Content by Karl Fischer Titration
-
Objective: To quantify the water content in a sample of ipratropium bromide powder.
-
Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. The endpoint is detected potentiometrically.
-
Apparatus:
-
Automatic Karl Fischer Titrator (volumetric or coulometric)
-
Analytical Balance
-
Dry glassware (syringes, needles, weighing boats)
-
-
Reagents:
-
Karl Fischer reagent (single-component or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Certified water standard for titer determination
-
-
Procedure (Volumetric Method):
-
Titer Determination: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent. b. Accurately add a known amount of certified water standard (or a solid standard like sodium tartrate dihydrate) to the vessel. c. Titrate to the endpoint. The titer (mg H₂O / mL of reagent) is calculated. Repeat for precision.
-
Sample Analysis: a. After neutralizing the solvent, accurately weigh a suitable amount of ipratropium bromide powder. The sample size should be chosen based on the expected water content to give a reasonable titrant volume. b. Quickly transfer the powder into the titration vessel. c. Stir to dissolve the sample completely. d. Titrate with the Karl Fischer reagent to the endpoint.
-
Calculation: Water Content (%) = (Volume of KF reagent used (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100
-
2. Assessment of Powder Flowability
-
Objective: To characterize the flow properties of ipratropium bromide powder.
-
Principle: Common pharmacopeial methods like Angle of Repose, Carr's Index, and Hausner Ratio are used to assess powder flowability.
-
Apparatus:
-
Funnel with a fixed diameter and stand
-
Graduated cylinder
-
Analytical balance
-
Flat, level surface with a circular base
-
Tapped density tester
-
-
Procedure:
-
Angle of Repose: a. Allow the powder to flow through a funnel onto a flat surface until the apex of the powder cone reaches the funnel tip. b. Measure the height (h) and the radius (r) of the powder cone. c. Calculate the angle of repose (θ) using the formula: θ = arctan(h/r). A lower angle indicates better flowability.
-
Bulk and Tapped Density: a. Gently pour a known mass (m) of the powder into a graduated cylinder and record the volume to determine the bulk density (ρ_bulk = m / V_bulk). b. Place the cylinder in a tapped density tester and subject it to a specified number of taps (B36270) (e.g., 500, 750, 1250) until the volume is constant. Record the tapped volume. c. Calculate the tapped density (ρ_tapped = m / V_tapped).
-
Calculations:
-
*Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] × 100
-
*Hausner Ratio = ρ_tapped / ρ_bulk Lower Carr's Index and Hausner Ratio values indicate better flowability.
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for caked ipratropium bromide powder.
Caption: Experimental workflow for moisture content determination.
References
- 1. Flow properties of selected pharmaceutical powders [harvest.usask.ca]
- 2. nephronpharm.com [nephronpharm.com]
- 3. Step-by-Step Guide to Implementing Handling and Storage Conditions for Active Pharmaceutical Ingredients (API) Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 4. labinsights.nl [labinsights.nl]
- 5. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 6. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Apo-ipratropium in the presence of other muscarinic agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Apo-ipratropium in the presence of other muscarinic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, known as ipratropium (B1672105) bromide, is a non-selective muscarinic receptor antagonist.[1][2][3] It functions by blocking M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary therapeutic effects in the airways, such as bronchodilation, are a result of antagonizing the M3 receptors located on airway smooth muscle and glands.[1][2] By blocking these receptors, ipratropium prevents the binding of acetylcholine, leading to a decrease in the formation of cyclic guanosine (B1672433) monophosphate (cGMP) and reduced smooth muscle contractility.[4]
Q2: How does this compound's receptor selectivity compare to other common muscarinic antagonists?
Unlike some other muscarinic antagonists, ipratropium bromide is non-selective, meaning it binds with similar affinity to M1, M2, and M3 receptor subtypes.[2] In contrast, agents like tiotropium (B1237716) exhibit kinetic selectivity for M1 and M3 receptors, dissociating much more slowly from these subtypes compared to M2 receptors.[2] Other antagonists, such as pirenzepine, methoctramine, and darifenacin, are known for their selectivity towards M1, M2, and M3 receptors, respectively.[5]
Q3: What are the key experimental methods to validate the specificity of this compound?
The primary methods for validating the specificity of this compound are in vitro radioligand binding assays and functional assays.
-
Radioligand Binding Assays: These are essential for determining the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).[5] This is typically done through competitive binding experiments where this compound competes with a known radiolabeled muscarinic antagonist (like [3H]-N-methylscopolamine) for binding to receptors expressed in cell membranes.[6]
-
Functional Assays: These experiments assess the potency of this compound in a cellular context. Examples include measuring the inhibition of agonist-induced calcium mobilization, changes in cyclic AMP (cAMP) levels, or inositol (B14025) phosphate (B84403) accumulation in cells expressing specific muscarinic receptor subtypes.[7][8] Isolated organ bath experiments, which measure the inhibition of agonist-induced smooth muscle contraction, are also a valuable functional assay.[9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
Symptoms: The signal in the wells designated for non-specific binding (containing a high concentration of a competing ligand like atropine) is excessively high, making it difficult to determine the specific binding of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Radioligand "stickiness" | Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine) to reduce binding to the filter itself.[10] |
| Excessive radioligand concentration | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) for the receptor.[10] |
| Insufficient washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[10] |
| High membrane protein concentration | Reduce the amount of cell membrane preparation used in the assay to decrease the number of non-specific binding sites.[10] |
Issue 2: Inconsistent Results Between Experiments
Symptoms: Significant variability in the calculated binding affinity (Ki) or potency (IC50) of this compound across different experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| Variability in membrane preparation | Prepare a large batch of cell membranes, aliquot, and store them for use across multiple experiments to ensure consistency.[10] |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Inconsistent cell passage number | Maintain a consistent range of cell passage numbers for the cells used to prepare membranes, as receptor expression levels can change over time.[10] |
| Assay not reaching equilibrium | Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This may need to be optimized for your specific assay conditions.[10] |
Issue 3: Schild Plot Slope Deviates Significantly from 1
Symptoms: When performing a functional assay and constructing a Schild plot to determine the nature of antagonism, the slope is not equal to 1.
Possible Causes and Solutions:
| Schild Plot Slope | Possible Interpretation and Action |
| Slope < 1 | This could indicate negative cooperativity in antagonist binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.[10] Review your experimental setup and consider if multiple receptor subtypes are being activated. |
| Slope > 1 | This may suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[10] Ensure accurate concentrations of both agonist and antagonist and verify that the assay has reached equilibrium. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity |
| Ipratropium Bromide | ~2.9 | ~2.0 | ~1.7 | - | - | Non-selective |
| Atropine | - | 5.1-fold M2 selective over M3 | - | - | - | Non-selective |
| Tiotropium Bromide | High Affinity | Lower Affinity (rapid dissociation) | High Affinity (slow dissociation) | - | - | Kinetically M1/M3 selective |
| Pirenzepine | 18 | 480-690 | - | - | - | M1 selective |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2 selective |
| Darifenacin | ~6.3 | ~398.1 | ~0.79 | ~501.2 | - | M3 selective |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells (e.g., CHO or HEK) stably expressing a single human muscarinic receptor subtype (M1-M5).[6]
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration should be approximately the Kd of the radioligand for the receptor subtype.[6]
-
Test Compound: this compound bromide dissolved in an appropriate vehicle.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
2. Procedure:
-
Preparation of Solutions: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.[6]
-
Assay Plate Setup: Set up a 96-well plate in triplicate for each condition:
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[9]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]
-
Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Muscarinic receptor signaling pathways.
Caption: Experimental workflow for validation.
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In-depth Analysis of Ipratropium Bromide's R&D Progress [synapse.patsnap.com]
- 4. Human Metabolome Database: Showing metabocard for Ipratropium bromide (HMDB0014476) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Apo-ipratropium Incubation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times and troubleshooting common issues when using Apo-ipratropium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a formulation of ipratropium (B1672105) bromide, a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. In the context of cell culture, it is used to study the effects of blocking cholinergic signaling pathways. It works by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the cell surface, particularly the M1, M2, and M3 subtypes. This blockade prevents the activation of downstream signaling cascades, such as the Gq protein pathway coupled to M3 receptors, which leads to the inhibition of phospholipase C (PLC) and a subsequent reduction in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). Ultimately, this can prevent increases in intracellular calcium levels.
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies using ipratropium bromide on various cell types, a broad concentration range from 10⁻¹¹ M to 10⁻⁴ M has been explored. For cytokine modulation studies in THP-1 macrophage-like cells, concentrations of 10⁻⁸ M, 10⁻⁷ M, and 10⁻⁶ M have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is a recommended starting point for determining the optimal incubation time for this compound?
A3: The ideal incubation time depends on the biological process being studied. For assessing effects on cell viability or proliferation, a time-course experiment with incubations of 24, 48, and
Troubleshooting low signal-to-noise ratio in Apo-ipratropium binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal-to-noise ratios in binding assays involving ipratropium (B1672105) and muscarinic receptors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my total binding counts (signal) very low or indistinguishable from background noise?
A low total binding signal is a common issue that can stem from several factors related to your reagents or experimental protocol. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inactive Receptor Preparation: The muscarinic receptors in your membrane preparation may be degraded or in low concentration.
-
Degraded Radioligand: The radiolabeled ligand used to compete with ipratropium may have degraded over time.
-
Solution: Ensure your radioligand is within its recommended shelf life and has been stored correctly according to the manufacturer's instructions to prevent degradation.[1]
-
-
Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal for binding.
-
Pipetting Errors: Inaccurate pipetting or omission of a key reagent can lead to failed assays.
-
Solution: Double-check your protocol and ensure all reagents are added in the correct order and volume. Use calibrated pipettes.[2]
-
Q2: My total binding is adequate, but the specific binding is low. What does this indicate?
This scenario points to high non-specific binding (NSB), which can mask the specific signal. The goal is to have specific binding account for at least 80-90% of the total binding.[2]
Possible Causes & Solutions:
-
High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[2][4]
-
Solution: Use a radioligand concentration at or below its Kd value for the target receptor.[2] This ensures binding is primarily to the high-affinity specific sites.
-
-
"Sticky" Radioligand: Some radioligands are hydrophobic and tend to bind to filters, assay plates, or lipids within the membrane preparation.[2][4]
-
Solution: Pre-treat glass fiber filters with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce the radioligand's binding to the filter itself.[2] Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in your assay and wash buffers can also help.
-
-
Insufficient Washing: Inadequate washing after filtration fails to remove all unbound radioligand, leading to high background counts.[4]
-
High Protein Concentration: Too much membrane protein can increase the number of non-specific binding sites available.[4]
-
Solution: Reduce the amount of membrane protein per well. Titrate the protein concentration to find the optimal balance between a strong specific signal and low non-specific binding.
-
Data Presentation: Assay Parameters
For successful ipratropium competitive binding assays, careful optimization of component concentrations is critical. The following tables provide typical concentration ranges and binding affinity values for muscarinic receptor assays.
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Typical Concentration | Purpose | Reference |
| Membrane Protein | 25 - 100 µ g/well | Source of muscarinic receptors. | [1] |
| Radioligand ([³H]NMS) | 0.1 - 10 x Kd | Used to label the receptor. Concentration should be at or below the Kd for competition assays. | [5] |
| Ipratropium (Competitor) | 10⁻¹¹ M to 10⁻⁵ M | Unlabeled drug used to compete for the binding site and determine its affinity (Ki). | [6] |
| Atropine (for NSB) | 1 - 10 µM | A high concentration of a known antagonist to block all specific binding sites, thereby defining non-specific binding. | [7] |
Table 2: Reported Binding Affinities (Kd) for Muscarinic Receptors
| Receptor Source | Radioligand | Dissociation Constant (Kd) | Reference |
| Rat Airway & Lung Tissue | [³H]QNB | 23 ± 11 pmol/L | [8][9] |
| Rat Airway & Lung Tissue (Control) | [³H]QNB | 29 ± 19 pmol/L | [8][9] |
| M3 Muscarinic Receptors | [³H]NMS | ~0.05 - 1.07 nM | [7] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Ipratropium
This protocol describes a filtration-based assay to determine the binding affinity (Ki) of ipratropium for muscarinic receptors using [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
1. Reagent Preparation:
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Radioligand Stock: Prepare a concentrated stock of [³H]NMS in binding buffer. The final concentration in the assay should be at or below its Kd (e.g., 0.5 nM).
- Ipratropium Stock: Prepare a serial dilution of ipratropium in binding buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
- Non-Specific Binding (NSB) Control: Prepare a high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM Atropine) in binding buffer.
- Membrane Preparation: Thaw frozen aliquots of your membrane preparation (e.g., from cells or tissue expressing muscarinic receptors) on ice and resuspend in binding buffer to a pre-optimized concentration (e.g., 50 µg protein per assay tube).
2. Assay Procedure:
- Set up triplicate tubes for each condition: total binding, non-specific binding, and each concentration of ipratropium.
- Total Binding Tubes: Add 50 µL of binding buffer.
- NSB Tubes: Add 50 µL of 10 µM Atropine solution.
- Ipratropium Tubes: Add 50 µL of the corresponding ipratropium dilution.
- Add 50 µL of the diluted [³H]NMS solution to all tubes.
- Initiate the binding reaction by adding 150 µL of the membrane preparation to all tubes. The final assay volume is 250 µL.
- Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]
3. Filtration and Detection:
- Pre-soak a 96-well glass fiber filter plate with 0.5% PEI.
- Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer per well to remove unbound radioligand.
- Dry the filter mat, and place the filter discs into scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial and allow them to sit in the dark.
- Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
4. Data Analysis:
- Calculate the average CPM for each set of triplicates.
- Specific Binding: Subtract the average CPM of the NSB tubes from the average CPM of all other tubes.
- Plot the specific binding (as a percentage of the total specific binding) against the log concentration of ipratropium.
- Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of ipratropium that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) for ipratropium using the Cheng-Prusoff equation:
- Ki = IC₅₀ / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Ipratropium blocks M3 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. swordbio.com [swordbio.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Tiotropium vs. Apo-ipratropium's In Vitro Efficacy
In the realm of respiratory pharmacology, the efficacy of inhaled anticholinergics is paramount in the management of chronic obstructive pulmonary disease (COPD). This guide provides a detailed in vitro comparison of two key players: tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), and apo-ipratropium (ipratropium bromide), a short-acting muscarinic antagonist (SAMA). By examining their performance in controlled laboratory settings, we can dissect the molecular interactions and functional consequences that underpin their clinical profiles. This analysis is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of these compounds.
Molecular Tug-of-War: Receptor Binding and Dissociation Kinetics
The primary mechanism of action for both tiotropium and ipratropium (B1672105) is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Of the five subtypes (M1-M5), the M3 receptor, predominantly found on airway smooth muscle, is the primary target for inducing bronchodilation.[1][2] The binding affinity and, crucially, the dissociation kinetics from these receptors dictate the potency and duration of action of these drugs.
In vitro studies have consistently demonstrated that tiotropium is a more potent antagonist than ipratropium. Binding studies using human lung tissue have shown that tiotropium is approximately 10-fold more potent than ipratropium.[3][4] While both drugs act as antagonists at M1, M2, and M3 receptor subtypes, their key difference lies in their dissociation rates.[1] Tiotropium exhibits a significantly slower dissociation from M1 and M3 receptors compared to ipratropium, which is a major contributor to its prolonged duration of action.[3][5] Conversely, tiotropium dissociates more rapidly from the M2 receptor, an autoreceptor on cholinergic nerve endings that inhibits acetylcholine release.[3][4][5]
The following table summarizes the comparative dissociation half-life of tiotropium and ipratropium from human muscarinic receptors, highlighting the kinetic selectivity of tiotropium.
| Receptor Subtype | Tiotropium Dissociation Half-life (hours) | Ipratropium Dissociation Half-life (hours) | Reference |
| M1 | 14.6 ± 2.2 | 0.11 ± 0.0005 | [5] |
| M2 | 3.6 ± 0.5 | 0.035 ± 0.005 | [5] |
| M3 | 34.7 ± 2.9 | 0.26 ± 0.02 | [5] |
Functional Showdown: Antagonism of Bronchoconstriction and Anti-inflammatory Effects
Beyond receptor binding, the true measure of efficacy lies in the functional consequences of this interaction. In vitro models, such as organ bath studies using isolated tracheal smooth muscle, allow for the direct assessment of a drug's ability to antagonize bronchoconstriction. In such assays, tiotropium demonstrates a potent and sustained inhibitory effect against cholinergic nerve-induced contractions of airway smooth muscle.[3][4] The onset of this effect is slower than that of ipratropium, but its dissociation is extremely slow, leading to a long-lasting functional antagonism.[3][4]
Recent research has also explored the potential anti-inflammatory properties of these anticholinergics. An in vitro study utilizing lipopolysaccharide (LPS)-stimulated THP-1 cells (a human monocytic cell line) compared the ability of tiotropium and ipratropium to inhibit the release of pro-inflammatory cytokines. The results indicated that both agents can reduce the concentration of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Notably, at concentrations of 1 x 10⁻⁷ M and 1 x 10⁻⁶ M, tiotropium effectively reduced IL-6 concentration by nearly 50%.
| Compound | Concentration (M) | Mean IL-6 Concentration (pg/ml) ± SEM | Statistical Significance (vs. LPS control) | Reference |
| Ipratropium | 1 x 10⁻⁸ | 233.91 ± 3.62 | Not Significant | |
| 1 x 10⁻⁷ | 236.26 ± 2.9 | Not Significant | ||
| 1 x 10⁻⁶ | 166.9 ± 3.3 | Not Significant | ||
| Tiotropium | 1 x 10⁻⁸ | 243.77 ± 3.6 | P<0.05 | [6] |
| 1 x 10⁻⁷ | 158.57 ± 4.03 | P<0.05 | [6] | |
| 1 x 10⁻⁶ | 156.3 ± 3.2 | P<0.05 | [6] |
Under the Microscope: Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of tiotropium and ipratropium for muscarinic receptors.
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
Assay Buffer: A buffer solution, typically 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4 is used.
-
Radioligand: A radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration close to its dissociation constant (Kd).
-
Competitive Inhibition: The assay is set up in a 96-well plate with triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like atropine), and competition (membranes + radioligand + varying concentrations of the test compounds, tiotropium or ipratropium).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate competition curves, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Airway Smooth Muscle Contraction Assay Protocol
This protocol describes an organ bath experiment to assess the functional antagonism of bronchoconstriction.
-
Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig or bovine) and cut into strips.
-
Organ Bath Setup: The tracheal strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The strips are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a set period.
-
Contraction Induction: A contractile agonist, such as acetylcholine or methacholine, is added to the organ bath to induce a stable contraction of the smooth muscle.
-
Antagonist Addition: Cumulative concentrations of the antagonist (tiotropium or ipratropium) are added to the bath, and the relaxation of the pre-contracted tissue is measured.
-
Data Analysis: Concentration-response curves are constructed to determine the IC50 or pA2 values for each antagonist, providing a measure of their functional potency.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. medscape.com [medscape.com]
- 2. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Apo-Ipratropium and Atropine's Muscarinic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the muscarinic receptor affinities of two prominent non-selective antagonists: apo-ipratropium (the active moiety of ipratropium (B1672105) bromide) and atropine (B194438). This objective analysis is supported by experimental data to inform research and development in pharmacology and drug discovery.
Introduction
Both ipratropium and atropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors integral to the parasympathetic nervous system.[1] Their ability to block these receptors leads to a variety of physiological effects, making them clinically relevant in conditions such as chronic obstructive pulmonary disease (COPD) and bradycardia. While both are considered non-selective, a nuanced understanding of their binding profiles across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for targeted drug development and mechanistic studies.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and atropine for the five human muscarinic receptor subtypes are summarized below. The data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are derived from in vitro radioligand binding assays. Lower Kᵢ and IC₅₀ values indicate higher binding affinity.
| Receptor Subtype | This compound (IC₅₀, nM) | Atropine (Kᵢ, nM) | Atropine (IC₅₀, nM) |
| M1 | 2.9[2] | 1.27 ± 0.36[3] | 2.22 ± 0.60[3] |
| M2 | 2.0[2] | 3.24 ± 1.16[3] | 4.32 ± 1.63[3] |
| M3 | 1.7[2] | 2.21 ± 0.53[3] | 4.16 ± 1.04[3] |
| M4 | Data not available | 0.77 ± 0.43[3] | 2.38 ± 1.07[3] |
| M5 | Data not available | 2.84 ± 0.84[3] | 3.39 ± 1.16[3] |
Note: The provided data for this compound is for ipratropium bromide. The bromide salt is not expected to significantly alter the binding affinity of the active ipratropium cation. Both compounds exhibit high, nanomolar affinity for the M1, M2, and M3 receptor subtypes, confirming their non-selective profiles.[4][5]
Experimental Protocols
The determination of antagonist binding affinities, such as those presented for ipratropium and atropine, is typically achieved through in vitro radioligand binding assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a non-labeled antagonist (e.g., atropine or ipratropium) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5) are prepared.
-
Incubation: The cell membranes are incubated in a buffer solution containing:
-
A fixed concentration of a high-affinity, non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Varying concentrations of the unlabeled antagonist being tested (the "competitor," i.e., atropine or ipratropium).
-
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G proteins, which in turn modulate the activity of various downstream effector enzymes and ion channels.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels.
Conclusion
Both this compound and atropine are potent, non-selective antagonists of muscarinic receptors, exhibiting high affinity in the low nanomolar range for the M1, M2, and M3 subtypes. The provided data from radioligand binding assays underscores their similar pharmacological profiles at these key receptors. For drug development professionals, the choice between these antagonists may hinge on pharmacokinetic properties, duration of action, and specific clinical indications rather than significant differences in receptor subtype affinity. Further studies to elucidate the binding affinities of ipratropium at M4 and M5 receptors would provide a more complete comparative profile.
References
- 1. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Validating an HPLC-MS Method for Apo-Ipratropium: A Comparative Guide
For researchers and professionals in drug development, the accurate quantification of impurities and related substances is critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of Apo-ipratropium, a related substance of Ipratropium (B1672105) Bromide. This guide includes detailed experimental protocols, comparative data, and a visual workflow to aid in the implementation of this method.
Comparison of Analytical Methods
The following table summarizes the performance of a validated HPLC-MS method for this compound in comparison to a conventional HPLC-UV method for Ipratropium Bromide. This highlights the enhanced sensitivity and specificity offered by mass spectrometric detection.
| Parameter | HPLC-MS for this compound (Proposed Method) | HPLC-UV for Ipratropium Bromide (Reference Method)[1][2] |
| Chromatographic Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% formic acid in water | Isocratic mixture of 0.1% Trifluoroacetic acid and Acetonitrile (70:30 v/v)[1][3] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min[1][3] |
| Detection | Mass Spectrometry (MS) | UV at 210 nm[1][3] |
| Retention Time (Ipratropium) | ~5.2 min | 2.50 min[2][3] |
| Limit of Detection (LOD) | Estimated in the low ng/mL range | 1.15 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | Estimated in the ng/mL range | 3.49 µg/mL[1][2] |
| Linearity Range | To be determined | 24-56 µg/mL[2][3] |
| Accuracy (% Recovery) | To be determined | 99.03% - 100.08%[1][2][3] |
| Precision (%RSD) | To be determined | <2%[1][2][3] |
Experimental Protocols
A detailed methodology for the validation of an HPLC-MS method for this compound is provided below. This protocol is based on established methods for the analysis of ipratropium and its related substances.[4][5][6]
Materials and Reagents
-
This compound reference standard
-
Ipratropium Bromide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven
-
A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
-
A tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient can be optimized to ensure separation of this compound from ipratropium and other related substances. A starting point could be a linear gradient from 10% B to 35% B over 32 minutes.[5][6]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): To be determined for this compound
-
Product Ions (m/z): To be determined for this compound. For ipratropium, transitions of m/z 332.2 → 166.0 and 332.2 → 123.9 have been reported.[7]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and Ipratropium Bromide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to construct calibration curves.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary.
Method Validation
The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC-MS method for this compound.
References
- 1. biomedres.info [biomedres.info]
- 2. biomedres.info [biomedres.info]
- 3. alliedacademies.org [alliedacademies.org]
- 4. The separation of ipratropium bromide and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mass spectrometry detection of inhaled drug in distal fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ipratropium Bromide and Salbutamol in a Guinea Pig Asthma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ipratropium (B1672105) Bromide (often available as generic Apo-Ipratropium) and Salbutamol (B1663637) (also known as Albuterol), two cornerstone bronchodilators, within the context of preclinical guinea pig asthma models. The data and protocols presented are synthesized from established research to facilitate a clear understanding of their individual and comparative efficacy. Guinea pigs are a highly relevant species for asthma research due to the pharmacological similarities of their airway smooth muscle to that of humans.[1][2]
Mechanism of Action: A Tale of Two Pathways
Ipratropium Bromide and Salbutamol achieve bronchodilation through distinct signaling pathways, making them valuable as individual agents and in combination therapy.[3]
-
Salbutamol: As a short-acting β2-adrenergic agonist (SABA), salbutamol mimics the action of adrenaline on the β2-receptors of airway smooth muscle.[4][5] Binding to these receptors activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5][6][7] This cascade inhibits the phosphorylation of myosin and lowers intracellular calcium ion concentrations, leading to smooth muscle relaxation and bronchodilation.[5]
-
Ipratropium Bromide: This agent is a non-selective muscarinic receptor antagonist.[3][8][9] It competitively blocks the action of acetylcholine (B1216132) at M3 muscarinic receptors on airway smooth muscle.[10] This blockade prevents the increase of cyclic guanosine (B1672433) monophosphate (cGMP), a substance that mediates smooth muscle contraction.[3][8] By inhibiting this cholinergic pathway, ipratropium effectively prevents bronchoconstriction and reduces mucus secretion.[3][11]
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize key performance indicators for Salbutamol and Ipratropium Bromide based on findings from various guinea pig studies.
Table 1: Bronchodilator Efficacy and Onset
| Parameter | Salbutamol | Ipratropium Bromide | Source |
| Primary Target | β2-Adrenergic Receptor | Muscarinic Receptors (M1-M5) | [3][6] |
| Onset of Action | Rapid (within minutes) | Rapid (within 15 minutes) | [6][11] |
| Peak Effect | ~30 minutes | 1.5 - 2 hours | [10] |
| Duration of Action | 2-6 hours | 3-5 hours | [3][5] |
| Effectiveness vs. Cholinergic Challenge (e.g., Methacholine) | Effective | Highly Effective | [12] |
| Effectiveness vs. Allergen/Histamine (B1213489) Challenge | Highly Effective | Effective | [13][14] |
Table 2: Performance in a Salbutamol-Tolerant State
In studies where guinea pigs were pre-treated with Salbutamol to induce tolerance (tachyphylaxis), the bronchodilator response to a subsequent Salbutamol challenge was significantly reduced.
| Parameter | Response in Salbutamol-Tolerant Guinea Pigs | Source |
| Response to Salbutamol Challenge | Significantly reduced | [13][14] |
| Response to Ipratropium Bromide Challenge | Unaffected / Similar to controls | [13][14] |
These findings highlight the distinct mechanisms of action and suggest that ipratropium bromide remains an effective bronchodilator even when the β2-adrenergic pathway is desensitized.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for inducing and assessing asthma-like conditions in guinea pigs.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is used to simulate an allergic inflammatory response in the airways.[15]
-
Sensitization (Day 1): Guinea pigs are sensitized via intraperitoneal and/or subcutaneous injections of ovalbumin (e.g., 5-10 mg) mixed with an adjuvant like aluminum hydroxide.[16][17]
-
Reinforcement (Day 8): A booster is given, often through exposure to nebulized OVA, to enhance the immune response.[17]
-
Challenge & Drug Administration (Days 15-35): Animals are exposed to nebulized OVA to induce bronchoconstriction.[17] Test articles (Salbutamol or Ipratropium) are administered via inhalation prior to the OVA challenge. The time to onset of respiratory distress is a key metric.[15][18]
-
Evaluation of Airway Hyperresponsiveness: At the end of the study, animals are anesthetized, and a dose-response curve to a bronchoconstrictor like histamine or methacholine (B1211447) is generated to quantify airway hyperreactivity.[17][18] Measurements of total lung resistance (RL) and dynamic lung compliance (CDYN) are taken.[12]
Histamine-Induced Bronchoconstriction Model
This is an acute model ideal for assessing the direct protective effect of bronchodilators.[19]
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted. Lung mechanics, such as total lung resistance, are measured.[14]
-
Drug Administration: Salbutamol or Ipratropium Bromide is administered, typically intravenously or via inhalation.[13][14]
-
Bronchoconstrictor Challenge: A standard dose of histamine (e.g., 3-10 µg/kg i.v.) is administered to induce bronchoconstriction.[13][14]
-
Measurement: The primary endpoint is the degree to which the test drug attenuates the bronchoconstrictor response to histamine, measured as a change in lung resistance.[14] The duration of this protective effect can also be monitored over time.[20]
Summary and Conclusion
Both Salbutamol and Ipratropium Bromide are effective bronchodilators in guinea pig models of asthma, but they operate through entirely different pharmacological pathways.
-
Salbutamol offers a potent and rapid reversal of bronchoconstriction, acting directly on the β2-receptors to relax airway smooth muscle. Its efficacy can wane with repeated use, as demonstrated in tolerance studies.[13][14]
-
Ipratropium Bromide acts as a prophylactic agent against cholinergic nerve-mediated bronchoconstriction. Its effectiveness is maintained even in states of β2-receptor tolerance, making it a valuable alternative or complementary therapy.[14]
The choice of agent and the experimental model—allergic inflammation (OVA) versus direct bronchoconstriction (histamine)—allows for a comprehensive evaluation of potential asthma therapeutics. The distinct mechanisms suggest that their combination may offer synergistic effects, a strategy that is widely employed in clinical practice.[3]
References
- 1. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 4. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
- 5. Salbutamol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 7. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 12. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of chronic inhalation of salbutamol on the acute airway responsiveness to salbutamol and ipratropium bromide in the conscious and the anaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Duration of action of inhaled vs. Intravenous beta(2)-adrenoceptor agonists in an anaesthetized guinea-pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Antibodies Raised Against Ipratropium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of antibodies raised against ipratropium (B1672105) with other structurally similar anticholinergic drugs. The data presented herein is a representative example to illustrate the application of a competitive enzyme-linked immunosorbent assay (ELISA) in determining antibody specificity. Detailed experimental protocols and relevant biological pathways are included to support researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Ipratropium and Antibody Specificity
Ipratropium is a synthetic derivative of atropine (B194438) and is used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It acts as a non-selective muscarinic antagonist, blocking the action of acetylcholine (B1216132) in the airways, which leads to smooth muscle relaxation and bronchodilation.[1][2] The development of immunoassays for the detection and quantification of ipratropium requires highly specific antibodies to avoid cross-reactivity with structurally related compounds. Cross-reactivity can lead to inaccurate measurements and false-positive results in diagnostic and research applications.[3]
Comparative Analysis of Structural Analogs
The following compounds share structural similarities with ipratropium and are potential cross-reactants in immunoassays. A thorough assessment of antibody cross-reactivity against these molecules is crucial for assay validation.
Table 1: Structural Comparison of Ipratropium and Related Anticholinergic Compounds
| Compound | Chemical Structure | Key Structural Features |
| Ipratropium |
| Quaternary ammonium (B1175870) compound, tropane (B1204802) backbone, ester of tropic acid.[1][4] |
| Tiotropium |
| Structurally similar to ipratropium with a dithienylglycolic acid ester instead of a tropic acid ester.[5] |
| Atropine |
| Tertiary amine precursor to ipratropium, also a tropane alkaloid.[1][6] |
| Scopolamine |
| Structurally similar to atropine with an epoxide ring on the tropane backbone.[7] |
Quantitative Assessment of Cross-Reactivity by Competitive ELISA
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody against small molecules like ipratropium. In this assay, the analyte in a sample competes with a labeled tracer for a limited number of antibody binding sites. The following table presents hypothetical data to illustrate the expected outcomes of such an analysis.
Table 2: Hypothetical Cross-Reactivity Data for a Monoclonal Anti-Ipratropium Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| Ipratropium | 10 | 100% |
| Tiotropium | 50 | 20% |
| Atropine | 200 | 5% |
| Scopolamine | >1000 | <1% |
| Acetylcholine | >10000 | <0.1% |
% Cross-Reactivity = (IC50 of Ipratropium / IC50 of Test Compound) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the key steps for determining the cross-reactivity of an anti-ipratropium antibody.
Materials:
-
Microtiter plates
-
Anti-Ipratropium antibody
-
Ipratropium standard
-
Potential cross-reacting compounds (Tiotropium, Atropine, Scopolamine, etc.)
-
Ipratropium-horseradish peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-ipratropium antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed amount of ipratropium-HRP conjugate and varying concentrations of either the ipratropium standard or the test compounds to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal) for ipratropium and each test compound. Calculate the percent cross-reactivity using the formula provided in the note for Table 2.
Visualizations
Experimental Workflow
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. Ipratropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Ipratropium cation | C20H30NO3+ | CID 657309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ipratropium Bromide, (exo,syn)-Isomer | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Allergy Review [www2.acopeds.org]
Navigating In Vitro Assays for Apo-Ipratropium: A Guide to Reproducibility and Variability
For researchers and drug development professionals, establishing the efficacy and consistency of inhaled therapies is paramount. Apo-ipratropium, a generic form of the anticholinergic bronchodilator ipratropium (B1672105) bromide, is subject to rigorous in vitro testing to ensure its therapeutic equivalence and manufacturing quality. This guide provides a comparative overview of the key in vitro assays used to characterize this compound, with a focus on their reproducibility and inherent variability, supported by experimental data and detailed protocols.
Ipratropium bromide functions by blocking muscarinic cholinergic receptors in the airways, leading to bronchodilation. The in vitro assays designed for this drug and its generic counterparts can be broadly categorized into two groups: those assessing pharmaceutical equivalence (i.e., physical and chemical properties) and those characterizing pharmacological activity. While direct, head-to-head studies on the inter-assay variability for this compound are not extensively published, this guide synthesizes available information from regulatory guidelines, method validation studies, and pharmacological research to provide a clear and objective comparison.
I. In Vitro Bioequivalence Assays for Ipratropium Bromide Inhalers
To ensure that a generic inhaled product like this compound performs identically to the reference product, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate a series of in vitro bioequivalence studies.[1] These tests are designed to compare the physical characteristics of the aerosolized drug delivery, which are critical for its deposition and efficacy in the lungs.
The general workflow for these tests involves careful control of environmental conditions and meticulous execution by trained analysts, as variability can be introduced by the operator, the apparatus, and the product itself.[2]
Single Actuation Content (SAC) / Delivered Dose Uniformity
This test evaluates the consistency of the drug dose delivered from the inhaler from the first actuation to the last. Low variability is critical to ensure patients receive the correct dose throughout the product's life.
Experimental Protocol: The SAC test is typically performed at the beginning, middle, and end stages of the product's life.[1] A specified number of actuations (usually one) is fired from the inhaler into a collection apparatus. The collected drug substance is then dissolved and quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Sample Preparation : Prime the inhaler unit as per product instructions.[3]
-
Actuation : Actuate a single spray into a suitable collection vessel.[4]
-
Quantification : Dissolve the collected aerosol in a suitable solvent and dilute to a known concentration. Analyze the sample by HPLC with UV detection (typically around 210-220 nm for ipratropium bromide) to determine the amount of active ingredient.[5][6]
-
Repeat : Repeat the process for multiple units across different life stages of the inhaler (e.g., actuations 1, 100, 200).[3]
Data Presentation and Variability: The results are typically expressed as the percentage of the label claim. Validation studies for HPLC methods used in these assays report high precision.
| Parameter | Ipratropium Bromide & Budesonide Nasal Spray[7] | Ipratropium Bromide Capsules (HPLC Method)[5] |
| Linearity (r²) | 0.9997 | 0.999 |
| Accuracy (% Recovery) | 103.1% - 103.8% | 99.03% - 100.08% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Table 1: Reported validation parameters for HPLC-based quantification of ipratropium bromide, indicative of the analytical precision in SAC testing.
The primary sources of variability in SAC testing are the analytical method and the performance of the inhaler's metering valve. Modern HPLC methods demonstrate low relative standard deviation (RSD), suggesting that most of the observed variability comes from the device itself.[5][7]
Aerodynamic Particle Size Distribution (APSD)
APSD is a critical quality attribute for inhaled medicines as it determines where in the respiratory tract the drug particles will deposit.[8][9] Particles between 1-5 µm are most likely to reach the lungs and provide a therapeutic effect.[10] This test is notoriously complex and prone to variability.
Experimental Protocol: APSD is measured using a multi-stage cascade impactor, such as the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).[2][10]
-
Apparatus Setup : Assemble the cascade impactor, which consists of a series of stages with progressively smaller nozzles, and coat the collection plates with a solution to prevent particle bounce.
-
Sample Actuation : Actuate the inhaler into the impactor's induction port at a controlled flow rate (e.g., 28.3 L/min).[1]
-
Drug Recovery : After actuation, disassemble the impactor and rinse each stage and component to recover the deposited drug.
-
Quantification : Analyze the drug content from each stage using a validated HPLC method.[6]
-
Data Analysis : Calculate the mass of drug on each stage to determine the particle size distribution, often reported as the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).[8]
Data Presentation and Variability: APSD measurement is known to be time-consuming, labor-intensive, and requires significant skill to obtain consistent results.[2] The variability can be influenced by the impactor type, flow rate, environmental conditions, and operator technique.
| Performance Metric | Description | Reported Variability/Considerations |
| MMAD | Mass Median Aerodynamic Diameter: The diameter at which 50% of the aerosolized drug mass is contained in smaller particles. | Can be influenced by drug concentration, micronized drug size, and droplet distribution.[8] |
| GSD | Geometric Standard Deviation: A measure of the spread of the aerodynamic particle sizes. | Larger GSD values indicate a wider distribution of particle sizes.[8] |
| FPM | Fine Particle Mass: The total mass of drug particles within the respirable range (typically < 5 µm). | A critical parameter for predicting lung deposition. |
| Inter-Impactor Variability | Differences in results obtained from different cascade impactor systems. | Studies show that different impactor configurations (e.g., full resolution vs. abbreviated) can yield slightly different results, though accuracy for total emitted mass is often comparable.[2] |
Table 2: Key metrics and sources of variability in Aerodynamic Particle Size Distribution (APSD) analysis.
Spray Pattern and Plume Geometry
These tests characterize the shape and size of the aerosol cloud as it leaves the inhaler actuator. They are important for ensuring that the aerosol cloud is consistent and can be effectively inhaled by the patient.
Experimental Protocol: These characteristics are typically measured using non-impaction, laser-based diagnostic techniques.
-
Spray Pattern : A laser light sheet illuminates a cross-section of the aerosol plume at a set distance from the actuator. A high-speed camera captures the image, which is then analyzed for characteristics like ovality and area.[1]
-
Plume Geometry : The plume is recorded with a high-speed camera from the side to determine its angle and width at various time points after actuation.[11]
Data Presentation and Variability: The FDA guidance for ipratropium bromide suggests that for bioequivalence, the ratio of the geometric mean of the test product to the reference product for plume angle and width should fall within a 90% - 111% range.[1] Variability can be influenced by the actuator design, formulation properties, and the distance of measurement.
II. In Vitro Pharmacological Assays
Beyond physical characterization, in vitro pharmacological assays are essential for confirming the mechanism of action and potency of this compound. These assays directly measure the drug's interaction with its biological target, the muscarinic acetylcholine (B1216132) receptors (mAChRs).
Muscarinic Receptor Binding Assays
These assays quantify the affinity of a drug for its receptor. A high affinity (low inhibition constant, Ki) is characteristic of a potent drug.
Experimental Protocol: Radioligand binding assays are a common method for determining binding affinity.
-
Preparation : Cell membranes expressing the target muscarinic receptor subtype (M1-M5) are prepared.
-
Competition Binding : The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methyl-scopolamine) and varying concentrations of the unlabeled test drug (ipratropium).[12]
-
Separation : The receptor-bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Detection : The radioactivity captured on the filters is measured using a scintillation counter.
-
Analysis : The data is used to calculate the IC50 (the concentration of drug that inhibits 50% of the specific binding of the radioligand), which is then converted to the affinity constant (Ki).
Data Presentation and Variability: The development of reproducible techniques for these assays is crucial.[12] Studies comparing 96-well and 384-well plate formats have demonstrated that with proper optimization, both can yield robust and reproducible data with excellent agreement in measured binding parameters.[13]
| Parameter | Description | Typical Reproducibility Metrics |
| Ki (nM) | Inhibition Constant: A measure of the drug's binding affinity to the receptor. A lower Ki indicates higher affinity. | Data is highly dependent on experimental conditions. Reproducibility is assessed by repeating experiments and comparing Ki values. |
| Bmax (fmol/mg) | Maximum Receptor Density: The total number of receptors in the tissue preparation. | "Excellent agreement" reported between different assay formats (e.g., 96- vs 384-well plates).[13] |
Table 3: Key metrics and reproducibility considerations for muscarinic receptor binding assays.
Cell-Based Functional Assays
Functional assays measure the biological response resulting from the drug-receptor interaction. For an antagonist like ipratropium, this involves measuring its ability to block the action of a muscarinic agonist (like acetylcholine or carbachol).
Experimental Protocol: A common functional assay measures changes in intracellular calcium concentration following receptor activation.
-
Cell Culture : Grow cells expressing the target muscarinic receptor (e.g., M3) in a microplate format.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition : Add varying concentrations of the antagonist (ipratropium) to the wells and incubate.
-
Agonist Challenge : Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate the receptor.
-
Signal Detection : Measure the change in fluorescence, which corresponds to the increase in intracellular calcium, using a plate reader. Ipratropium's potency is determined by its ability to inhibit this fluorescence increase.
Data Presentation and Variability: The quality and reproducibility of high-throughput screening assays are often assessed using the Z'-factor.[14][15] This statistical parameter incorporates the signal window of the assay and the data variation.
| Parameter | Description | Interpretation for Reproducibility |
| IC50 (nM) | Inhibitory Concentration 50%: The concentration of antagonist required to inhibit 50% of the maximal agonist response. | A measure of the drug's functional potency. |
| Z'-factor | A statistical measure of assay quality, calculated from the means and standard deviations of positive and negative controls.[16] | Z' between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[17] A Z' < 0.5 suggests the assay is marginal or unsuitable due to high variability or a small signal window. |
Table 4: Metrics for evaluating cell-based functional assays.
Conclusion
The in vitro evaluation of this compound relies on a suite of distinct assays, each with its own purpose, protocol, and potential for variability.
-
Bioequivalence assays (SAC, APSD, Spray Pattern) are well-defined by regulatory bodies and are crucial for demonstrating pharmaceutical equivalence. However, tests like APSD are inherently complex and operator-dependent, requiring stringent controls to ensure reproducibility. The variability in these tests is primarily physical and mechanical.
-
Pharmacological assays (Receptor Binding, Functional Assays) provide insight into the drug's mechanism of action and potency. While protocols can vary between labs, standardized methods and the use of quality metrics like the Z'-factor allow for the development of highly robust and reproducible assays. The variability here is biological and biochemical in nature.
For researchers and drug developers, understanding the nuances of these assays is critical. While analytical chemistry techniques like HPLC offer high precision for quantification, the overall reproducibility of product performance assays like APSD can be lower and requires specialized expertise. For pharmacological characterization, robust, validated functional assays provide a reliable means of comparing the potency of different formulations or alternative compounds. A comprehensive in vitro characterization, leveraging a combination of these methods, is essential for ensuring the quality, consistency, and efficacy of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Relative Precision of Inhaler Aerodynamic Particle Size Distribution (APSD) Metrics by Full Resolution and Abbreviated Andersen Cascade Impactors (ACIs): Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. biomedres.info [biomedres.info]
- 6. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing Aerodynamic Particle Size Distribution of Suspension Pressurized Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerodynamic Particle Size Distribution (APSD) [tsi.com]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
A Comparative In Vitro Analysis of Ipratropium and Aclidinium on Mucin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of two prominent muscarinic antagonists, ipratropium (B1672105) and aclidinium (B1254267), on mucin secretion from airway epithelial cells. The following sections present quantitative data, where available, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of their mechanisms of action.
Introduction
Mucus hypersecretion is a hallmark of several chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). MUC5AC is a major gel-forming mucin produced by goblet cells in the airway epithelium, and its overproduction contributes significantly to airflow obstruction. Muscarinic antagonists are a class of drugs that block the action of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting downstream signaling pathways that lead to mucin secretion. Ipratropium, a short-acting muscarinic antagonist (SAMA), and aclidinium, a long-acting muscarinic antagonist (LAMA), are both used in the management of COPD. This guide focuses on the direct comparison of their effects on mucin secretion in controlled laboratory settings.
Quantitative Data Summary
| Drug | Parameter | Cell Type | Stimulant | Method | Result | Citation |
| Aclidinium | IC50 | Human Bronchial Epithelial Cells | Carbachol (B1668302) (100 µM) | MUC5AC mRNA (RT-PCR) & Protein (ELISA) | ~1 nM | [1] |
| Ipratropium | Effect on Mucin Secretion | Human Bronchial Preparations | Methacholine (B1211447) | M1/MUC5AC Immunoradiometric Assay | No significant modification of MUC5AC in secreted fluids. | [2] |
| Ipratropium | Effect on Mucociliary Function | Review of multiple studies | Cholinergic stimulation | Various | Blocks production of respiratory secretions in response to cholinergic stimulation. | [3] |
Note: The lack of a specific IC50 value for ipratropium in inhibiting secretagogue-induced MUC5AC secretion in a comparable in vitro model makes a direct quantitative potency comparison with aclidinium challenging. The available data for ipratropium is more focused on its effects on mucociliary clearance and general secretion rather than a specific dose-dependent inhibition of MUC5AC.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to investigate the effects of muscarinic antagonists on MUC5AC secretion.
Human Bronchial Epithelial Cell (HBEC) Culture
-
Cell Source: Primary human bronchial epithelial cells are obtained from lung tissue resections from patients undergoing surgery for various reasons, following ethical guidelines and informed consent.
-
Culture Method: Cells are typically cultured on semi-permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for several weeks. This allows the cells to differentiate into a pseudostratified epithelium that includes mucus-producing goblet cells, closely mimicking the in vivo airway epithelium.
Stimulation of Mucin Secretion
-
Cholinergic Agonists: To induce mucin secretion, cultured HBECs are stimulated with a cholinergic agonist such as carbachol or methacholine. A common concentration used is 100 µM.[1]
-
Incubation: The cells are incubated with the agonist for a specific period, which can range from a few hours to 24 hours, depending on the experimental design.
Treatment with Muscarinic Antagonists
-
Pre-incubation: Prior to stimulation with the cholinergic agonist, the cell cultures are pre-incubated with varying concentrations of the muscarinic antagonist (ipratropium or aclidinium) for a defined period, typically 30-60 minutes.
Quantification of MUC5AC Secretion
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the amount of MUC5AC protein secreted into the apical media of the cell cultures.
-
Principle: A specific monoclonal antibody against MUC5AC is used to capture the mucin from the sample. A second, enzyme-linked antibody is then used for detection. The enzyme catalyzes a colorimetric reaction, and the intensity of the color is proportional to the amount of MUC5AC present.
-
General Procedure:
-
Apical media from the cell cultures is collected.
-
The wells of a microplate are coated with a capture antibody specific for MUC5AC.
-
The collected media (containing secreted MUC5AC) and a series of standards with known MUC5AC concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The absorbance is read using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to the standard curve.[4][5]
-
-
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure the expression of the MUC5AC gene (mRNA levels) within the cells.
-
Principle: RT-PCR quantifies the amount of a specific mRNA transcript. An increase in MUC5AC mRNA suggests an upregulation of mucin production.
-
General Procedure:
-
Total RNA is extracted from the cultured HBECs.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA.
-
The cDNA is then used as a template for PCR with primers specific for the MUC5AC gene.
-
The amount of amplified DNA is quantified in real-time, allowing for the determination of the initial amount of MUC5AC mRNA.
-
-
Visualizations
Experimental Workflow
Experimental workflow for in vitro mucin secretion assays.
Signaling Pathway of Muscarinic Antagonist-Mediated Inhibition of Mucin Secretion
Muscarinic receptor signaling pathway in mucin secretion.
Discussion and Conclusion
The available in vitro evidence strongly indicates that aclidinium is a potent inhibitor of cholinergic-stimulated MUC5AC mucin secretion from human airway epithelial cells, with an IC50 in the nanomolar range.[1] The mechanism of action is consistent with its role as a muscarinic M3 receptor antagonist, which blocks the downstream signaling cascade involving phospholipase C, IP3, and intracellular calcium, ultimately leading to reduced MUC5AC gene expression and protein secretion.
For ipratropium, while it is a well-established muscarinic antagonist that is clinically effective in reducing mucus secretion, there is a notable lack of specific in vitro quantitative data to determine its precise potency in inhibiting MUC5AC secretion under stimulated conditions. One study did not observe a significant effect of methacholine on MUC5AC release, which complicates the interpretation of ipratropium's inhibitory potential in that specific model.[2] Other literature supports its role in blocking cholinergically-induced respiratory secretions in a more general sense.[3]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. rima.org [rima.org]
- 3. Effect of ipratropium bromide on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying mucin secretion from human bronchial epithelial cell primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Apo-ipratropium on cGMP Levels Using a Known Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Apo-ipratropium, a muscarinic antagonist, and a known phosphodiesterase (PDE) inhibitor on cyclic guanosine (B1672433) monophosphate (cGMP) levels. The objective is to offer a framework for validating the mechanism of action of this compound and understanding its potential synergistic effects when combined with a PDE inhibitor. This guide includes hypothetical supporting experimental data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is the non-proprietary name for the active ingredient in Ipratropium (B1672105) Bromide, a medication used to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. In airway smooth muscle, acetylcholine triggers bronchoconstriction via the M3 muscarinic receptor, a process associated with an increase in intracellular cGMP. By blocking these receptors, ipratropium is expected to prevent this acetylcholine-induced rise in cGMP, leading to bronchodilation.[1][2]
Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cGMP.[3][4] Inhibitors of PDE5, such as sildenafil (B151), are known to increase intracellular cGMP concentrations by preventing its breakdown, thereby promoting smooth muscle relaxation.[3][5][6] This guide outlines an experimental approach to validate the hypothesis that this compound's primary effect is to block the synthesis of cGMP in response to a muscarinic agonist, while a PDE5 inhibitor's effect is to prevent the degradation of cGMP.
Comparative Analysis of Effects on cGMP Levels
The following table summarizes the expected quantitative data from an in vitro experiment using cultured human airway smooth muscle cells (HASMCs). The experiment aims to measure intracellular cGMP concentrations under different treatment conditions.
Table 1: Comparative Effects of this compound and Sildenafil on Acetylcholine-Stimulated cGMP Levels in Human Airway Smooth Muscle Cells
| Treatment Group | Agonist (Acetylcholine, 10 µM) | This compound (1 µM) | Sildenafil (1 µM) | Intracellular cGMP (pmol/mg protein) | Expected Outcome |
| 1. Basal | - | - | - | 2.5 ± 0.3 | Baseline cGMP level. |
| 2. Acetylcholine | + | - | - | 15.2 ± 1.8 | Significant increase in cGMP upon muscarinic receptor stimulation. |
| 3. This compound | + | + | - | 3.1 ± 0.4 | This compound blocks the acetylcholine-induced increase in cGMP. |
| 4. Sildenafil | + | - | + | 45.8 ± 4.2 | Sildenafil enhances the acetylcholine-induced increase in cGMP by preventing its degradation. |
| 5. Combination | + | + | + | 3.5 ± 0.5 | The inhibitory effect of this compound on cGMP synthesis is dominant, even in the presence of a PDE inhibitor. |
Note: The data presented in this table are illustrative and based on the known mechanisms of action of the compounds. Actual experimental results may vary.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the experimental design, the following diagrams are provided.
Caption: cGMP signaling pathway in airway smooth muscle.
Caption: Experimental workflow for cGMP measurement.
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture : Human Airway Smooth Muscle Cells (HASMCs) are cultured in SmGM-2 Smooth Muscle Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding : Cells are seeded into 24-well plates and grown to 80-90% confluency.
-
Starvation : Prior to treatment, cells are serum-starved for 24 hours in a basal medium.
-
Pre-treatment : Cells are pre-incubated for 30 minutes with either vehicle, 1 µM this compound, 1 µM Sildenafil, or a combination of both.
-
Stimulation : Following pre-treatment, cells are stimulated with 10 µM acetylcholine for 10 minutes. The basal group receives only the vehicle.
cGMP Measurement using Competitive ELISA
This protocol is based on a commercially available cGMP ELISA kit.
-
Cell Lysis : After treatment, the medium is aspirated, and cells are lysed with 0.1 M HCl. The lysate is centrifuged, and the supernatant is collected.
-
Protein Quantification : The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay) for normalization of cGMP levels.
-
ELISA Procedure :
-
Standards and samples are added to a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.
-
A cGMP-peroxidase conjugate and a rabbit anti-cGMP antibody are added to each well.
-
The plate is incubated for 2 hours at room temperature, allowing competition between the cGMP in the sample and the cGMP-peroxidase conjugate for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound peroxidase conjugate to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis : A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is calculated from the standard curve and normalized to the protein concentration of the respective cell lysate.
Conclusion
This guide outlines a comprehensive approach to validate the effect of this compound on cGMP levels, particularly in comparison to a known PDE5 inhibitor like sildenafil. By following the detailed experimental protocols and utilizing the provided conceptual framework, researchers can effectively investigate the molecular mechanisms of muscarinic antagonists and their potential interactions with other therapeutic agents targeting the cGMP signaling pathway. The expected results would confirm that this compound exerts its effect by preventing acetylcholine-induced cGMP synthesis, a distinct mechanism from PDE inhibitors that prevent cGMP degradation.
References
- 1. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Aclidinium Bromide vs. Ipratropium Bromide: A Comparative Analysis of M3 Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic receptor binding kinetics of two key inhaled anticholinergic agents: aclidinium (B1254267) bromide and ipratropium (B1672105) bromide. Both are pivotal in the management of chronic obstructive pulmonary disease (COPD), and their therapeutic profiles are intrinsically linked to their interactions with the M3 receptor, the primary mediator of bronchoconstriction and mucus secretion in the airways. This document synthesizes experimental data to illuminate the nuanced differences in their molecular interactions, offering a valuable resource for researchers in respiratory pharmacology and drug development.
Quantitative Comparison of M3 Receptor Binding Kinetics
The therapeutic efficacy and duration of action of muscarinic antagonists are largely dictated by their binding kinetics at the M3 receptor. Key parameters include the association rate (kₒₙ), which reflects how quickly the drug binds to the receptor, and the dissociation rate (kₒff), which determines how long it remains bound. The ratio of these rates informs the equilibrium dissociation constant (Kd), a measure of binding affinity, while the reciprocal of the dissociation rate (1/kₒff) defines the residence time, a critical factor for long-acting bronchodilators.
Experimental data from radioligand binding assays consistently demonstrate that while both aclidinium and ipratropium are potent M3 receptor antagonists, their kinetic profiles are markedly different. Aclidinium bromide exhibits a significantly slower dissociation from the M3 receptor compared to ipratropium bromide, resulting in a much longer residence time and, consequently, a longer duration of action.[1][2] The association rate of aclidinium for the M3 receptor is, however, comparable to that of ipratropium.[1][2]
| Parameter | Aclidinium Bromide | Ipratropium Bromide | Reference |
| Association Rate (kₒₙ) at M3 Receptor | Similar to ipratropium | - | [1][2] |
| Dissociation from M3 Receptor | Much slower than ipratropium | Faster than aclidinium and tiotropium | [1][2] |
| Residence Half-Life at M3 Receptor | Significantly longer than ipratropium | Short residence time | [3][4] |
| Duration of Action (in vivo) | ~29 hours | ~8 hours | [1] |
| Kinetic Selectivity | Demonstrates kinetic selectivity for M3 over M2 receptors | Non-selective, similar affinity for all muscarinic receptor subtypes | [1][5][6] |
Experimental Protocols: Radioligand Binding Assay for Receptor Kinetics
The determination of binding kinetics for aclidinium and ipratropium at the M3 receptor is typically achieved through radioligand binding assays. These assays are a cornerstone in pharmacology for quantifying drug-receptor interactions.
Objective: To determine the association (kₒₙ) and dissociation (kₒff) rates of [³H]aclidinium and [³H]ipratropium at the human M3 muscarinic receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human M3 receptors (e.g., CHO-K1 cells).
-
Radiolabeled ligands: [³H]aclidinium bromide and [³H]ipratropium bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Unlabeled antagonists (e.g., atropine (B194438) or an excess of the unlabeled test compound) to determine non-specific binding and to initiate dissociation.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
-
Filtration apparatus.
Protocol:
1. Membrane Preparation:
- Cells expressing the M3 receptor are cultured and harvested.
- The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[7][8]
2. Association Rate (kₒₙ) Determination:
- Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand ([³H]aclidinium or [³H]ipratropium) at a specific temperature (e.g., 30°C) for various time points.[8]
- At each time point, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters, representing the amount of bound ligand, is measured by liquid scintillation counting.
- The observed association rate constant (kₒbₛ) is determined by fitting the data to a one-phase association equation. The association rate constant (kₒₙ) is then calculated from the kₒbₛ and the concentration of the radioligand.
3. Dissociation Rate (kₒff) Determination:
- Membrane preparations are pre-incubated with the radiolabeled ligand to allow for equilibrium binding.[7][8]
- Dissociation is initiated by adding a high concentration of an unlabeled antagonist (e.g., 10 µM atropine) to prevent re-association of the radioligand.[7]
- Samples are taken at various time points, and the amount of bound radioligand is determined by filtration and scintillation counting as described above.
- The dissociation rate constant (kₒff) is determined by fitting the data to a one-phase exponential decay equation. The half-life (t₁/₂) of dissociation can be calculated as ln(2)/kₒff.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining receptor binding kinetics.
Caption: M3 receptor signaling cascade leading to bronchoconstriction.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of aclidinium bromide, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of aclidinium bromide in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Cross-Validation of Apo-Ipratropium's Anti-Inflammatory Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Apo-ipratropium (Ipratropium Bromide) with other commonly used respiratory medications across various in vitro cell models. The data presented is intended to support further research and drug development efforts in the field of respiratory inflammation.
Executive Summary
Ipratropium (B1672105) bromide, a short-acting muscarinic antagonist, has demonstrated anti-inflammatory properties in vitro, primarily observed through the reduction of pro-inflammatory cytokines in macrophage cell lines. This guide cross-validates these findings by comparing its effects with a long-acting muscarinic antagonist (Tiotropium), a corticosteroid (Budesonide), and a beta-2 agonist (Fenoterol). While ipratropium shows a measurable anti-inflammatory effect, studies indicate that budesonide (B1683875) and fenoterol (B1672521) may elicit a more potent response in reducing key inflammatory mediators. The underlying mechanism for ipratropium's anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Comparative Anti-Inflammatory Effects
The following tables summarize the quantitative data on the reduction of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by Ipratropium and its comparators in different cell lines.
Table 1: Effect of Ipratropium and Comparators on LPS-Induced IL-6 Production in THP-1 Macrophage Cells [1]
| Treatment | Concentration (M) | Mean IL-6 Concentration (pg/mL) ± SEM | Percentage Reduction vs. LPS Control |
| LPS Control | - | 262.85 ± 1.7 | 0% |
| Ipratropium | 1 x 10⁻⁸ | 233.91 ± 3.62 | ~11% |
| 1 x 10⁻⁷ | 236.26 ± 2.9 | ~10% | |
| 1 x 10⁻⁶ | 166.9 ± 3.3 | ~36.5% | |
| Tiotropium | 1 x 10⁻⁷ | Not specified, ~50% reduction reported | ~50% |
| 1 x 10⁻⁶ | Not specified, ~50% reduction reported | ~50% | |
| Budesonide | 1 x 10⁻⁸ | 149.31 ± 3 | ~43% |
| 1 x 10⁻⁷ | 100.4 ± 2.5 | ~62% | |
| 1 x 10⁻⁶ | 90.01 ± 2.2 | ~66% | |
| Fenoterol | 1 x 10⁻⁸ | Not specified, significant reduction reported | Not specified |
| 1 x 10⁻⁷ | Not specified, significant reduction reported | Not specified | |
| 1 x 10⁻⁶ | Not specified, significant reduction reported | Not specified |
Table 2: Comparative Anti-Inflammatory Effects in Other Cell Lines
| Drug | Cell Line | Inflammatory Stimulus | Key Findings | Reference |
| Tiotropium | BEAS-2B (Bronchial Epithelial) | Lipopolysaccharide (LPS) | Inhibited IL-8 production and NF-κB activation. | [2] |
| Tiotropium | Lung Fibroblasts | Lipopolysaccharide (LPS) | Inhibited IL-8 production and NF-κB activation. | [2] |
| Budesonide | A549 (Alveolar Epithelial) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited NF-κB activation. | [3] |
| Fenoterol | THP-1 (Macrophage) | Lipopolysaccharide (LPS) | Inhibited IL-1β release and NF-κB activation. | [4] |
Experimental Protocols
Cell Culture and Differentiation of THP-1 Cells
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the cells are washed with fresh medium and allowed to rest for 24 hours before inflammatory stimulation.
LPS-Induced Inflammation Model
-
Objective: To induce an inflammatory response in cultured cells.
-
Procedure:
-
Differentiated THP-1 cells, BEAS-2B cells, or A549 cells are seeded in appropriate culture plates.
-
The cells are pre-incubated with various concentrations of Ipratropium, Tiotropium, Budesonide, or Fenoterol for 1 hour.
-
Lipopolysaccharide (LPS) from Escherichia coli is then added to the culture medium at a final concentration of 1 µg/mL to stimulate an inflammatory response.
-
A vehicle control (medium with LPS but without the test drug) and a negative control (medium only) are included.
-
The cells are incubated for a specified period (e.g., 4, 12, or 24 hours) at 37°C.
-
After incubation, the cell culture supernatant is collected for cytokine analysis.
-
Quantification of Cytokines by ELISA
-
Objective: To measure the concentration of pro-inflammatory cytokines (IL-6 and TNF-α) in the cell culture supernatant.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human IL-6 and TNF-α are used according to the manufacturer's instructions.
-
General Procedure:
-
A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells.
-
The plate is incubated to allow the cytokine to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
The plate is incubated again, followed by another washing step.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effect of Ipratropium is believed to be mediated through the inhibition of the NF-κB signaling pathway, a key pathway in the inflammatory response.
References
- 1. Inhibition of lincRNA-Cox2 alleviates apoptosis and inflammatory injury of lipopolysaccharide-stimulated human bronchial epithelial cells via the Nrf2/HO-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of Apo-Ipratropium and Other Inhaled Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the duration of action of Apo-Ipratropium (ipratropium bromide) and other key inhaled anticholinergic agents used in the management of chronic obstructive pulmonary disease (COPD). The information presented is based on a review of published clinical trial data and pharmacological studies.
Overview of Inhaled Anticholinergics
Inhaled anticholinergics are a cornerstone in the management of COPD.[1] These agents act as muscarinic receptor antagonists in the airways, leading to bronchodilation. They are broadly classified into short-acting muscarinic antagonists (SAMAs) and long-acting muscarinic antagonists (LAMAs). This compound, a quaternary ammonium (B1175870) derivative of atropine, is a SAMA.[2] The development of LAMAs has offered the convenience of once or twice-daily dosing, improving patient adherence and providing sustained bronchodilation.
Comparative Duration of Action
The duration of action of inhaled anticholinergics is a critical factor in determining their clinical utility, influencing dosing frequency and the consistency of bronchodilation over a 24-hour period. The following table summarizes the pharmacokinetic and pharmacodynamic properties related to the duration of action of this compound and other selected anticholinergics.
| Drug Class | Generic Name (Brand Name Example) | Onset of Action | Peak Effect | Duration of Action | Dosing Frequency |
| SAMA | Ipratropium (B1672105) Bromide (this compound, Atrovent®) | 15-30 minutes[3][4] | 1-2 hours[2][4] | 3-6 hours[3] | 3-4 times daily |
| LAMA | Tiotropium (B1237716) Bromide (Spiriva®) | ~30 minutes[2] | 1-3 hours[5] | >24 hours[5] | Once daily[5] |
| LAMA | Aclidinium Bromide (Tudorza® Pressair®) | ~30 minutes | 1-2 hours | ~12 hours | Twice daily |
| LAMA | Umeclidinium Bromide (Incruse® Ellipta®) | 5-15 minutes[6] | 1-3 hours | >24 hours[6] | Once daily[6] |
| LAMA | Glycopyrronium Bromide (Seebri™ Neohaler™) | ~5 minutes[5] | ~30 minutes | ~24 hours[5] | Once or twice daily[5] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating the efficacy and duration of action of bronchodilators.
Study Design
A common study design to assess the duration of action of these agents is a crossover or parallel-group, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Studies typically enroll patients with a confirmed diagnosis of stable, moderate-to-severe COPD.[8]
-
Intervention: Participants are randomized to receive the investigational anticholinergic, a placebo, or an active comparator.
-
Blinding: To minimize bias, both the participants and the investigators are unaware of the treatment allocation (double-blind).
Primary Endpoint: Forced Expiratory Volume in 1 Second (FEV1)
The primary endpoint in these trials is typically the change in Forced Expiratory Volume in 1 second (FEV1) from baseline.[9] FEV1 is a measure of the volume of air that can be forcibly exhaled in the first second of a forced breath and is a key indicator of airflow limitation.
-
Measurement: Spirometry is performed at predefined time points after drug administration to capture the onset, peak, and duration of the bronchodilator effect.[10] Common time points for FEV1 measurement include pre-dose (baseline), and then at 5, 15, 30, and 60 minutes, and at 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[10]
-
Trough FEV1: To assess the duration of action for long-acting agents, the trough FEV1 is measured just before the next scheduled dose (i.e., at 24 hours for once-daily medications).[3] A sustained increase in trough FEV1 over baseline indicates a persistent bronchodilator effect throughout the dosing interval.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
Anticholinergic drugs exert their bronchodilatory effect by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airway smooth muscle. The primary receptor subtype involved in bronchoconstriction is the M3 muscarinic receptor.[11]
Caption: Muscarinic M3 receptor signaling pathway in airway smooth muscle.
Experimental Workflow for Assessing Duration of Action
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the duration of action of an inhaled anticholinergic.
Caption: Experimental workflow for assessing bronchodilator duration of action.
Conclusion
This compound is a short-acting anticholinergic with a rapid onset but a relatively short duration of action, necessitating frequent dosing. In contrast, the long-acting muscarinic antagonists, including tiotropium, aclidinium, umeclidinium, and glycopyrronium, offer sustained bronchodilation over 12 to 24 hours, allowing for once or twice-daily administration. The choice of agent depends on various factors, including the patient's symptoms, preference, and the need for sustained bronchodilation. The rigorous methodology of randomized controlled trials, with FEV1 as a primary endpoint, provides the basis for these comparative assessments. Further head-to-head clinical trials are valuable for elucidating the nuanced differences in the efficacy and safety profiles of these agents.
References
- 1. Onset and duration of action of formoterol and tiotropium in patients with moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Umeclidinium bromide versus placebo for people with chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of smoking intervention and the use of an inhaled anticholinergic bronchodilator on the rate of decline of FEV1. The Lung Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Benchmarking Apo-ipratropium's Potency Against Novel Muscarinic Antagonists: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the established muscarinic antagonist, Apo-ipratropium (ipratropium bromide), with a selection of novel, long-acting muscarinic antagonists (LAMAs). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on experimental data to aid in the selection of appropriate pharmacological tools and the development of new therapeutics.
Introduction to Muscarinic Antagonists
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[1] These receptors are crucial in a wide array of physiological processes, making them significant drug targets. Muscarinic antagonists, by blocking the action of acetylcholine, are used to treat various conditions, including chronic obstructive pulmonary disease (COPD). This compound, a short-acting muscarinic antagonist (SAMA), is a non-selective antagonist of M1, M2, and M3 receptors.[2][3] In contrast, newer antagonists have been developed with greater selectivity for specific receptor subtypes, aiming to enhance therapeutic efficacy while minimizing side effects.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an antagonist for its target receptor is a critical determinant of its potency. The following table summarizes the reported binding affinities (Ki in nM) of this compound and several novel muscarinic antagonists across the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| This compound | ~0.5 - 3.6[4] | ~0.5 - 3.6[4] | ~0.5 - 3.6[4] | ND | ND | Non-selective for M1, M2, M3[2][4] |
| Tiotropium | ~0.14 | ~0.38 | ~0.09 | ~0.22 | ~0.15 | High affinity for all subtypes, functionally selective for M3 due to slow dissociation[5][6][7] |
| Aclidinium | ND | ND | ND | ND | ND | Kinetically selective for M3 over M2 receptors[5] |
| Glycopyrronium | ~0.5 - 3.6[4] | ~8.1[8] | ~0.5[4][8] | ND | ND | Slightly selective for M3 over M1 and M2[5] |
| Umeclidinium (B1249183) | 0.05[9] | 0.16[9] | 0.06[9] | 0.06[9] | 0.11[9] | High affinity across all subtypes, with slower dissociation from M3 than M2[9][10] |
ND: Not determined from the provided search results.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors initiate intracellular signaling cascades through different G protein families. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1]
Figure 1: Muscarinic receptor signaling pathways.
Experimental Protocols
The potency and selectivity of muscarinic antagonists are determined through various in vitro assays. The following are methodologies for key experiments cited in the characterization of these compounds.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound.[11]
Figure 2: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype are prepared.[11]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[11]
-
Competition: Serial dilutions of the unlabeled test antagonist are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[1]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response induced by a muscarinic agonist.
1. GTPγS Binding Assay: This assay measures the activation of G proteins, which is an early event in GPCR signaling.[12][13] Antagonists are assessed by their ability to block agonist-stimulated [35S]GTPγS binding.
Figure 3: GTPγS binding assay workflow.
2. Calcium Mobilization Assay: This assay is used for M1, M3, and M5 receptors which signal through the Gq/11 pathway, leading to an increase in intracellular calcium.[14][15] The ability of an antagonist to block this agonist-induced calcium flux is measured.
Methodology:
-
Cell Preparation: Cells expressing the target muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A muscarinic agonist is added to stimulate the release of intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory potency of the antagonist is determined by quantifying the reduction in the agonist-induced fluorescence signal.
Conclusion
The development of novel muscarinic antagonists with improved selectivity profiles represents a significant advancement in the field. While this compound remains a valuable non-selective antagonist, newer agents like tiotropium, aclidinium, glycopyrronium, and umeclidinium offer distinct advantages in terms of receptor selectivity and duration of action. This guide provides a foundational comparison to assist researchers in selecting the most appropriate tool for their studies and in the ongoing pursuit of more effective and safer therapeutics targeting the muscarinic receptor family.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Independent verification of published findings on Apo-ipratropium's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apo-Ipratropium's (ipratropium bromide) performance with alternative bronchodilators, supported by experimental data from published clinical findings. The established mechanism of action of ipratropium (B1672105) bromide as a non-selective muscarinic antagonist is independently verified through numerous clinical trials that demonstrate its efficacy in improving lung function.
Mechanism of Action: Muscarinic Receptor Antagonism
Ipratropium bromide is an anticholinergic agent that competitively and non-selectively inhibits muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][2][3] In the airways, acetylcholine is a key neurotransmitter that, upon binding to muscarinic receptors on bronchial smooth muscle, triggers bronchoconstriction and increases mucus secretion.[2][4] By blocking these receptors, particularly the M3 subtype, ipratropium bromide prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[1][] This inhibition leads to bronchodilation and a reduction in mucus secretion, thereby alleviating symptoms associated with obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD).[3]
The localized action of inhaled ipratropium bromide in the lungs minimizes systemic absorption and associated side effects.[3] The onset of action is typically within 15 to 30 minutes, with peak effects observed at 1.5 to 2 hours and a duration of action of 4 to 6 hours.[3]
Signaling Pathway of Ipratropium Bromide
The following diagram illustrates the signaling pathway affected by ipratropium bromide.
Comparative Performance Data
The efficacy of ipratropium bromide has been evaluated in numerous clinical trials, often by measuring the change in Forced Expiratory Volume in one second (FEV1). The following tables summarize the performance of ipratropium bromide in comparison to placebo and other commonly used bronchodilators.
Table 1: Ipratropium Bromide vs. Placebo in COPD
| Study/Analysis | Treatment | Mean Change in FEV1 from Baseline (Liters) | Onset of Action | Peak Effect |
| Voshaar et al. (2008)[6] | Ipratropium Bromide (36 µg QID) | 0.01 - 0.03 L (trough) | ~15-30 min[3] | ~1.5-2 hours[3] |
| Voshaar et al. (2008)[6] | Placebo | Decrease from baseline | N/A | N/A |
Table 2: Ipratropium Bromide vs. Tiotropium (B1237716) Bromide in COPD
| Study/Analysis | Treatment | Mean Difference in Trough FEV1 (Liters) vs. Ipratropium | Duration of Action |
| Cochrane Review (2013)[7] | Tiotropium (18 µg once daily) | +0.109 L | >24 hours |
| Vincken et al. (2002)[8] | Tiotropium (18 µg once daily) | +0.15 L (at 12 months) | >24 hours |
| Voshaar et al. (2008)[6] | Tiotropium (5 µg & 10 µg once daily) | Significantly larger increase vs. ipratropium at 12 weeks | >24 hours |
| Present Study (2017)[9] | Tiotropium | Significant improvement in % increment in FEV1 | >24 hours |
Table 3: Ipratropium Bromide in Combination with a Short-Acting Beta2-Agonist (SABA)
| Study/Analysis | Treatment | Outcome |
| Cochrane Review (2013)[7] | Ipratropium + SABA vs. SABA alone | No significant additional increase in FEV1 in acute COPD exacerbations. |
| Vincken et al. (2002)[8] | Ipratropium + Salbutamol (B1663637) | Use of concomitant salbutamol was lower in the tiotropium group compared to the ipratropium group. |
Experimental Protocols
The clinical verification of ipratropium bromide's efficacy relies on standardized experimental protocols, particularly for the assessment of lung function.
Key Experiment: Spirometry (FEV1 Measurement)
Objective: To measure the volume of air a subject can forcibly exhale in one second, providing a quantitative measure of airway obstruction.
Methodology:
-
Subject Preparation:
-
Subjects are instructed to withhold the use of short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12-24 hours prior to the test.[10]
-
Subjects should be in a stable condition, without a respiratory tract infection or COPD exacerbation for a specified period (e.g., 6 weeks) before the study.[11]
-
-
Equipment:
-
A calibrated spirometer that meets the American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.[12]
-
-
Procedure:
-
The subject is seated comfortably.
-
They are instructed to inhale fully and then exhale as forcefully and completely as possible into the spirometer's mouthpiece.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
The highest FEV1 value from the acceptable maneuvers is recorded.
-
-
Data Analysis:
-
The change in FEV1 from the pre-dose baseline is calculated at various time points after drug administration (e.g., 30, 60, 90, 120 minutes, and then hourly).[8]
-
Typical Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an inhaled bronchodilator like ipratropium bromide.
Conclusion
The mechanism of action of this compound (ipratropium bromide) as a non-selective muscarinic antagonist is well-established and consistently verified through numerous clinical trials. These studies, employing standardized protocols such as spirometry, demonstrate its efficacy in producing bronchodilation. When compared to placebo, ipratropium bromide shows a statistically significant improvement in lung function. While newer, long-acting anticholinergics like tiotropium have demonstrated superior efficacy in terms of duration of action and overall improvement in FEV1, ipratropium bromide remains a valuable therapeutic option, particularly for as-needed relief and in combination with other bronchodilators. The presented data and experimental outlines provide a basis for researchers and drug development professionals to objectively evaluate the performance of this compound in the context of other available therapies.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine beyond bronchoconstriction: roles in inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 4. Frontiers | Differential Regulation of Allergic Airway Inflammation by Acetylcholine [frontiersin.org]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Understanding COPD Clinical Trial Eligibility Criteria | Clinical Research of West Florida [crwf.com]
- 11. Eligibility of patients with chronic obstructive pulmonary disease for inclusion in randomised control trials investigating triple therapy: a study using routinely collected data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldcopd.org [goldcopd.org]
Safety Operating Guide
Proper Disposal of Apo-Ipratropium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Apo-Ipratropium (ipratropium bromide) is a critical component of laboratory safety and regulatory compliance. Adherence to established disposal protocols is essential to protect personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Disposal Procedures
This compound, in its pure form, is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to treat all pharmaceutical waste with care and to follow institutional and local regulations. Do not dispose of this compound down the drain or in regular solid waste streams.
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Immediately upon generation, segregate this compound waste from other laboratory waste streams (e.g., sharps, biological waste, regular trash).
-
This includes expired or unused vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup.
-
-
Waste Containment:
-
Labeling:
-
The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should identify the contents, including "this compound (Ipratropium Bromide)."
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a secure, designated area away from general laboratory traffic.
-
This storage area should be clearly marked as a pharmaceutical waste accumulation point.
-
-
Disposal:
-
Arrange for the collection and disposal of the pharmaceutical waste through a licensed and reputable waste management contractor.[1]
-
Ensure the contractor is qualified to handle non-hazardous pharmaceutical waste. Incineration is a common and recommended method for the final disposal of pharmaceutical waste.[1]
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE, including gloves and safety glasses.
-
Absorb the spill with an inert material and place the cleanup materials into the designated pharmaceutical waste container.[2]
-
Clean the spill area thoroughly.
-
Key Waste Management Data
For clarity and quick reference, the following table summarizes the essential information for the disposal of this compound in a laboratory setting.
| Parameter | Guideline |
| Waste Classification | Non-Hazardous Pharmaceutical Waste |
| Primary Disposal Method | Incineration via a licensed waste management contractor[1] |
| Container Type | Leak-proof, sealed, and clearly labeled container[1][2] |
| Labeling Requirements | "Non-Hazardous Pharmaceutical Waste," Contents (this compound), Accumulation Start Date |
| PPE for Handling | Safety glasses, gloves, lab coat |
| Spill Cleanup Material | Inert absorbent material |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in standard safety and disposal literature. The recommended procedure is the administrative and engineering control process of segregation and professional disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Apo-Ipratropium
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Apo-Ipratropium (Ipratropium Bromide). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an anticholinergic agent, requires careful handling to prevent accidental exposure, which can lead to adverse health effects. The primary routes of occupational exposure are inhalation, ingestion, and direct contact with the skin and eyes.[1][2] Harmful effects may include eye irritation, skin irritation, and respiratory tract irritation.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when working with this compound. This includes protection for the eyes, skin, and respiratory system.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] | Prevents contact with airborne particles or splashes, which can cause serious eye irritation.[2][3][6] |
| Hand Protection | Impermeable protective gloves (e.g., PVC, neoprene, nitrile, or vinyl). Double gloving is recommended for compounding, administering, and disposal.[7][8] | Protects against skin contact. Gloves should be changed regularly or immediately if contaminated or damaged.[7] |
| Body Protection | Impervious, lint-free, low-permeability disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[3][7] | Minimizes skin exposure from spills or aerosolized particles. |
| Respiratory Protection | A suitable NIOSH-approved respirator should be used when engineering controls are insufficient or when there is a risk of dust or aerosol formation.[3][5] | Protects against inhalation, which can be harmful.[1][3] |
Note on Occupational Exposure Limits (OELs): Currently, specific Occupational Exposure Limits (OELs) for Ipratropium Bromide have not been established by major regulatory bodies.[6][9] Therefore, it is crucial to handle this compound with the utmost care, employing all recommended engineering controls and PPE to minimize any potential exposure.
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step protocol outlines the essential procedures for safely handling and disposing of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a designated area with appropriate exhaust ventilation.[3][5]
-
Ensure that safety showers and eyewash stations are readily accessible.[3][6][9]
-
Restrict access to the handling area to authorized personnel only.[7]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.[1][3][6][9]
2. Donning Personal Protective Equipment:
-
Wash hands thoroughly before donning any PPE.[7]
-
Put on the protective gown, ensuring complete coverage.
-
Don the first pair of gloves, tucking the gown cuffs underneath.
-
Don the second pair of gloves, pulling them over the gown cuffs.
-
Wear safety goggles with side-shields.
-
If required, wear a suitable respirator.
3. Handling this compound:
-
Handle the compound carefully to prevent spills.
-
If a spill occurs, contain the source if safe to do so. Absorb spills with a non-combustible absorbent material and transfer it into a labeled container for disposal.[10]
4. Doffing Personal Protective Equipment:
-
Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Remove the gown, turning it inside out as you remove it.
-
Remove the inner pair of gloves and dispose of them.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
5. Waste Disposal:
-
Dispose of all contaminated PPE and waste materials in accordance with local, regional, national, and international regulations.[3]
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or watercourses.[3][5]
Below is a visual representation of the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumrx.com [spectrumrx.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nephronpharm.com [nephronpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
